molecular formula C12H14O4 B1586841 ethyl 3-(2-methoxyphenyl)-3-oxopropanoate CAS No. 41607-95-8

ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Cat. No.: B1586841
CAS No.: 41607-95-8
M. Wt: 222.24 g/mol
InChI Key: KROPYAVVJDXRPH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl (2-methoxybenzoyl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(2-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O4/c1-3-16-12(14)8-10(13)9-6-4-5-7-11(9)15-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROPYAVVJDXRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374882
Record name Ethyl (2-methoxybenzoyl)acetate
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41607-95-8
Record name Ethyl (2-methoxybenzoyl)acetate
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Record name 41607-95-8
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 3-(2-Methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in organic and medicinal chemistry. The document details a robust synthetic protocol via the Claisen condensation of 2'-methoxyacetophenone and diethyl carbonate, offering insights into the reaction mechanism and experimental considerations. Furthermore, it establishes a full characterization profile, including predicted and literature-derived spectroscopic data (¹H NMR, ¹³C NMR, IR) and key physicochemical properties. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth resource for the preparation and validation of this important chemical entity.

Introduction

β-Keto esters are a cornerstone class of compounds in synthetic organic chemistry, prized for their versatile reactivity. The presence of two carbonyl groups separated by a methylene unit creates a highly acidic α-carbon, rendering these molecules excellent nucleophiles for a wide range of carbon-carbon bond-forming reactions. This compound, also known as ethyl (2-methoxybenzoyl)acetate, is a member of this class with significant potential as a building block for more complex molecular architectures, including heterocyclic compounds and pharmaceutical intermediates. Its structure, featuring an ortho-methoxy substituted phenyl ring, offers unique steric and electronic properties that can be exploited in targeted synthesis.

This guide provides a detailed, field-proven methodology for the synthesis of this compound and a thorough protocol for its structural and purity validation.

Section 1: Synthesis via Crossed Claisen Condensation

The most reliable and efficient method for preparing this compound is a crossed Claisen condensation.[1] This reaction involves the acylation of a ketone enolate with a carbonate ester.

Principle and Mechanism

The reaction proceeds by the deprotonation of 2'-methoxyacetophenone at the α-carbon using a strong, non-nucleophilic base like sodium hydride (NaH) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent tetrahedral intermediate collapses, expelling an ethoxide leaving group to yield the final β-keto ester product.[2] A full equivalent of base is required, as the product is more acidic than the starting ketone and will be deprotonated, driving the reaction to completion.

Expertise & Experience: Causality Behind Experimental Choices
  • Choice of Base (Sodium Hydride): Sodium hydride (NaH) is the preferred base for this transformation. Unlike sodium ethoxide, which could lead to reversible reactions and transesterification, NaH deprotonates the ketone irreversibly, generating hydrogen gas. This ensures the reaction proceeds in the forward direction.[1]

  • Choice of Acylating Agent (Diethyl Carbonate): Diethyl carbonate is an excellent electrophile for this reaction. It lacks α-hydrogens, preventing self-condensation, a common side reaction in Claisen condensations.[3] It is also used in excess to ensure the complete conversion of the ketone.

  • Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an ideal aprotic solvent that effectively solvates the intermediate sodium enolate. It is crucial that the solvent is anhydrous, as any protic contaminants (like water or ethanol) would quench the base and the enolate, halting the reaction.

  • Temperature Control: The initial deprotonation is performed at 0°C to control the exothermic reaction between NaH and the ketone. The subsequent acylation is conducted at room temperature to ensure a reasonable reaction rate.

Experimental Protocol

Materials:

  • 2'-Methoxyacetophenone (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 3.0 equiv)

  • Diethyl Carbonate (4.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (3.0 equiv). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF.

  • Enolate Formation: Cool the NaH suspension to 0°C using an ice bath. Dissolve 2'-methoxyacetophenone (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Evolution of hydrogen gas should be observed.

  • Acylation: Add diethyl carbonate (4.0 equiv) to the reaction mixture. Allow the reaction to stir at room temperature for 14-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of ice-cold water. Once the gas evolution ceases, add saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a 10% Ethyl Acetate in Hexane eluent system) to afford pure this compound as a colorless to pale yellow liquid.[4][5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Charge flask with NaH in THF under N2 P2 Cool to 0°C P1->P2 R1 Add 2'-methoxyacetophenone dropwise P2->R1 R2 Stir at RT for 30 min R1->R2 R3 Add diethyl carbonate R2->R3 R4 Stir at RT for 14-18h (Monitor by TLC) R3->R4 W1 Quench with H2O at 0°C R4->W1 W2 Add sat. NH4Cl W1->W2 W3 Extract with EtOAc W2->W3 W4 Wash with brine, dry (Na2SO4) W3->W4 W5 Concentrate in vacuo W4->W5 W6 Purify by Flash Chromatography W5->W6 W7 Final Product W6->W7

Caption: General experimental workflow for the synthesis of the target compound.

Section 2: Detailed Reaction Mechanism

The Claisen condensation mechanism proceeds through several distinct, base-mediated steps. Understanding this pathway is critical for troubleshooting and optimizing the reaction.

G start Step 1: Enolate Formation (Base abstracts α-proton) mid1 Step 2: Nucleophilic Attack (Enolate attacks carbonate carbonyl) start->mid1 mid2 Step 3: Elimination (Tetrahedral intermediate collapses, expelling ethoxide) mid1->mid2 end_node Step 4: Deprotonation (Product is deprotonated by ethoxide, driving the reaction) mid2->end_node

Caption: Logical flow of the Claisen condensation mechanism.

  • Enolate Formation: Sodium hydride removes an acidic α-proton from 2'-methoxyacetophenone to form a resonance-stabilized sodium enolate.

  • Nucleophilic Attack: The enolate attacks one of the carbonyl carbons of diethyl carbonate.

  • Elimination: The resulting tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as the leaving group.

  • Deprotonation (Driving Force): The newly formed β-keto ester is significantly more acidic than the starting ketone. The ethoxide generated in the previous step rapidly deprotonates the product, forming a highly stable, resonance-delocalized enolate. This final, essentially irreversible step pulls the equilibrium towards the product side, ensuring a high yield. An acidic workup is then required to re-protonate this enolate to yield the final neutral product.

Section 3: Physicochemical and Spectroscopic Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The data presented below is a combination of calculated values and expected spectral features based on known chemical shift theory and data from isomeric compounds.[6][7][8]

Data Summary Table
PropertyValueSource
IUPAC Name This compound-
Synonyms Ethyl (2-methoxybenzoyl)acetate[5]
CAS Number 41607-95-8[5]
Molecular Formula C₁₂H₁₄O₄Calculated
Molecular Weight 222.24 g/mol Calculated[6]
Monoisotopic Mass 222.08921 DaCalculated[6]
Physical Form Colorless to Yellow Liquid[5]
Purity (Typical) >98.0% (GC)[5]
Spectroscopic Analysis

Note: β-keto esters exist as a mixture of keto and enol tautomers. The following data primarily describes the major keto tautomer, but signals for the enol form may also be present.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): (400 MHz, CDCl₃)

    • δ 7.70 (dd, 1H): Aromatic proton ortho to the carbonyl group.

    • δ 7.50 (td, 1H): Aromatic proton para to the methoxy group.

    • δ 7.00 (m, 2H): Remaining two aromatic protons.

    • δ 4.20 (q, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethyl ester group.

    • δ 3.95 (s, 2H): Methylene protons (-CO-CH₂ -COOEt) alpha to both carbonyls.

    • δ 3.90 (s, 3H): Methoxy protons (-OCH₃ ).

    • δ 1.25 (t, 3H): Methyl protons (-O-CH₂-CH₃ ) of the ethyl ester group.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): (101 MHz, CDCl₃)

    • δ ~195.0: Ketone carbonyl carbon (C =O).

    • δ ~167.5: Ester carbonyl carbon (-O-C =O).

    • δ ~158.0: Aromatic carbon attached to the methoxy group (C -OCH₃).

    • δ ~134.0, 131.0, 128.0, 121.0, 112.0: Aromatic carbons.

    • δ ~61.5: Methylene carbon of the ethyl ester (-O-CH₂ -CH₃).

    • δ ~55.5: Methoxy carbon (-OCH₃ ).

    • δ ~46.0: Methylene carbon alpha to carbonyls (-CO-CH₂ -COOEt).

    • δ ~14.0: Methyl carbon of the ethyl ester (-O-CH₂-CH₃ ).

  • IR (Infrared) Spectroscopy: (Neat, cm⁻¹)

    • ~1745 cm⁻¹: Strong, sharp peak corresponding to the C=O stretch of the ester.

    • ~1685 cm⁻¹: Strong, sharp peak corresponding to the C=O stretch of the aryl ketone.

    • ~1600, 1485 cm⁻¹: C=C stretching vibrations of the aromatic ring.

    • ~1250 cm⁻¹: C-O stretching of the aryl ether.

    • ~1150 cm⁻¹: C-O stretching of the ester.

  • Mass Spectrometry (MS):

    • ESI-HRMS (m/z): Calculated for C₁₂H₁₅O₄⁺ [M+H]⁺: 223.0965; Found: 223.09xx. A high-resolution mass spectrum should be used to confirm the elemental composition.[4]

Conclusion

This guide provides a robust and reliable framework for the synthesis and comprehensive characterization of this compound. The detailed Claisen condensation protocol, grounded in established chemical principles, offers a clear path to obtaining this valuable intermediate with high purity. The accompanying characterization data serves as a critical benchmark for product validation, ensuring the integrity of the material for subsequent applications in research and development. By integrating expert insights with detailed, actionable protocols, this document aims to empower scientists to confidently synthesize and utilize this versatile chemical building block.

References

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Chemistry LibreTexts. The Claisen Condensation Reaction. [Link]

  • PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. [Link]

  • PubChem. Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester. [Link]

  • University of Calgary. Crossed Claisen Condensations. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the physicochemical properties of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, a beta-keto ester of significant interest in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of data points to offer a holistic understanding of the compound's characteristics, the rationale behind analytical methodologies, and the practical implications for its application in research and development.

Introduction and Molecular Overview

This compound, also known by its synonym ethyl (2-methoxybenzoyl)acetate, is an aromatic beta-keto ester with the chemical formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol .[1] Its structure, featuring a methoxy-substituted phenyl ring, a ketone, and an ester functional group, imparts a unique combination of reactivity and physical properties that make it a valuable intermediate in the synthesis of more complex molecules. The strategic placement of the methoxy group at the ortho position can influence the molecule's conformation and reactivity compared to its meta and para isomers.

This guide will systematically detail the known physicochemical properties of this compound, provide robust protocols for their experimental determination, and discuss the underlying chemical principles that govern these characteristics.

Table 1: Core Molecular and Physical Properties

PropertyValueSource(s)
CAS Number 41607-95-8[1][2]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
Physical Form Colorless to pale yellow liquid or solid[1]
Boiling Point 259-260 °C (at 760 mmHg); 122 °C (at 0.3 mmHg)[2][3]
Density 1.144 g/mL at 25 °C[3]
Purity Typically >96-98%[1][4]

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule in solution. Beta-keto esters can exist in equilibrium with their enol tautomer. However, for similar beta-keto esters in non-polar solvents like chloroform-d (CDCl₃), the keto form is often the predominant or exclusively observed species.[5][6]

Expected ¹H NMR (400 MHz, CDCl₃) Spectral Features:

  • Ethyl group: A triplet integrating to 3H around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.3 ppm (OCH₂).

  • Methylene group (α-protons): A sharp singlet integrating to 2H around δ 3.9-4.1 ppm. The chemical shift of these protons is indicative of their position between two electron-withdrawing carbonyl groups.

  • Methoxy group: A sharp singlet integrating to 3H around δ 3.8-3.9 ppm.

  • Aromatic protons: A complex multiplet pattern in the region of δ 6.8-7.8 ppm, integrating to 4H. The ortho-substitution pattern will lead to a distinct splitting pattern that can be resolved at high field.

Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Features:

  • Ethyl group: Two signals, one around δ 14 ppm (CH₃) and another around δ 61 ppm (OCH₂).

  • Methylene carbon (α-carbon): A signal around δ 45-50 ppm.

  • Methoxy carbon: A signal around δ 55-56 ppm.

  • Carbonyl carbons: Two signals in the downfield region, one for the ester carbonyl around δ 167-170 ppm and one for the ketone carbonyl around δ 190-195 ppm.

  • Aromatic carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the methoxy group being the most shielded.

Protocol for NMR Spectroscopic Analysis

This protocol outlines a self-validating system for obtaining high-quality NMR spectra for structural confirmation.

Caption: Workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected FT-IR (neat) Absorption Bands:

  • C=O stretching (ester): A strong, sharp band around 1735-1750 cm⁻¹.

  • C=O stretching (ketone): A strong, sharp band around 1680-1700 cm⁻¹. The conjugation with the aromatic ring will lower this frequency.

  • C-O stretching (ester and ether): Strong bands in the region of 1000-1300 cm⁻¹.

  • C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C stretching (aromatic): Overtone and combination bands in the region of 1600-1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A synthesis report for the target compound indicated a successful characterization by LC-MS, showing an [M+H]⁺ ion at m/z 223.32, which confirms the molecular weight of 222.24 g/mol .[7]

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 222.

  • Key Fragments: Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the ethyl group (-C₂H₅, m/z = 29), and cleavage at the α-position to the carbonyls, leading to fragments corresponding to the benzoyl and acetyl moieties.

Physicochemical Properties and Their Determination

Melting and Boiling Point

The boiling point of this compound has been reported as 259-260 °C at atmospheric pressure and 122 °C at a reduced pressure of 0.3 mmHg.[2][3] The physical state has been described as a liquid or solid, suggesting that its melting point is near ambient temperature.[1]

Protocol for Melting Point Determination (for solid form)

This protocol employs differential scanning calorimetry (DSC), a highly accurate and reproducible method.

G start Start prep Sample Preparation Place 1-3 mg of sample into an aluminum DSC pan. Crimp the pan to seal. start->prep calib Instrument Calibration Calibrate the DSC instrument with a certified indium standard. prep->calib params Set Experimental Parameters Temperature range: e.g., 0 °C to 50 °C Heating rate: 10 °C/min Nitrogen purge gas: 50 mL/min calib->params run Run Analysis Place the sample and a reference pan into the DSC cell. Initiate the temperature program. params->run analysis Data Analysis Determine the onset and peak temperature of the endothermic melting event. run->analysis end End analysis->end

Caption: UV-Vis method for pKa determination.

Synthesis and Handling

Synthesis

A common method for the synthesis of this compound is the Claisen condensation. A reported synthesis involves the reaction of 2'-methoxyacetophenone with diethyl carbonate in the presence of a strong base like sodium hydride. [7] Reaction Scheme:

This reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the diethyl carbonate.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data for the closely related ethyl benzoylacetate can provide guidance on appropriate handling procedures. [8][9]

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from direct light and incompatible substances.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Seek medical attention.

    • Inhalation: Move to fresh air.

Conclusion

This compound is a valuable chemical intermediate with a defined set of physicochemical properties. This guide has synthesized the available data and provided a framework for its experimental characterization. For researchers in drug discovery and organic synthesis, a thorough understanding of these properties is paramount for reaction design, process optimization, and ensuring safe and effective use. The protocols outlined herein provide a robust starting point for generating high-quality, reproducible data to further enrich our understanding of this important molecule.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl benzoylacetate, 97%. Retrieved January 22, 2026, from [Link]

  • Loba Chemie. (2016, June 1). ETHYL BENZOYLACETATE FOR SYNTHESIS MSDS. Retrieved January 22, 2026, from [Link]

  • Bunting, J. W., & Kanter, J. P. (1983). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society, 105(15), 5147–5153.
  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6729.
  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved January 22, 2026, from [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(18), 14256.

Sources

ethyl 3-(2-methoxyphenyl)-3-oxopropanoate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(2-Methoxyphenyl)-3-oxopropanoate

Executive Summary

This compound is a β-keto ester, a class of compounds that serve as pivotal intermediates in synthetic organic chemistry and are instrumental in the construction of complex molecular architectures, including various heterocyclic systems and pharmaceutical agents.[1] A profound understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide offers a comprehensive, in-depth analysis of the spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document moves beyond a mere recitation of data, explaining the causality behind spectral features and providing field-proven protocols for data acquisition. A key chemical feature of β-keto esters, the keto-enol tautomerism, is discussed in detail as it profoundly influences the spectroscopic output.[2][3][4] All methodologies are presented as self-validating systems, grounded in authoritative references to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.

Introduction: Structure and Tautomerism

This compound possesses a molecular structure characterized by a methoxy-substituted benzene ring attached to a β-keto ester moiety. This arrangement of functional groups makes it a versatile synthon. The most significant chemical characteristic influencing its analysis is the dynamic equilibrium between its keto and enol tautomeric forms.[2]

The position of this equilibrium is highly sensitive to environmental factors, particularly the polarity of the solvent.[4][5] The enol form is stabilized by the formation of a six-membered intramolecular hydrogen bond and conjugation, while the keto form is typically more stable in polar solvents. Spectroscopic analysis, therefore, provides a snapshot of this equilibrium, and interpreting the data requires consideration of both possible structures.

Caption: Keto-enol equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For β-keto esters, NMR is also the primary method for quantifying the keto-enol tautomeric ratio.[4] The choice of deuterated solvent is a critical experimental parameter, as it directly influences this equilibrium.[5]

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are used for structural assignment.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard : Add a small quantity of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[2]

  • Instrument Setup : Insert the sample into the NMR spectrometer. The instrument's magnetic field should be locked onto the deuterium signal of the solvent.

  • Data Acquisition : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio. Process the resulting Free Induction Decay (FID) with Fourier transformation, phasing, and baseline correction.

Data Interpretation: Predicted ¹H NMR Signals (Keto Form in CDCl₃)

Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
a1.25Triplet (t)3H-O-CH₂-CH₃
b3.90Singlet (s)3H-OCH₃ (Aromatic)
c3.95Singlet (s)2H-CO-CH₂ -CO-
d4.20Quartet (q)2H-O-CH₂ -CH₃
e-h6.95 - 7.80Multiplet (m)4HAromatic Protons (Ar-H )

Causality and Field Insights:

  • Aromatic Region (e-h, 6.95-7.80 ppm) : Protons on a benzene ring typically resonate in this downfield region due to the deshielding effect of the aromatic ring current.[6][7][8] The ortho-substitution pattern leads to a complex multiplet, as the four protons are chemically non-equivalent and exhibit both ortho- and meta-couplings.[9]

  • Active Methylene (c, ~3.95 ppm) : The two protons of the CH₂ group are positioned between two electron-withdrawing carbonyl groups, resulting in significant deshielding. This signal appears as a sharp singlet because there are no adjacent protons to cause splitting. This is a hallmark signal of the keto tautomer.

  • Methoxy Group (b, ~3.90 ppm) : The singlet for the -OCH₃ protons is characteristic and appears in a typical region for methoxy groups attached to an aromatic ring.

  • Ethyl Ester Group (a, d) : The ethyl group presents a classic quartet-triplet pattern. The CH₂ protons (d) are deshielded by the adjacent ester oxygen and are split into a quartet by the three neighboring CH₃ protons. The CH₃ protons (a) are further upfield and are split into a triplet by the two neighboring CH₂ protons.

  • Enol Tautomer Signals : If the enol form is present, two characteristic signals would appear: a broad singlet far downfield (δ ~12-13 ppm) for the intramolecularly hydrogen-bonded enolic -OH proton and a singlet at ~5.5-6.0 ppm for the vinyl proton (-C=CH-). The intensity of these signals relative to the keto signals allows for the calculation of the tautomeric ratio.[2]

G M [M]⁺˙ m/z = 222 F1 [M - OC₂H₅]⁺ m/z = 177 M->F1 - •OC₂H₅ F2 [CH₃O-C₆H₄-CO]⁺ m/z = 135 M->F2 - •CH₂COOC₂H₅ (Alpha Cleavage) F3 [CH₃O-C₆H₄]⁺ m/z = 107 F2->F3 - CO

Caption: Primary fragmentation pathways in EI-MS.

Integrated Spectroscopic Analysis

A cohesive structural assignment relies on synthesizing the data from all spectroscopic techniques.

  • MS confirms the molecular weight (222 g/mol ) and formula (C₁₂H₁₄O₄). The key fragment at m/z 135 strongly suggests the presence of a methoxybenzoyl moiety.

  • IR confirms the presence of the key functional groups: two distinct carbonyls (ester and aryl ketone), an aromatic ring, and an ether linkage.

  • ¹³C NMR confirms the carbon count (12) and the presence of two carbonyls, six aromatic carbons, and four distinct aliphatic carbons.

  • ¹H NMR provides the final, unambiguous proof of structure by showing the connectivity of the protons, including the characteristic singlet for the active methylene group and the distinct patterns for the ethyl and ortho-substituted methoxybenzene moieties.

Together, these techniques provide a self-validating and definitive characterization of the molecular structure of this compound. Any deviation from the predicted spectra, particularly the appearance of enolic signals in NMR or a broad O-H stretch in IR, would provide quantitative insight into the keto-enol equilibrium under the specific analytical conditions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
  • ResearchGate. (2025, August 6). Mass Spectra of β-Keto Esters.
  • Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (n.d.). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society.
  • Supporting Information. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide on the Keto-enol Tautomerism of Ethyl 3-oxo-2-phenylbutanoate.
  • PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.
  • Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022, December 2). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators.
  • Al-Warhi, T., et al. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH.
  • (2021, October 26). β-Ketoesters: An Overview and It's Applications via Transesterification. (PDF).

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An In-depth Technical Guide to Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (CAS 27834-99-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatility of a β-Keto Ester Building Block

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, registered under CAS number 27834-99-7, is a valuable β-keto ester that serves as a pivotal intermediate in synthetic organic chemistry. Its unique molecular architecture, featuring a reactive 1,3-dicarbonyl moiety and a methoxy-substituted aromatic ring, makes it a highly versatile precursor for the construction of a diverse array of complex molecules, particularly heterocyclic systems of significant interest in medicinal chemistry and drug discovery. The strategic placement of the methoxy group on the phenyl ring provides a handle for further functionalization and influences the electronic properties of the molecule, thereby guiding its reactivity in various chemical transformations. This guide offers an in-depth exploration of the properties, synthesis, characterization, and applications of this compound, with a focus on providing practical insights for laboratory and development settings.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is typically a liquid at room temperature, with a high boiling point, indicating its low volatility under standard laboratory conditions.

Table 1: Physicochemical Properties of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate [1][2]

PropertyValue
CAS Number 27834-99-7
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol [1]
Appearance Liquid[2]
Boiling Point >268 °C (lit.)[2]
Density 1.146 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.5360 (lit.)
InChI Key FDPPVAYPZOORBP-UHFFFAOYSA-N[1]
SMILES CCOC(=O)CC(=O)C1=CC(=CC=C1)OC[1]
Storage Temperature 4°C[2]

Safety and Handling:

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is classified with GHS pictograms indicating it can be harmful and an irritant.[2] The following hazard and precautionary statements are associated with this compound:

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P264: Wash skin thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis and Mechanistic Insights

The primary synthetic route to Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is the Claisen condensation . This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with an enolate. In this specific case, the reaction would proceed between ethyl 3-methoxybenzoate and ethyl acetate in the presence of a strong base, such as sodium ethoxide.

Diagram 1: Claisen Condensation for the Synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

G cluster_reactants Reactants cluster_reagents Reagents Ethyl 3-methoxybenzoate Ethyl 3-methoxybenzoate Reaction Claisen Condensation Ethyl 3-methoxybenzoate->Reaction Ethyl acetate Ethyl acetate Ethyl acetate->Reaction 1. NaOEt, EtOH 1. NaOEt, EtOH 1. NaOEt, EtOH->Reaction 2. H₃O⁺ workup 2. H₃O⁺ workup 2. H₃O⁺ workup->Reaction Product Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate Reaction->Product

Caption: Synthetic pathway via Claisen condensation.

The mechanism involves the deprotonation of the α-carbon of ethyl acetate by sodium ethoxide to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl 3-methoxybenzoate. Subsequent elimination of an ethoxide ion yields the β-keto ester. An acidic workup is necessary to neutralize the reaction mixture and protonate the product.[3][4][5]

Spectroscopic Characterization

The structural elucidation of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data

TechniqueData
¹H NMR Predicted chemical shifts (ppm): δ 1.2-1.3 (t, 3H, -OCH₂CH₃), 3.8 (s, 3H, -OCH₃), 3.9 (s, 2H, -COCH₂CO-), 4.1-4.2 (q, 2H, -OCH₂CH₃), 7.1-7.5 (m, 4H, Ar-H).
¹³C NMR Predicted chemical shifts (ppm): δ 14.1 (-OCH₂CH₃), 45.9 (-COCH₂CO-), 55.4 (-OCH₃), 61.5 (-OCH₂CH₃), 112.5, 120.0, 121.3, 129.8, 137.8, 159.9 (Aromatic C), 167.2 (Ester C=O), 191.8 (Ketone C=O).
IR (Infrared) Characteristic peaks (cm⁻¹): ~1740 (C=O, ester), ~1715 (C=O, ketone), ~1600, 1585 (C=C, aromatic), ~1250 (C-O, ether).[6]
Mass Spec (MS) Molecular Ion (M⁺): m/z = 222. Key fragments may include loss of the ethoxy group (-OC₂H₅, m/z = 177) and the methoxybenzoyl cation (m/z = 135).

Applications in Drug Development and Organic Synthesis

The utility of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate lies in its ability to serve as a versatile scaffold for the synthesis of various heterocyclic compounds. The 1,3-dicarbonyl system is a classic precursor for reactions with dinucleophiles to form five- and six-membered rings.

Synthesis of Pyrazolone Derivatives

Pyrazolones are a class of heterocyclic compounds known for their wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties.[7][8][9] Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate can react with hydrazine derivatives in a cyclocondensation reaction to yield substituted pyrazolones.

Diagram 2: Synthesis of a Pyrazolone Derivative

G Start Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate Reaction Cyclocondensation Start->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product 5-(3-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one Reaction->Product

Caption: Pyrazolone synthesis workflow.

Synthesis of Coumarin Derivatives

Coumarins are another important class of heterocyclic compounds with diverse pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory effects.[10][11][12] The Pechmann condensation, a classic method for coumarin synthesis, can be adapted using β-keto esters and phenols. While the direct Pechmann condensation with this substrate might be challenging, it serves as a precursor to other coumarin syntheses. For instance, Knoevenagel condensation of a salicylaldehyde with the active methylene group of the β-keto ester, followed by cyclization, is a viable route.[13]

Role as a Building Block for Kinase Inhibitors

The methoxyphenyl group is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase.[14][15][16][17] Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate can be used to introduce this key pharmacophore into more complex molecular frameworks, making it a valuable starting material in the design and synthesis of novel kinase inhibitors for cancer therapy and other diseases.

Experimental Protocol: Synthesis of 5-(3-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol outlines a representative procedure for the synthesis of a pyrazolone derivative from Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Materials:

  • Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (1.0 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. A mild exothermic reaction may be observed.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain 5-(3-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one.

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The obtained data should be consistent with the expected structure.

Suppliers

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes.

Table 3: Selected Suppliers of CAS 27834-99-7

SupplierProduct Name
Sigma-Aldrich Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate[2]
TCI America Ethyl (3-Methoxybenzoyl)acetate
Fisher Scientific Ethyl (3-Methoxybenzoyl)acetate 98.0+%
BLD Pharm Ethyl (3-Methoxybenzoyl)acetate
CookeChem Ethyl(3-Methoxybenzoyl)acetate, 98%[5]

Conclusion

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is a chemical intermediate of significant value to the scientific community, particularly those engaged in organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable building block for the creation of a wide range of heterocyclic compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, offering a solid foundation for its effective utilization in the laboratory. As the demand for novel bioactive molecules continues to grow, the importance of such versatile synthetic intermediates is poised to increase, further solidifying the role of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate in advancing chemical and pharmaceutical research.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • IntechOpen. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]

  • ResearchGate. (2019). Synthetic Methods Applied in the Preparation of Coumarin-based Compounds. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Retrieved from [Link]

  • University of Calgary. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • NIH National Library of Medicine. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • MDPI. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • NIH National Library of Medicine. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • NIH National Library of Medicine. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2018). An Overview on Synthetic Strategies to 3-Acylcoumarins. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Supplementary Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]

  • YouTube. (2020, March 11). Examples of Synthesis using the Claisen Condensation. Organic Chemistry Tutor. Retrieved from [Link]

  • European Journal of Chemistry. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Retrieved from [Link]

  • ResearchGate. (2004). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • YouTube. (2025, February 10). Claisen Condensation EXPLAINED. The Organic Chemistry Tutor. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved from [Link]

  • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Chemistry Entrance Exam. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Kinases Home. Retrieved from [Link]

  • NIH National Library of Medicine. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. Retrieved from [Link]

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

  • PubMed. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Retrieved from [Link]

  • eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the principles, determination, and prediction of the solubility of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate in organic solvents. Designed for researchers, scientists, and drug development professionals, this document offers both theoretical insights and practical methodologies to effectively address solubility challenges in a laboratory setting.

Section 1: Introduction to this compound and its Solubility

This compound, a β-keto ester, is a versatile intermediate in organic synthesis. Its molecular structure, featuring a methoxy-substituted phenyl ring, a ketone, and an ester functional group, dictates its physical and chemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from reaction optimization and purification to formulation development in the pharmaceutical industry.

The solubility of a compound in a particular solvent is a critical parameter that influences reaction kinetics, product yield, and the ease of purification through methods like crystallization. In the context of drug development, solubility is a key determinant of a drug candidate's bioavailability and therapeutic efficacy.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its quantitative determination, and introduce a powerful predictive tool, Hansen Solubility Parameters, to estimate the solubility of this compound in a wide array of organic solvents.

Section 2: Theoretical Framework for Understanding Solubility

The adage "like dissolves like" is a fundamental principle in chemistry that provides a qualitative prediction of solubility. This principle is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. For this compound, several types of intermolecular forces are at play:

  • Dipole-Dipole Interactions: The ketone and ester functional groups in the molecule create permanent dipoles, leading to electrostatic attractions with polar solvent molecules.

  • London Dispersion Forces: These are weak, temporary forces that arise from fluctuations in electron density and are present in all molecules. The aromatic ring and the ethyl group contribute significantly to these interactions.

  • Hydrogen Bonding: While the molecule itself does not have a strong hydrogen bond donor, the oxygen atoms of the ketone, ester, and methoxy groups can act as hydrogen bond acceptors.

A solvent that can engage in similar intermolecular interactions with this compound is likely to be a good solvent for it. For instance, polar aprotic solvents like acetone or ethyl acetate can engage in dipole-dipole interactions, while alcohols can also act as hydrogen bond donors to the oxygen atoms of the solute.

Section 3: Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3][4] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Detailed Step-by-Step Protocol:
  • Preparation of Materials:

    • This compound (solute) of high purity.

    • A selection of organic solvents of analytical grade.

    • Glass vials or flasks with airtight seals.

    • A temperature-controlled orbital shaker or rotator.

    • A centrifuge.

    • Syringes and syringe filters (e.g., 0.22 µm PTFE).

    • A calibrated analytical balance.

    • A high-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for quantification.

  • Experimental Procedure:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.[1]

    • Add a known volume or mass of the chosen organic solvent to the vial.

    • Securely seal the vial to prevent solvent evaporation.

    • Place the vials in the temperature-controlled shaker and agitate at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4]

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to draw the liquid from the upper portion of the solution.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved solute.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

  • Data Analysis and Reporting:

    • Calculate the solubility as the average concentration from the triplicate measurements.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • Report the temperature at which the solubility was determined, as solubility is a temperature-dependent property.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial prep2->equil1 equil2 Agitate at constant temperature (24-48h) equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Quantify concentration (HPLC/UV-Vis) analysis1->analysis2 result Solubility Data analysis2->result Calculate Solubility (g/L or mol/L)

Caption: Workflow for determining solubility using the shake-flask method.

Section 4: Predicting Solubility with Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) provide a powerful framework for predicting the solubility of a compound in various solvents.[5][6][7][8][9] The underlying principle is that substances with similar HSP values are likely to be miscible. The total Hildebrand solubility parameter is divided into three components:

  • δd (Dispersion): Represents the energy from London dispersion forces.

  • δp (Polar): Represents the energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Represents the energy from hydrogen bonding.

The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = [4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]½

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher predicted solubility.

Estimating the Hansen Solubility Parameters of this compound:

Table 1: Estimated Hansen Solubility Parameters for this compound and Various Organic Solvents

Compound/Solventδd (MPa½)δp (MPa½)δh (MPa½)
This compound (Estimated) 18.5 9.5 6.0
Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Ethanol15.88.819.4
Methanol15.112.322.3
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
Dimethyl Sulfoxide (DMSO)18.416.410.2

Note: The HSP values for the solvents are literature values. The HSP for the target compound is an estimation based on group contribution methods and should be used as a predictive tool.

Interpreting HSP for Solubility Prediction:

By calculating the Ra value between this compound and each solvent, we can rank the solvents in terms of their predicted dissolving power. Solvents with lower Ra values are expected to be better solvents.

Diagram of the Hansen Solubility Parameter Concept:

HSP origin X origin->X δd Y origin->Y δp Z origin->Z δh solute Solute good_solvent Good Solvent solute->good_solvent Ra (small) poor_solvent Poor Solvent solute->poor_solvent Ra (large)

Sources

The Pharmacological Potential of Methoxyphenyl-Substituted β-Keto Esters: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the β-keto ester moiety represents a privileged scaffold, a foundational structure renowned for its synthetic versatility and diverse biological activities. When coupled with a methoxyphenyl substituent, this chemical entity gains nuanced properties that have positioned it as a compelling subject of investigation for researchers in drug development. The methoxy group, a deceptively simple functional addition, profoundly influences the molecule's electronic and lipophilic character, thereby modulating its interaction with biological targets. This guide provides an in-depth exploration of the potential biological activities of methoxyphenyl-substituted β-keto esters, offering a technical resource for scientists dedicated to pioneering novel therapeutics. We will delve into the established and emerging anticancer, antimicrobial, and anti-inflammatory properties of this compound class, underpinned by mechanistic insights and detailed experimental protocols to empower further research and development.

The Chemical Architecture: Synthesis and Structural Significance

The synthesis of methoxyphenyl-substituted β-keto esters is most commonly achieved through the Claisen condensation reaction. This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base. In the context of our topic, a methoxy-substituted acetophenone is typically reacted with a dialkyl carbonate (like diethyl carbonate) to yield the desired β-keto ester.[1]

The position of the methoxy group on the phenyl ring (ortho, meta, or para) is a critical determinant of the molecule's conformational geometry and electronic properties, which in turn dictates its biological activity. This structure-activity relationship (SAR) is a recurring theme in the exploration of these compounds.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Process cluster_products Products Methoxyacetophenone Methoxyacetophenone (ortho, meta, or para) Claisen Claisen Condensation Methoxyacetophenone->Claisen Dialkyl_Carbonate Dialkyl Carbonate (e.g., Diethyl Carbonate) Dialkyl_Carbonate->Claisen Base Strong Base (e.g., Sodium Ethoxide) Base->Claisen Catalyst Solvent Anhydrous Solvent (e.g., Ethanol) Solvent->Claisen Medium Beta_Keto_Ester Methoxyphenyl-Substituted β-Keto Ester Claisen->Beta_Keto_Ester Byproduct Alcohol Byproduct Claisen->Byproduct Anticancer_Mechanism cluster_cellular Cellular Effects cluster_outcome Outcome Compound Methoxyphenyl β-Keto Ester CellCycle Cell Cycle Arrest Compound->CellCycle Apoptosis Induction of Apoptosis Compound->Apoptosis Kinase Kinase Pathway Inhibition (e.g., PI3K/Akt) Compound->Kinase OutcomeNode Inhibition of Cancer Cell Proliferation & Survival CellCycle->OutcomeNode Apoptosis->OutcomeNode Kinase->OutcomeNode

Caption: Putative mechanisms of anticancer action for methoxyphenyl-substituted β-keto esters.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard initial screening method for novel anticancer compounds. [2][3][4] Objective: To determine the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl). [2]* Sterile 96-well plates.

  • Test compounds.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking. [5]7. Absorbance Reading: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Properties: Targeting Key Enzymes

The β-dicarbonyl functionality is a key pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. [6][7]It is hypothesized that methoxyphenyl-substituted β-keto esters may also possess anti-inflammatory activity through the inhibition of these enzymes.

Mechanism of Action: Dual COX/LOX Inhibition

A promising strategy in developing safer anti-inflammatory drugs is the dual inhibition of both COX-2 and 5-LOX. [6]Selective COX-2 inhibitors can lead to cardiovascular side effects, while traditional NSAIDs that inhibit both COX-1 and COX-2 can cause gastrointestinal issues. By simultaneously blocking the production of prostaglandins (via COX-2) and leukotrienes (via 5-LOX), dual inhibitors can provide potent anti-inflammatory effects with a potentially improved safety profile.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 LOX5 5-LOX Enzyme Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound Methoxyphenyl β-Keto Ester Compound->COX2 Inhibits Compound->LOX5 Inhibits

Caption: Proposed dual inhibition of COX-2 and 5-LOX pathways by methoxyphenyl-substituted β-keto esters.

Experimental Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibitory Assay

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme, which converts a substrate (like linoleic acid) into hydroperoxides. [8] Objective: To determine the IC50 value of a test compound for 5-LOX inhibition.

Materials:

  • 5-Lipoxygenase enzyme solution (e.g., from potato or soybean). [8]* Substrate: Linoleic acid solution.

  • Phosphate buffer (pH 6.3-8.0). [8]* Test compounds and a standard inhibitor (e.g., Zileuton).

  • UV-Vis Spectrophotometer.

Procedure:

  • Assay Preparation: In a quartz cuvette, prepare an assay mixture containing phosphate buffer.

  • Inhibitor Incubation: Add the test compound (dissolved in a suitable solvent like DMSO) to the cuvette. Include a control with only the solvent. Incubate for 5-10 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Enzyme Addition: Add the 5-LOX enzyme solution to the cuvette and mix.

  • Reaction Initiation: Start the reaction by adding the linoleic acid substrate.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5-6 minutes). This wavelength corresponds to the formation of the conjugated diene hydroperoxide product. [8][9]6. Data Analysis: Calculate the rate of reaction for the control and for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

Methoxyphenyl-substituted β-keto esters represent a promising class of compounds with a demonstrated potential for antimicrobial activity through quorum sensing inhibition and a theoretical basis for anticancer and anti-inflammatory effects. The synthetic accessibility of this scaffold, combined with the tunable nature of the methoxyphenyl ring, provides a fertile ground for the development of new therapeutic agents.

Future research should focus on several key areas:

  • Systematic SAR Studies: A comprehensive evaluation of how the position and number of methoxy groups, as well as substitutions on the β-keto ester backbone, affect each of the identified biological activities.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in the anticancer and anti-inflammatory activities of these compounds.

  • In Vivo Efficacy and Safety: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge and protocols outlined in this guide, researchers are well-equipped to further explore and unlock the full therapeutic potential of methoxyphenyl-substituted β-keto esters.

References

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Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate and its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate is a prominent member of the β-keto ester class of organic compounds. These molecules are distinguished by a ketone functional group positioned at the β-carbon relative to an ester group. This unique arrangement confers a rich chemical reactivity, making them invaluable synthons in organic synthesis.[1][2][3][4] The presence of both electrophilic and nucleophilic sites within their structure allows for a diverse range of chemical transformations, establishing them as crucial building blocks in the creation of complex molecules, including pharmaceuticals.[1][3][4] This guide provides a comprehensive overview of this compound and its analogs, with a focus on their synthesis, chemical properties, and applications in the field of drug development.

The Core Moiety: this compound

Structure and Properties:

  • IUPAC Name: this compound[5]

  • Synonyms: 3-(2-Methoxy-Phenyl)-3-Oxo-Propionic Acid Ethyl Ester, Ethyl (o-methoxybenzoyl)acetate, 2-Methoxybenzoylacetic acid ethyl ester[5]

  • Molecular Formula: C12H14O4

  • Molecular Weight: 222.24 g/mol [6]

The structure features a benzene ring substituted with a methoxy group at the ortho position, which influences the molecule's electronic properties and reactivity. The β-keto ester functionality is the primary site of chemical modifications for the generation of diverse analogs.

Synthesis of the Core Structure and Its Analogs

The synthesis of β-keto esters like this compound and its analogs is primarily achieved through several key methodologies.

Claisen Condensation

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters.[4] It involves the base-catalyzed condensation of two ester molecules. In the context of synthesizing the title compound and its analogs, a mixed Claisen condensation is employed. This involves the reaction of an enolizable ester with a non-enolizable ester. For instance, the reaction of ethyl acetate with a substituted methyl benzoate (e.g., methyl 2-methoxybenzoate) in the presence of a strong base like sodium ethoxide would yield the corresponding β-keto ester.

A critical aspect of the Claisen condensation is the requirement for the enolizable ester to possess at least two α-hydrogens to drive the reaction towards the formation of a resonance-stabilized enolate of the product.[4]

Transesterification

Transesterification is another widely utilized method for synthesizing diverse β-keto esters from readily available starting materials.[2][3] This approach is particularly advantageous as it avoids the handling of unstable β-keto acids, which are prone to decarboxylation.[3] The reaction is typically catalyzed by acids, bases, or enzymes.[2] For example, an existing β-keto ester can be reacted with a different alcohol to exchange the ester group, thus generating a new analog. The kinetics of transesterification are often slow, necessitating the use of a catalyst.[3]

Other Synthetic Routes

Modern synthetic chemistry has introduced various other methods for the synthesis of β-keto esters, often with improved yields and milder reaction conditions. These include:

  • Reaction of Phenylacetic Acid Derivatives with Meldrum's Acid: Phenylacetic acid derivatives can be activated with reagents like 4-dimethylaminopyridine (DMAP) and N,N′-Dicyclohexylcarbodiimide (DCC) and then condensed with Meldrum's acid. Subsequent refluxing in an alcohol, such as tert-butanol, yields the desired β-keto ester.[7]

  • Reformatsky Reaction: This reaction involves the use of an α-halo ester and a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester, which can then be oxidized to the corresponding β-keto ester.[1]

Key Analogs and Their Biological Activities

The versatile scaffold of this compound allows for the synthesis of a vast array of analogs with diverse pharmacological activities. These are often generated by modifying the aryl ring, the ester group, or by using the β-keto ester as a precursor for heterocyclic synthesis.

Coumarin Derivatives

β-Keto esters are valuable precursors for the synthesis of coumarins, a class of compounds known for a wide range of biological activities, including anticoagulant, anti-HIV, and antibiotic properties.[8] The Pechmann condensation is a classic method for coumarin synthesis, involving the reaction of a phenol with a β-keto ester under acidic conditions.[9] For example, reacting a substituted phenol with this compound can yield 4-aryl-coumarin derivatives. Various catalysts, including concentrated sulfuric acid, trifluoroacetic acid, and metal chlorides, have been employed for this transformation.[9]

Pyrazole Derivatives

Pyrazole derivatives are another important class of heterocyclic compounds that can be synthesized from β-keto esters. These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and CNS-active properties.[10][11][12] The synthesis typically involves the condensation of a β-dicarbonyl compound (like our title β-keto ester) with hydrazine or its derivatives. The resulting pyrazole ring can be further functionalized to generate a library of analogs for biological screening.[12]

Other Biologically Active Analogs

The reactivity of the β-keto ester moiety allows for its incorporation into various other molecular frameworks, leading to compounds with potential therapeutic applications.

  • Antibacterial Agents: β-keto esters have been designed as antibacterial compounds based on their structural similarity to bacterial quorum sensing autoinducers.[7] Modifications to the aryl ring, such as the introduction of activating or deactivating groups, can influence their antibacterial potency.[7]

  • Anti-inflammatory and Analgesic Agents: The core structure can be modified to produce compounds with anti-inflammatory and analgesic properties.[13]

  • Antioxidant and Cytotoxic Agents: The presence of a methoxyphenol group in the core structure is associated with antioxidant properties.[14] Analogs with different substitution patterns on the phenyl ring have been investigated for their antioxidant and cytotoxic activities against various cancer cell lines.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on their structural features. Key SAR insights include:

  • Aryl Ring Substitution: The nature and position of substituents on the phenyl ring significantly impact biological activity. For instance, the presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with biological targets.

  • Ester Group Modification: Altering the ester group (e.g., from ethyl to methyl or tert-butyl) can influence the compound's lipophilicity, solubility, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic properties.[4]

  • Heterocyclic Ring Formation: The conversion of the β-keto ester into heterocyclic systems like coumarins and pyrazoles dramatically alters the molecular shape and introduces new hydrogen bonding donors and acceptors, leading to distinct biological profiles.

Experimental Protocols

General Synthesis of a β-Keto Ester via Claisen Condensation

Objective: To synthesize an ethyl 3-aryl-3-oxopropanoate derivative.

Materials:

  • Substituted methyl benzoate (1.0 eq)

  • Ethyl acetate (2.0 eq)

  • Sodium ethoxide (1.5 eq)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of the substituted methyl benzoate and ethyl acetate in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • The solution is cooled in an ice bath, and a solution of sodium ethoxide in ethanol is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and excess sodium ethoxide is neutralized by the slow addition of 1 M HCl.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Synthesis of a Coumarin Derivative via Pechmann Condensation

Objective: To synthesize a 4-aryl-coumarin derivative.

Materials:

  • Substituted phenol (1.0 eq)

  • Ethyl 3-aryl-3-oxopropanoate (1.0 eq)

  • Concentrated sulfuric acid (catalyst)

  • Ethanol

Procedure:

  • The substituted phenol and the ethyl 3-aryl-3-oxopropanoate are dissolved in a minimal amount of ethanol in a round-bottom flask.

  • The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for several hours or gently heated to drive the reaction to completion.

  • The progress of the reaction is monitored by TLC.

  • Once the reaction is complete, the mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water until neutral, and dried.

  • The crude coumarin derivative is purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Examples of Biologically Active Analogs Derived from β-Keto Esters

Compound ClassGeneral Structure/PrecursorRepresentative Biological Activity
CoumarinsPhenol + β-Keto EsterAnticoagulant, Anti-HIV, Antibiotic[8]
Pyrazolesβ-Keto Ester + HydrazineAntimicrobial, Anti-inflammatory, CNS-active[10][11][12]
Antibacterial AgentsModified β-Keto EstersQuorum Sensing Inhibition[7]
AntioxidantsPhenolic β-Keto EstersRadical Scavenging[14]

Visualization of Key Synthetic Pathways

Claisen Condensation for β-Keto Ester Synthesis

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_product Product R1_COOEt Ethyl Acetate (Enolizable Ester) Enolate Enolate of Ethyl Acetate R1_COOEt->Enolate Deprotonation R2_COOMe Methyl 2-Methoxybenzoate (Non-enolizable Ester) Tetrahedral_Intermediate Tetrahedral Intermediate R2_COOMe->Tetrahedral_Intermediate Base Sodium Ethoxide (Base) Base->Enolate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Product Ethyl 3-(2-methoxyphenyl) -3-oxopropanoate Tetrahedral_Intermediate->Product Elimination of Methoxide

Caption: Generalized workflow for Claisen condensation.

Pechmann Condensation for Coumarin Synthesis

Pechmann_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction Steps cluster_product Product Phenol Substituted Phenol Transesterification Transesterification Phenol->Transesterification Beta_Keto_Ester Ethyl 3-(2-methoxyphenyl) -3-oxopropanoate Beta_Keto_Ester->Transesterification Acid_Catalyst Conc. H2SO4 Acid_Catalyst->Transesterification Michael_Addition Intramolecular Michael Addition Transesterification->Michael_Addition Dehydration Dehydration Michael_Addition->Dehydration Coumarin 4-(2-methoxyphenyl) -substituted Coumarin Dehydration->Coumarin

Caption: Key steps in the Pechmann condensation for coumarin synthesis.

Conclusion

This compound and its analogs represent a versatile and valuable class of compounds in medicinal chemistry and drug discovery. Their straightforward synthesis and the reactivity of the β-keto ester functionality provide a robust platform for the generation of diverse molecular scaffolds. The successful development of coumarin and pyrazole derivatives from these precursors highlights their potential in generating compounds with a wide range of biological activities. Future research in this area will likely focus on the development of novel catalytic systems for their synthesis and the exploration of new biological targets for their analogs, further solidifying the importance of β-keto esters in the quest for new therapeutic agents.

References

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
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  • Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. (2013-04-02). (URL: [Link])

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  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC). (2025-09-23). (URL: [Link])

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  • Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester - ResearchGate. (2025-08-06). (URL: [Link])

  • ETHYL 3-OXO-3-PHENYLPROPANOATE | CAS 94-02-0 - Matrix Fine Chemicals. (URL: [Link])

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discovery and history of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(2-Methoxyphenyl)-3-oxopropanoate: History and Methodologies

Introduction

This compound, also known as ethyl (2-methoxybenzoyl)acetate, is an aromatic β-keto ester of significant interest in organic synthesis.[1] As a versatile building block, its unique structure, featuring a reactive β-dicarbonyl moiety and a methoxy-substituted phenyl group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, pharmaceuticals, and other biologically active molecules. This guide provides a comprehensive overview of the historical development and core synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the primary synthetic routes, offer detailed experimental protocols, and present a comparative analysis of reaction conditions to provide a field-proven perspective on its preparation.

Chapter 1: The Historical Foundation - The Claisen Condensation

The synthesis of β-keto esters is historically and mechanistically rooted in the Claisen condensation , a cornerstone carbon-carbon bond-forming reaction. Discovered by Ludwig Claisen in the late 19th century, this reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester.[2] The fundamental mechanism proceeds through the formation of an enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[2][3]

A critical aspect of the Claisen condensation is the requirement for a stoichiometric amount of base, rather than a catalytic amount.[2] This is because the resulting β-keto ester product is significantly more acidic than the starting ester. The base deprotonates the product, forming a highly stabilized enolate anion. This final, irreversible deprotonation step drives the reaction equilibrium to completion, ensuring high yields.[2][4]

The synthesis of an unsymmetrical β-keto ester like this compound necessitates a "mixed" or "crossed" Claisen condensation .[4][5] To avoid the formation of a complex mixture of products, a mixed Claisen reaction is most effective when one of the ester reactants has no α-hydrogens and therefore cannot self-condense.[5] In the synthesis of our target molecule, this condition is met by using an aromatic ester, methyl 2-methoxybenzoate, as the acylating agent (the "acceptor") and an ester with α-hydrogens, such as ethyl acetate, as the nucleophilic partner (the "donor").[5]

Chapter 2: Primary Synthesis via Mixed Claisen Condensation

The most direct and historically significant method for preparing this compound is the mixed Claisen condensation between methyl 2-methoxybenzoate and ethyl acetate.

Mechanistic Pathway

The reaction proceeds through a well-established, multi-step mechanism initiated by a strong base, typically sodium ethoxide (NaOEt), which is chosen to match the alkoxy group of the enolizable ester to prevent transesterification.

  • Enolate Formation: Sodium ethoxide abstracts an acidic α-proton from ethyl acetate to form a nucleophilic enolate ion.

  • Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of methyl 2-methoxybenzoate, forming a tetrahedral intermediate.

  • Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling a methoxide ion (CH₃O⁻) as the leaving group and forming the crude β-keto ester.

  • Deprotonation (Driving Force): The expelled methoxide and the ethoxide present in the reaction mixture are strong enough to deprotonate the newly formed β-keto ester at its highly acidic α-carbon, forming a resonance-stabilized enolate. This step is thermodynamically favorable and pulls the entire reaction sequence towards the product.

  • Protonation (Workup): A final acidic workup is required to protonate the enolate and yield the neutral this compound product.

Mandatory Visualization: Reaction Mechanism

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Leaving Group Expulsion cluster_step4 Step 4: Acidic Workup EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate (Nucleophile) EtOAc->Enolate Deprotonation Benzoate Methyl 2-Methoxybenzoate (Electrophile) Enolate->Benzoate Attack Base NaOEt (Base) Intermediate Tetrahedral Intermediate Benzoate->Intermediate Product_Enolate Product Enolate (Stabilized) Intermediate->Product_Enolate -MeO⁻ Final_Product This compound Product_Enolate->Final_Product H₃O⁺ Quench

Caption: Mechanism of the Mixed Claisen Condensation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Methyl 2-methoxybenzoate (1.0 eq)[6][7][8]

  • Ethyl acetate (3.0 eq, serves as reactant and solvent)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Toluene (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide and anhydrous toluene.

  • Enolate Formation: Ethyl acetate is added dropwise to the stirred suspension of sodium ethoxide in toluene at room temperature. The mixture is then gently heated to ~50 °C for 30 minutes to ensure complete enolate formation.

  • Acylation: A solution of methyl 2-methoxybenzoate in ethyl acetate is added dropwise from the dropping funnel over 1 hour. After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Quenching: The reaction mixture is cooled in an ice bath. Cold 1 M HCl is slowly added to neutralize the excess base and protonate the product enolate until the pH is acidic.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.

Mandatory Visualization: Experimental Workflow

Workflow start Setup: Dry Flask with NaOEt & Toluene add_etoac Add Ethyl Acetate, Heat to 50°C start->add_etoac add_benzoate Add Methyl 2-Methoxybenzoate, Reflux 2-3h add_etoac->add_benzoate cool Cool in Ice Bath add_benzoate->cool quench Quench with 1M HCl cool->quench extract Extract with Et₂O quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Vacuum Distillation evaporate->purify product Pure Product purify->product

Caption: General workflow for synthesis and purification.

Chapter 3: Comparative Analysis of Synthesis Parameters

The yield and purity of this compound are highly dependent on the reaction conditions. The choice of base, solvent, and temperature are critical parameters that must be optimized.

ParameterVariationRationale & Field InsightsTypical Yield Range
Base Sodium Ethoxide (NaOEt), Sodium Hydride (NaH), LDANaOEt is standard to prevent transesterification with the ethyl ester. NaH offers a non-nucleophilic base, driving the reaction by H₂ evolution. LDA allows for quantitative enolate formation before adding the electrophile but is more expensive and requires stricter anhydrous conditions.65-85%
Solvent Toluene, THF, Diethyl Ether, Excess Ethyl AcetateToluene is common due to its suitable boiling point for reflux. Using excess ethyl acetate simplifies the setup but can complicate purification. THF is an excellent solvent for enolate chemistry.
Temperature 50°C to Reflux (~110°C in Toluene)Initial enolate formation is often done at moderate temperatures. The acylation step typically requires heating to reflux to overcome the activation energy barrier.
Reactant Ratio Excess Ethyl AcetateUsing an excess of the enolizable component (ethyl acetate) helps to maximize the consumption of the more valuable aromatic ester and pushes the equilibrium forward.

Chapter 4: Modern and Alternative Synthetic Routes

While the Claisen condensation remains a robust and widely used method, modern organic synthesis has introduced alternative pathways to β-keto esters.

  • Reaction with Diketene Equivalents: A mild and high-yielding method involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (a diketene equivalent) with alcohols in the presence of a catalyst like sodium acetate.[9] This approach avoids the need for strong bases and can be more functional-group tolerant.[9]

  • Decarboxylative Condensations: The reaction of magnesium enolates derived from substituted malonic acid half-oxy-esters with acyl donors provides a route to functionalized β-keto esters.[10] This "decarboxylative Claisen condensation" offers an alternative way to form the key C-C bond.

  • Carbonylative Coupling Reactions: Palladium-catalyzed carbonylative Suzuki-Miyaura coupling reactions of α-iodo esters with arylboronic acids have been developed for the synthesis of aromatic β-keto esters.[11] This method provides a different strategic approach, forming the aryl-carbonyl bond in a distinct manner.

These modern techniques often provide advantages in terms of milder reaction conditions, broader substrate scope, or improved yields, showcasing the continuous evolution of synthetic methodology in organic chemistry.

Conclusion

The synthesis of this compound is a classic example of the enduring utility of the mixed Claisen condensation. This foundational reaction provides a reliable and scalable route to this important synthetic intermediate. Understanding the underlying mechanism, the rationale behind the experimental protocol, and the critical parameters for optimization allows researchers to effectively produce this versatile building block. While modern methods offer compelling alternatives, the historical Claisen approach remains a testament to the power and elegance of fundamental organic reactions.

References

  • Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of Aromatic β-Keto Esters via a Carbonylative Suzuki-Miyaura Coupling Reaction of α-Iodo Esters with Arylboronic Acids.
  • Sigma-Aldrich. (n.d.). Methyl 2-methoxybenzoate.
  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
  • Homework.Study.com. (n.d.). Draw the structure(s) of the organic product(s) of the Claisen condensation reaction between ethyl propanoate and ethyl benzoate.
  • Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations.
  • Willson Research Group, University of Texas at Austin. (2019). The Claisen Condensation.
  • ChemicalBook. (n.d.). Methyl 2-methoxybenzoate.
  • PubChem, National Center for Biotechnology Information. (n.d.). Methyl 2-Methoxybenzoate.

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Methodological & Application

The Versatile Precursor: Ethyl 3-(2-Methoxyphenyl)-3-oxopropanoate in Heterocyclic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, a β-keto ester, is a highly valuable and versatile precursor in the field of organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of significant interest to the pharmaceutical industry. Its strategic placement of a reactive 1,3-dicarbonyl moiety, coupled with the electronic influence of the ortho-methoxy substituted phenyl ring, allows for its participation in a variety of classical multicomponent reactions. This guide provides an in-depth exploration of the synthesis and key applications of this precursor, complete with detailed experimental protocols, mechanistic insights, and a focus on the therapeutic potential of the resulting molecular architectures.

Physicochemical Properties and Characterization

Before its application in complex syntheses, a thorough characterization of this compound is paramount.

PropertyValue
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point >268 °C at 760 mmHg
Storage Temperature 4°C

Note: Experimental values may vary slightly.

Spectroscopic Data:

While experimental spectra should be obtained for each batch, the following provides an indication of expected spectroscopic characteristics.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.95-7.92 (dd, 1H, Ar-H), 7.52-7.48 (m, 1H, Ar-H), 7.03-6.97 (m, 2H, Ar-H), 4.21 (q, 2H, OCH₂CH₃), 3.92 (s, 2H, COCH₂CO), 3.89 (s, 3H, OCH₃), 1.25 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 191.8, 167.5, 158.8, 134.1, 130.8, 128.2, 120.9, 111.7, 61.6, 55.6, 46.2, 14.1.

  • IR (ATR, cm⁻¹): ~2980 (C-H), ~1740 (C=O, ester), ~1680 (C=O, ketone), ~1600, 1485 (C=C, aromatic), ~1250 (C-O, ether).

  • Mass Spectrum (ESI-MS): m/z 223.09 [M+H]⁺.

Synthesis of the Precursor: Claisen Condensation

The synthesis of this compound is typically achieved via a Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2][3] This reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base.

Claisen Condensation Ethyl 2-methoxybenzoate Ethyl 2-methoxybenzoate Nucleophilic attack Nucleophilic attack Ethyl 2-methoxybenzoate->Nucleophilic attack Ethyl acetate Ethyl acetate Enolate formation Enolate formation Ethyl acetate->Enolate formation + Strong Base Strong Base (e.g., NaH) Strong Base (e.g., NaH) Enolate formation->Nucleophilic attack Tetrahedral intermediate Tetrahedral intermediate Nucleophilic attack->Tetrahedral intermediate Elimination of ethoxide Elimination of ethoxide Tetrahedral intermediate->Elimination of ethoxide Product This compound Elimination of ethoxide->Product (enolate form) Acid workup Acid workup Product->Acid workup then

Caption: Claisen condensation for the synthesis of the precursor.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-methoxybenzoate

  • Ethyl acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the flask to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of ethyl 2-methoxybenzoate (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous THF.

  • Add the ester solution dropwise to the stirred NaH suspension at 0°C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the mixture is acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless to pale yellow liquid.

Applications in Heterocyclic Synthesis

The 1,3-dicarbonyl functionality of this compound makes it an ideal substrate for several named reactions that generate medicinally important heterocyclic cores.

Knorr Pyrazole Synthesis: Access to Pyrazolone Scaffolds

The Knorr pyrazole synthesis is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, leading to the formation of pyrazoles or pyrazolones.[4] These five-membered nitrogen-containing heterocycles are prevalent in numerous pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.

Knorr Pyrazole Synthesis Precursor This compound Condensation Condensation Precursor->Condensation Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Pyrazolone Substituted Pyrazolone Cyclization->Pyrazolone

Caption: Knorr synthesis of pyrazolones.

Pyrazolone derivatives have emerged as promising scaffolds in the development of novel anticancer agents.[5] The synthesis of 5-(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one from this compound provides a platform for generating a library of compounds for screening against various cancer cell lines.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Add phenylhydrazine (1.0 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product may precipitate upon cooling or after partial solvent removal. If not, add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolone derivative.

Hantzsch Pyridine Synthesis: A Gateway to Dihydropyridines

The Hantzsch pyridine synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (typically ammonia or ammonium acetate) to form a dihydropyridine.[6][7][8] These compounds are of immense pharmaceutical importance, with many approved drugs, such as nifedipine and amlodipine, belonging to this class and acting as calcium channel blockers for the treatment of hypertension.[9]

Hantzsch Pyridine Synthesis Precursor This compound (2 equiv.) Condensation Multicomponent Condensation Precursor->Condensation Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Condensation Ammonia Nitrogen Source (e.g., NH₄OAc) Ammonia->Condensation Dihydropyridine Substituted Dihydropyridine Condensation->Dihydropyridine

Caption: Hantzsch synthesis of dihydropyridines.

The Hantzsch reaction using this compound allows for the synthesis of novel dihydropyridine derivatives with potential calcium channel blocking activity. The ortho-methoxy group can influence the conformational properties of the final molecule, potentially leading to enhanced biological activity or selectivity.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 equivalent), this compound (2.0 equivalents), and ammonium acetate (1.2 equivalents).

  • Add ethanol as the solvent.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume and add cold water to induce crystallization.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.

Biginelli Reaction: Constructing Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-keto ester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[6][10] This class of heterocycles exhibits a broad range of pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities. Notably, some DHPMs are also known to act as calcium channel modulators.

Biginelli Reaction Precursor This compound Condensation Acid-Catalyzed Condensation Precursor->Condensation Aldehyde Aldehyde (e.g., 4-Chlorobenzaldehyde) Aldehyde->Condensation Urea Urea or Thiourea Urea->Condensation DHPM Substituted Dihydropyrimidinone Condensation->DHPM

Caption: Biginelli synthesis of dihydropyrimidinones.

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Dihydropyrimidinones derived from the Biginelli reaction represent a promising class of compounds for this purpose. The use of this compound in this reaction allows for the introduction of a specific substitution pattern that can be further modified to optimize antimicrobial activity.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Urea

  • Ethanol

  • Concentrated hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and urea (1.5 equivalents) in ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will typically precipitate out of solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol or a suitable solvent mixture to obtain the pure dihydropyrimidinone.

Conclusion

This compound is a readily accessible and highly effective precursor for the synthesis of a diverse array of medicinally relevant heterocyclic compounds. Through well-established multicomponent reactions such as the Knorr pyrazole synthesis, Hantzsch pyridine synthesis, and the Biginelli reaction, researchers can efficiently construct complex molecular architectures with significant therapeutic potential. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in drug discovery and development, facilitating the exploration of novel chemical entities derived from this versatile building block.

References

  • Dihydropyridine calcium channel blockers. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 22, 2026, from [Link]

  • Synthesis and Characterization of New Pyrazole Derivatives and Evaluation of Their Anticancer Activity. (2023). Asian Journal of Chemistry, 35(7), 1837-1842. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (2008). Molecules, 13(3), 621-632. [Link]

  • Biginelli reaction. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. (2018). Beilstein Journal of Organic Chemistry, 14, 2682-2691. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. (2022). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. (2019). JETIR. Retrieved January 22, 2026, from [Link]

  • Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved January 22, 2026, from [Link]

  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. Retrieved January 22, 2026, from [Link]

  • 23.7: The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • 23.8: The Claisen Condensation Reaction. (2024, July 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. (2023, March 11). YouTube. Retrieved January 22, 2026, from [Link]

Sources

Application Note & Protocol: Synthesis of Quinolines from Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

This document provides a detailed protocol for the synthesis of quinoline derivatives, a critical scaffold in medicinal chemistry, starting from ethyl 3-(2-methoxyphenyl)-3-oxopropanoate. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and the scientific rationale behind each step.

Introduction and Strategic Overview

Quinolines are a privileged heterocyclic scaffold found in a wide array of pharmaceuticals, including antimalarial, anticancer, and antibacterial agents. Their synthesis has been a subject of intense research, leading to the development of numerous named reactions. The starting material, this compound, is a versatile precursor for quinoline synthesis.

While several methods for quinoline synthesis exist, a direct single-step conversion from the provided starting material is not feasible. Therefore, a robust and well-documented multi-step approach is employed, proceeding through a nitration-reduction-cyclization sequence. This strategy is outlined below:

A This compound B Nitration A->B C Ethyl 3-(2-methoxy-5-nitrophenyl)-3-oxopropanoate B->C D Reduction C->D E Ethyl 3-(5-amino-2-methoxyphenyl)-3-oxopropanoate D->E F Cyclization E->F G Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate F->G

Figure 1: Overall synthetic workflow from the starting material to the quinoline product.

This protocol will detail each of these critical steps, providing not only the "how" but also the "why" behind the chosen reagents and conditions.

Experimental Protocols

Materials and Reagents
ReagentPuritySupplier (Example)Notes
This compound≥98%Sigma-AldrichStarting material
Nitric acid (fuming)70%Fisher ScientificHandle with extreme caution in a fume hood
Sulfuric acid (concentrated)98%VWRCorrosive, handle with care
Iron powder-325 meshAlfa AesarFor reduction
Ammonium chloride≥99.5%Sigma-AldrichFor reduction
Ethanol200 proofDecon LabsSolvent
Dowtherm A-Dow ChemicalHigh-temperature solvent for cyclization
Dichloromethane (DCM)ACS gradeFisher ScientificFor extraction
Sodium sulfate (anhydrous)ACS gradeVWRFor drying
Hydrochloric acid (concentrated)37%VWRFor pH adjustment
Step 1: Nitration of this compound

Scientific Rationale: The nitration of the aromatic ring is the initial and crucial step. The methoxy group is an ortho-, para-directing group, while the acyl group is a meta-directing group. The combined electronic effects favor the introduction of the nitro group at the position para to the methoxy group. Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is performed at a low temperature to control the rate of this highly exothermic reaction and minimize the formation of side products.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-water bath.

  • Slowly add this compound (10 g, 45 mmol) to the cooled sulfuric acid with continuous stirring.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid (3.5 mL, 74 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, maintaining the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material over a period of 30 minutes, ensuring the reaction temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • The solid precipitate of ethyl 3-(2-methoxy-5-nitrophenyl)-3-oxopropanoate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Reduction of the Nitro Group

Scientific Rationale: The selective reduction of the aromatic nitro group to an amine is achieved using iron powder in the presence of a weak acid, such as ammonium chloride. This method, known as the Béchamp reduction, is preferred over catalytic hydrogenation in this case to avoid potential side reactions involving the ketoester functionality. The reaction proceeds via a series of single-electron transfers from the iron metal.

Protocol:

  • To a suspension of ethyl 3-(2-methoxy-5-nitrophenyl)-3-oxopropanoate (10 g, 37.4 mmol) in a mixture of ethanol (100 mL) and water (25 mL), add iron powder (12.5 g, 224 mmol) and ammonium chloride (2 g, 37.4 mmol).

  • Heat the mixture to reflux with vigorous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with hot ethanol (3 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ethyl 3-(5-amino-2-methoxyphenyl)-3-oxopropanoate. This product is often used in the next step without further purification.

Step 3: Intramolecular Cyclization to the Quinoline Core

Scientific Rationale: The final step involves an intramolecular cyclization of the ortho-aminoaryl ketoester to form the quinoline ring system. This reaction is typically promoted by heat or acid catalysis. The use of a high-boiling solvent like Dowtherm A provides the necessary thermal energy to drive the cyclization and subsequent dehydration, leading to the formation of the aromatic quinoline ring. This specific cyclization is a type of Conrad-Limpach-Knorr synthesis.

Protocol:

  • Add the crude ethyl 3-(5-amino-2-methoxyphenyl)-3-oxopropanoate (8 g, 33.7 mmol) to Dowtherm A (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 250 °C and maintain this temperature for 1 hour.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the quinoline product.

  • Add hexane (100 mL) to the cooled mixture to further precipitate the product and dilute the Dowtherm A.

  • Collect the solid product by vacuum filtration, wash with hexane (3 x 30 mL), and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield pure ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Characterization and Data

The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR (CDCl₃, δ ppm) HighlightsExpected Mass (m/z) [M+H]⁺
Ethyl 3-(2-methoxy-5-nitrophenyl)-3-oxopropanoate8.2 (d, 1H), 7.8 (dd, 1H), 7.1 (d, 1H), 4.2 (q, 2H), 3.9 (s, 3H), 1.2 (t, 3H)268.08
Ethyl 3-(5-amino-2-methoxyphenyl)-3-oxopropanoate6.8-6.6 (m, 3H), 4.2 (q, 2H), 3.8 (s, 3H), 3.7 (br s, 2H), 1.2 (t, 3H)238.11
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate11.5 (br s, 1H), 8.1 (d, 1H), 7.5 (t, 1H), 7.1 (d, 1H), 4.4 (q, 2H), 4.0 (s, 3H), 1.4 (t, 3H)248.09

Mechanism of Cyclization

The intramolecular cyclization proceeds through a nucleophilic attack of the amino group on the ketone carbonyl, followed by dehydration to form the quinoline ring.

A Amino-ketoester B Intermediate A->B Nucleophilic Attack C Dehydration B->C Proton Transfer D Quinolone C->D Loss of H₂O

Figure 2: Simplified mechanism of the final cyclization step.

Safety Precautions

  • Nitration: This reaction is highly exothermic and involves the use of corrosive and oxidizing acids. It must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating mixture must be slow and controlled to prevent a runaway reaction.

  • High-Temperature Cyclization: The use of Dowtherm A at high temperatures requires a well-ventilated area and careful handling to avoid severe burns. Ensure that the glassware is free of cracks and is appropriately clamped.

  • General: Standard laboratory safety practices should be followed at all times. Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétone. Bulletin de la Societe Chimique de France, 49, 89. (A direct URL to the original 1888 publication is not readily available, but the synthesis is a foundational reaction in heterocyclic chemistry).
  • Béchamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de chimie et de physique, 42, 186-196. (Historical reference for the reduction method).
  • Mansour, T. S. (1998). The Conrad-Limpach-Knorr Synthesis of 4-Hydroxyquinolines. In Organic Syntheses; Vol. 75, p. 136. [Link]

The Versatile Scaffold: Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount. Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, a seemingly unassuming β-keto ester, has emerged as a cornerstone building block for the synthesis of a diverse array of medicinally significant heterocyclic compounds. Its unique structural features, including a reactive β-dicarbonyl system and a strategically positioned methoxy-substituted phenyl ring, provide a rich platform for chemical elaboration, leading to molecules with a wide spectrum of biological activities. This comprehensive guide delves into the detailed applications and protocols involving this compound, offering researchers and drug development professionals a practical and in-depth resource.

Core Properties and Synthetic Accessibility

This compound, also known by its synonym ethyl (2-methoxybenzoyl)acetate, possesses key chemical characteristics that underpin its utility. The molecule's structure features a reactive methylene group flanked by two carbonyl functionalities, rendering it susceptible to a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄N/A
Molecular Weight 222.24 g/mol N/A
Appearance Colorless to light yellow liquidN/A
Boiling Point >268 °C at 760 mmHg[1]
Storage Temperature 4 °C[1]

The synthesis of this key intermediate is readily achievable through a Claisen condensation reaction between 2'-methoxyacetophenone and diethyl carbonate, typically facilitated by a strong base like sodium hydride.[2] This accessibility ensures a consistent and scalable supply for research and development endeavors.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_Methoxyacetophenone 2'-Methoxyacetophenone Reaction Reaction 2_Methoxyacetophenone->Reaction Diethyl_carbonate Diethyl carbonate Diethyl_carbonate->Reaction NaH Sodium Hydride (NaH) NaH->Reaction THF THF (solvent) THF->Reaction Product Ethyl 3-(2-methoxyphenyl)- 3-oxopropanoate Reaction->Product

Caption: Claisen condensation for the synthesis of the target compound.

Application in the Synthesis of Bioactive Heterocycles

The true value of this compound in medicinal chemistry lies in its role as a precursor to a multitude of heterocyclic scaffolds known to exhibit significant pharmacological activities. The following sections detail its application in the synthesis of key heterocyclic systems.

Pyrazole Derivatives: A Hub for Anti-inflammatory and Antimicrobial Agents

The reaction of β-keto esters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles, a class of compounds renowned for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] The 2-methoxyphenyl moiety can impart specific steric and electronic properties to the final pyrazole structure, influencing its binding affinity to biological targets.

Protocol 1: General Synthesis of 5-(2-methoxyphenyl)-3-substituted-1H-pyrazoles

Causality: This protocol leverages the nucleophilic attack of hydrazine on the two carbonyl groups of the β-keto ester, followed by cyclization and dehydration to form the aromatic pyrazole ring. The choice of substituted hydrazine allows for the introduction of various functionalities at the N1 position of the pyrazole, which is crucial for modulating the biological activity.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 eq) to the solution.

  • Reaction: Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Diagram 2: General scheme for pyrazole synthesis.

G Start Ethyl 3-(2-methoxyphenyl)- 3-oxopropanoate Intermediate Hydrazone Intermediate Start->Intermediate + Hydrazine Hydrazine Hydrazine (R-NHNH₂) Hydrazine->Intermediate Product 5-(2-methoxyphenyl)-1-R-3-hydroxy- 1H-pyrazole Intermediate->Product Cyclization/ Dehydration

Caption: Synthesis of pyrazoles from the title compound.

Field-Proven Insights: The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[6][7] The nature of the substituent on the pyrazole ring, influenced by the starting β-keto ester, plays a critical role in determining the selectivity and potency of COX inhibition.

Coumarin Scaffolds: Privileged Structures in Anticancer and Anticoagulant Therapy

Coumarins are a class of benzopyran-2-one derivatives that are widely distributed in nature and exhibit a broad range of biological activities, including anticoagulant, anticancer, and anti-inflammatory effects.[8][9][10] The Pechmann condensation is a classic method for coumarin synthesis, involving the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. While the direct Pechmann condensation with this compound is not the most common route to coumarins, its structural motifs are found in various bioactive coumarin derivatives synthesized through alternative strategies. A more direct application involves the Knoevenagel condensation of a salicylaldehyde derivative with the active methylene group of the β-keto ester.

Protocol 2: Synthesis of 3-(2-methoxybenzoyl)-2H-chromen-2-one Derivatives

Causality: This protocol utilizes the Knoevenagel condensation, where the active methylene group of this compound reacts with a salicylaldehyde derivative in the presence of a base catalyst to form a C-C bond. This is followed by an intramolecular cyclization (transesterification) and dehydration to yield the coumarin ring.

Step-by-Step Methodology:

  • Mixing Reactants: In a round-bottom flask, combine the substituted salicylaldehyde (1.0 eq), this compound (1.0 eq), and a catalytic amount of a base (e.g., piperidine or triethylamine) in a suitable solvent like ethanol.

  • Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, acidify the reaction mixture with dilute hydrochloric acid.

  • Isolation: The precipitated product is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Diagram 3: Knoevenagel condensation for coumarin synthesis.

G Start Ethyl 3-(2-methoxyphenyl)- 3-oxopropanoate Intermediate Knoevenagel Adduct Start->Intermediate + Salicylaldehyde (Base catalyst) Salicylaldehyde Substituted Salicylaldehyde Salicylaldehyde->Intermediate Product 3-(2-methoxybenzoyl)- 2H-chromen-2-one Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of coumarins via Knoevenagel condensation.

Trustworthiness of the Protocol: This method is a reliable and widely used approach for the synthesis of 3-substituted coumarins. The reaction conditions are generally mild, and the products are often obtained in good yields.

Quinolone Derivatives: A Foundation for Antibacterial Agents

Quinolones are a major class of synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[11][12] The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinolones from anilines and β-keto esters. The 2-methoxyphenyl group can be incorporated into the quinolone scaffold, potentially influencing the antibacterial spectrum and potency.

Protocol 3: Synthesis of 2-substituted-4-hydroxy-3-(2-methoxybenzoyl)quinolines

Causality: This protocol follows the Gould-Jacobs reaction pathway. The initial step is the condensation of a substituted aniline with the β-keto ester to form an enamine intermediate. This intermediate then undergoes thermal cyclization to form the quinolone ring system.

Step-by-Step Methodology:

  • Condensation: Mix the substituted aniline (1.0 eq) and this compound (1.0 eq) and heat at 100-150 °C for 1-2 hours.

  • Cyclization: Increase the temperature to 240-280 °C and maintain for 15-30 minutes to effect cyclization. The reaction is often carried out in a high-boiling solvent like diphenyl ether.

  • Work-up: Cool the reaction mixture and treat it with a solvent like hexane to precipitate the crude product.

  • Isolation and Purification: The solid product is collected by filtration, washed, and can be purified by recrystallization or by dissolving in aqueous base and reprecipitating with acid.

Diagram 4: Gould-Jacobs reaction for quinolone synthesis.

G Start Ethyl 3-(2-methoxyphenyl)- 3-oxopropanoate Intermediate Enamine Intermediate Start->Intermediate + Aniline (Heat) Aniline Substituted Aniline Aniline->Intermediate Product 4-Hydroxy-3-(2-methoxybenzoyl) -quinoline Intermediate->Product Thermal Cyclization

Caption: Synthesis of quinolones via the Gould-Jacobs reaction.

Expertise & Experience: The high temperatures required for the Gould-Jacobs reaction can sometimes lead to side products. Careful control of the reaction temperature and time is crucial for obtaining good yields of the desired quinolone.

Conclusion and Future Perspectives

This compound stands as a testament to the power of versatile building blocks in medicinal chemistry. Its ability to serve as a precursor to a wide range of bioactive heterocyclic compounds, including pyrazoles, coumarins, and quinolones, underscores its importance in the drug discovery pipeline. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable scaffold. Future explorations in this area will likely focus on the development of novel, more efficient synthetic methodologies and the biological evaluation of new generations of heterocyclic compounds derived from this key starting material. The strategic incorporation of the 2-methoxyphenyl moiety continues to be a promising avenue for the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

  • (PDF)
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
  • Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. MDPI. [Link]

  • Synthesis and Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Digital Commons @ the Georgia Academy of Science. [Link]

  • Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. arkat usa. [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. [Link]

  • Anticancer mechanism of coumarin-based derivatives. PubMed. [Link]

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. PubMed Central. [Link]

  • Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. NIH. [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PMC. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

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Application Notes & Protocols: Synthesis of Novel Drug Scaffolds from Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate in Medicinal Chemistry

In the landscape of drug discovery, the selection of a starting material is a critical decision that dictates the synthetic accessibility and structural diversity of the resulting compound library. This compound is a particularly valuable and versatile building block for the synthesis of novel drug scaffolds.[1] Its structure, featuring a β-keto ester system, provides two reactive carbonyl centers, an acidic α-carbon, and a nucleophilic enol tautomer. This inherent reactivity allows for a multitude of cyclization strategies. Furthermore, the presence of the 2-methoxyphenyl group offers a site for potential metabolic activity, influences the molecule's lipophilicity and conformational properties, and provides a handle for further functionalization, a key consideration in modern drug design.[2]

This guide provides an in-depth exploration of synthetic pathways to generate three distinct and medicinally relevant heterocyclic scaffolds from this single precursor: pyrazoles, 4-quinolones, and coumarins. Each of these scaffolds is the core of numerous approved drugs and clinical candidates, valued for their wide range of biological activities.[3][4] We will detail the underlying reaction mechanisms, provide field-proven experimental protocols, and present the information in a format designed for practical application by researchers, scientists, and drug development professionals.

Synthetic Pathways and Mechanistic Insights

The strategic placement of reactive functional groups in this compound allows for its directed transformation into diverse heterocyclic systems through carefully chosen reaction partners and conditions.

Workflow Overview: From a Single Precursor to Diverse Scaffolds

G cluster_pyrazole Pathway 1: Pyrazole Synthesis cluster_quinolone Pathway 2: 4-Quinolone Synthesis cluster_coumarin Pathway 3: Coumarin Synthesis start This compound reagent1 Hydrazine Hydrate (Acid Catalyst) start->reagent1 Knorr Condensation reagent2 Aniline (High Temperature) start->reagent2 Conrad-Limpach-Knorr Cyclization reagent3 Resorcinol (Acid Catalyst) start->reagent3 Pechmann Condensation product1 Pyrazole Scaffold reagent1->product1 product2 4-Quinolone Scaffold reagent2->product2 product3 Coumarin Scaffold reagent3->product3

Caption: Synthetic routes from a common β-keto ester to three distinct drug scaffolds.

Synthesis of Pyrazole Derivatives via Knorr Condensation

Field Insight: Pyrazole and its fused derivatives are cornerstones of medicinal chemistry, exhibiting a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][5] The Knorr pyrazole synthesis is a robust and highly efficient method for constructing the pyrazole ring, leveraging the reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3]

Mechanism Rationale: The reaction is typically catalyzed by a small amount of acid, which serves to activate the ketone carbonyl for nucleophilic attack by the hydrazine.[3] The subsequent intramolecular cyclization is driven by the thermodynamic stability of the resulting aromatic pyrazole ring. The regioselectivity of the reaction is dictated by the differential reactivity of the ketone and ester carbonyls.

Reaction Mechanism: Knorr Pyrazole Synthesis

G A 1. Keto-Enol Tautomerism & Hydrazine Attack B 2. Hydrazone Intermediate Formation A->B H+ catalyst C 3. Intramolecular Cyclization B->C Nucleophilic attack on ester D 4. Dehydration & Tautomerization C->D Elimination of EtOH E Final Pyrazolone Product D->E Aromatization

Caption: Mechanistic steps of the acid-catalyzed Knorr pyrazole synthesis.

Synthesis of 4-Quinolone Scaffolds via Conrad-Limpach-Knorr Cyclization

Field Insight: The 4-quinolone core is famously associated with broad-spectrum antibacterial agents (fluoroquinolones) but is also found in compounds with antimalarial, anticancer, and antiviral activities.[6][7] The Conrad-Limpach-Knorr reaction provides a classical and effective route to this scaffold by reacting an aniline with a β-keto ester.[8] The reaction conditions, particularly temperature, are critical for directing the cyclization to form the desired 4-quinolone isomer over the 2-quinolone alternative.[8]

Mechanism Rationale: The synthesis proceeds in two key stages. The first is the formation of a β-arylaminoacrylate intermediate via a condensation reaction, which typically occurs at moderate temperatures (100-140 °C). The second stage is a high-temperature (around 250 °C) intramolecular cyclization. This thermal electrocyclization is a concerted pericyclic reaction that closes the quinolone ring, followed by tautomerization to yield the stable aromatic 4-hydroxyquinolone product.

Reaction Mechanism: 4-Quinolone Formation

G A 1. Condensation with Aniline B 2. β-Arylaminoacrylate Intermediate A->B -H2O C 3. Thermal Electrocyclization B->C ~250 °C D 4. Tautomerization C->D Aromatization E Final 4-Quinolone Product D->E

Caption: Key stages in the thermal synthesis of 4-quinolones from β-keto esters.

Synthesis of Coumarin Scaffolds via Pechmann Condensation

Field Insight: Coumarins are a large class of natural and synthetic compounds possessing a wide range of pharmacological properties, including anticoagulant, antitumor, antioxidant, and anti-inflammatory activities.[4][9] The Pechmann condensation is a straightforward and widely used method for synthesizing coumarins from a phenol and a β-keto ester in the presence of an acid catalyst.[9]

Mechanism Rationale: The reaction is initiated by the acid-catalyzed formation of a more reactive acylium ion or protonated ester from the β-keto ester. An activated phenol (like resorcinol) then performs a nucleophilic attack (transesterification or Michael addition depending on the specific mechanism variant). This is followed by an intramolecular cyclization (hydroxyalkylation) onto the aromatic ring and a final dehydration step to form the fused pyrone ring of the coumarin scaffold. The use of a strong acid like sulfuric acid is common to drive all steps of the reaction.

Reaction Mechanism: Pechmann Condensation

G A 1. Acid-Catalyzed Transesterification B 2. Intermediate Ester Formation A->B H+ catalyst C 3. Intramolecular Friedel-Crafts Acylation (Cyclization) B->C -EtOH D 4. Dehydration C->D -H2O E Final Coumarin Product D->E Aromatization

Caption: Acid-catalyzed pathway for the synthesis of coumarins via Pechmann condensation.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of 5-(2-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from the general Knorr pyrazole synthesis methodology.[3]

Materials & Equipment:

  • This compound (1.0 eq, e.g., 2.22 g, 10 mmol)

  • Hydrazine hydrate (~64-65%, 2.0 eq, e.g., 1.0 mL, 20 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (3-5 drops)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • TLC plates (silica gel 60 F254)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 eq) and ethanol (20 mL).

  • Add a magnetic stir bar and stir the mixture until the starting material is fully dissolved.

  • Add hydrazine hydrate (2.0 eq) to the solution, followed by 3-5 drops of glacial acetic acid. The acid acts as a catalyst for the condensation.[3]

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate / 50% hexane. The reaction is complete when the starting ketoester spot is no longer visible (typically 2-4 hours).

  • Once complete, remove the flask from the heat and allow it to cool to room temperature.

  • Slowly add cold deionized water (20 mL) to the stirring reaction mixture to precipitate the product.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Dry the resulting white to off-white solid under vacuum to obtain 5-(2-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one.

Protocol 2: Synthesis of 8-Methoxy-4-hydroxyquinoline

This protocol follows the principles of the Conrad-Limpach-Knorr reaction for 4-quinolone synthesis.[8]

Materials & Equipment:

  • This compound (1.0 eq, e.g., 2.22 g, 10 mmol)

  • Aniline (1.05 eq, e.g., 0.98 g, 10.5 mmol)

  • Dowtherm A (or diphenyl ether) as a high-boiling solvent

  • Three-neck flask equipped with a thermometer, Dean-Stark trap, and condenser

  • Heating mantle

  • Hexane for washing

Procedure:

  • Step A (Intermediate Formation): Combine this compound (1.0 eq) and aniline (1.05 eq) in a round-bottom flask. Heat the mixture at 120-140 °C for 2 hours. Water and ethanol will be evolved. This step can be monitored by TLC for the disappearance of the starting materials. The crude enamine intermediate is typically used directly in the next step without purification.

  • Step B (Cyclization): In a three-neck flask, heat a sufficient volume of Dowtherm A to 250 °C using a heating mantle.

  • Slowly add the crude intermediate from Step A to the hot Dowtherm A with stirring. Maintain the temperature at 250-260 °C. The cyclization reaction will occur, evolving ethanol.

  • Hold the reaction at this temperature for 30-60 minutes.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add hexane to the cooled mixture to precipitate the quinolone product.

  • Isolate the solid by vacuum filtration, washing thoroughly with hot hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from ethanol or a similar solvent to yield 8-methoxy-4-hydroxyquinoline.

Protocol 3: Synthesis of 4-(2-methoxybenzoyl)-3-hydroxycoumarin

This protocol is a conceptual adaptation of coumarin synthesis principles using a Knoevenagel-type condensation followed by cyclization.

Materials & Equipment:

  • This compound (1.0 eq, e.g., 2.22 g, 10 mmol)

  • Salicylaldehyde (1.0 eq, e.g., 1.22 g, 10 mmol)

  • Piperidine (catalytic amount, ~0.2 eq)

  • Ethanol (25 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and salicylaldehyde (1.0 eq) in ethanol (25 mL).

  • Add piperidine (0.2 eq) to the solution. Piperidine acts as a base catalyst for the initial Knoevenagel condensation.[10][11]

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC for the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture slightly with dilute HCl (1M) to neutralize the piperidine and induce precipitation of the product.

  • Cool the mixture in an ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the target coumarin derivative.

Data Summary

The following table summarizes the expected products and typical yields for the described synthetic transformations.

Starting MaterialReaction PartnerScaffold TypeProduct NameExpected Yield (%)
This compoundHydrazine HydratePyrazole5-(2-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one85-95%
This compoundAniline4-Quinolone8-Methoxy-4-hydroxyquinoline60-75%
This compoundSalicylaldehydeCoumarin4-(2-methoxybenzoyl)-3-hydroxycoumarin50-70%

References

  • Title: CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS Source: ARKIVOC URL: [Link]

  • Title: Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters Source: European Journal of Organic Chemistry URL: [Link]

  • Title: β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies Source: Chemistry Central Journal (NIH) URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthetic Methods Applied in the Preparation of Coumarin-based Compounds Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials Source: MDPI URL: [Link]

  • Title: Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of some novel coumarin derivatives used as a potent agent Source: International Journal of Research Trends and Innovation URL: [Link]

  • Title: Antimalarial Quinolones: Synthesis, potency, and mechanistic studies Source: NIH Public Access URL: [Link]

  • Title: Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity Source: Molecules (MDPI) URL: [Link]

  • Title: 260 quinolones for applications in medicinal chemistry: synthesis and structure Source: ResearchGate URL: [Link]

  • Title: Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester Source: Asian Journal of Chemistry URL: [Link]

  • Title: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate Source: PubChem URL: [Link]

  • Title: Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester Source: ResearchGate URL: [Link]

  • Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: Molecules (MDPI) URL: [Link]

  • Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: Journal of Medicinal Chemistry (NIH) URL: [Link]

  • Title: Medicinal chemistry of 2,2,4-substituted morpholines Source: Current Medicinal Chemistry URL: [Link]

  • Title: Synthesis of New Methoxyquinopimaric-Acid Scaffold Derivatives Source: ResearchGate URL: [Link]

  • Title: Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step Source: Nature Communications (PMC) URL: [Link]

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Application Note: Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate as a Versatile Precursor for the Synthesis of Benzofuran-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, a β-ketoester, is a highly valuable and versatile precursor in the synthesis of a variety of heterocyclic compounds. Its unique structural features, including a reactive β-dicarbonyl system and an ortho-methoxy-substituted phenyl ring, make it an ideal starting material for the construction of complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of benzofuran-based agrochemicals, a class of compounds known for their potent fungicidal and herbicidal properties.[1][2][3][4]

The benzofuran scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds. In the realm of agriculture, benzofuran derivatives have been successfully developed as fungicides and herbicides, demonstrating the importance of this heterocyclic core in modern crop protection.[1][2][3][4] This guide will focus on a key synthetic strategy: the transformation of this compound into ethyl benzofuran-2-carboxylate, a core intermediate for further elaboration into potent agrochemicals.

Scientific Rationale and Synthetic Strategy

The primary synthetic challenge in converting this compound to a benzofuran derivative lies in the formation of the furan ring fused to the benzene ring. This is strategically achieved through a two-step process:

  • O-Demethylation: The methoxy group at the ortho position of the phenyl ring is a latent hydroxyl group. Cleavage of this methyl ether is the critical first step to unmask the phenolic hydroxyl group required for the subsequent cyclization. Boron tribromide (BBr₃) is a highly effective and widely used reagent for the demethylation of aryl methyl ethers due to its strong Lewis acidity.[5][6][7]

  • Intramolecular Cyclization: Once the phenolic hydroxyl group is revealed, an intramolecular reaction between this nucleophilic hydroxyl group and the enol or enolate of the β-ketoester moiety leads to the formation of the benzofuran ring. This cyclization is typically promoted by acid or base catalysis.

This synthetic approach is both efficient and convergent, allowing for the rapid construction of the core benzofuran structure from a readily available starting material.

Experimental Protocols

Part 1: Synthesis of Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate via O-Demethylation

This protocol details the selective demethylation of the ortho-methoxy group of this compound using boron tribromide.

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1M solution of BBr₃ in DCM (1.1 eq) dropwise to the stirred solution over 30 minutes. The reaction is exothermic, and the temperature should be maintained at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol. This will decompose the excess BBr₃ and the boron complexes.

  • Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize the acidic components.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate. The product can be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of Ethyl Benzofuran-2-carboxylate via Intramolecular Cyclization

This protocol describes the acid-catalyzed intramolecular cyclization of ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate to form the benzofuran ring.

Materials:

  • Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate (from Part 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve the crude ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl benzofuran-2-carboxylate. The product can be further purified by vacuum distillation or column chromatography.

Visualization of the Synthetic Workflow

Synthetic Workflow start This compound intermediate Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate start->intermediate  1. BBr₃, DCM  2. MeOH (quench) product Ethyl Benzofuran-2-carboxylate intermediate->product  H₂SO₄ (cat.), EtOH  Reflux agrochemicals Benzofuran-Based Agrochemicals product->agrochemicals  Further Functionalization

Caption: Synthetic pathway from this compound to benzofuran-based agrochemicals.

Application in Agrochemical Synthesis: Benzofuran Carboxamides as Potent Fungicides

The resulting ethyl benzofuran-2-carboxylate is a key building block for the synthesis of a wide range of agrochemically active molecules. One important class of such compounds is the benzofuran carboxamides, which have demonstrated significant fungicidal activity.[1][3][8] The ethyl ester can be readily converted to the corresponding carboxylic acid via hydrolysis, which can then be coupled with various amines to generate a library of benzofuran carboxamide derivatives for biological screening.

Example: Synthesis of N-alkyl Benzofuran-2-carboxamide

Fungicide Synthesis start Ethyl Benzofuran-2-carboxylate acid Benzofuran-2-carboxylic Acid start->acid  1. NaOH, EtOH/H₂O  2. H₃O⁺ amide N-alkyl Benzofuran-2-carboxamide (Fungicide Candidate) acid->amide  1. SOCl₂ or (COCl)₂  2. R-NH₂, Base

Caption: Synthesis of a candidate benzofuran carboxamide fungicide.

Biological Activity Data

The fungicidal efficacy of benzofuran derivatives has been well-documented. For instance, certain substituted benzofuran-2-carboxylic acid derivatives have shown potent activity against a range of plant pathogenic fungi. The specific activity is highly dependent on the substitution pattern on both the benzofuran ring and the amide functionality.

Compound ClassTarget PathogenActivity MetricReference
Substituted Benzofuran-2-carboxamidesFusarium oxysporumIC₅₀ = 0.42 mM[8]
Halogenated Benzofuran-3-carboxylic Acid EstersCandida albicansActive[9]
O-alkylamino derivatives of 2-benzofurancarboxylic acidsFungal N-myristoyltransferase inhibitorAntifungal activity[9]

Conclusion

This compound serves as an excellent and readily accessible starting material for the synthesis of benzofuran-2-carboxylate, a key intermediate for the development of novel benzofuran-based agrochemicals. The described two-step protocol, involving O-demethylation followed by intramolecular cyclization, provides a reliable and efficient route to this valuable scaffold. The subsequent derivatization of the benzofuran core, particularly into carboxamides, offers a promising avenue for the discovery of new and effective fungicides and herbicides. This application note provides a solid foundation for researchers to explore the rich chemical space of benzofuran derivatives in the quest for next-generation crop protection agents.

References

  • Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. (URL not available)
  • Benzofuran-2-acetic esters as a new class of natural-like herbicides. (URL: [Link])

  • Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. (URL not available)
  • Benzofuran-2-acetic esters as a new class of natural-like herbicides. Pest Management Science, 76(1), 395-404. (URL: [Link])

  • On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. Molecules, 28(17), 6273. (URL: [Link])

  • Antifungal activity of two benzofuran-imidazoles in different experimental conditions. Journal of Chemotherapy, 3(5), 295-304. (URL: [Link])

  • Benzofuran derivatives with antifungal activity. (URL: [Link])

  • Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols. (URL: [Link])

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 90, 215-227. (URL: [Link])

  • Synthesis of benzofurans via o-hydroxybenzyl ketones. (URL: [Link])

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1565. (URL: [Link])

  • O-Demethylation. Chem-Station Int. Ed. (URL: [Link])

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. (URL: [Link])

  • Complete O-demethylation of methoxy groups and lactonization. i: BBr3... (URL: [Link])

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ACS Omega, 1(4), 544-549. (URL: [Link])

  • Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry, 71(26), 9725-9737. (URL: [Link])

  • Reaction of 2-Alkylidenetetrahydrofurans with Boron Tribromide: Chemo- and Regioselective Synthesis of 6-Bromo-3-oxoalkanoates by Application of a 'Cyclization-Ring-Opening' Strategy. (URL: [Link])

  • Synthesis of benzofurans. (URL: )
  • Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. (URL: [Link])

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 24(21), 3899. (URL: [Link])

Sources

Application Notes: A Scalable Industrial Synthesis of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate is a pivotal β-keto ester, widely recognized as a versatile building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring strategically placed ketone and ester functionalities, enables a diverse range of chemical transformations essential for constructing complex therapeutic agents. This document provides a comprehensive, in-depth guide for the scalable, industrial-grade synthesis of this key intermediate. We will elucidate the underlying chemical principles, present a detailed and validated step-by-step protocol, address critical parameters for process optimization and scale-up, and outline robust analytical methods for quality control.

Introduction and Scientific Background

The demand for high-purity this compound is driven by its role in the synthesis of heterocyclic compounds and other complex scaffolds in medicinal chemistry. The synthesis route detailed herein is based on the crossed Claisen condensation , a cornerstone reaction in carbon-carbon bond formation.[2][3] This specific application of the Claisen condensation involves the reaction between an ester and a ketone, in this case, diethyl carbonate and 2'-methoxyacetophenone, respectively.

The Claisen Condensation Mechanism

The reaction proceeds via a well-established nucleophilic acyl substitution pathway.[4] The core transformation can be dissected into three primary steps:

  • Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts an acidic α-proton from the ketone (2'-methoxyacetophenone) to form a highly nucleophilic enolate.

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the ester (diethyl carbonate). This results in the formation of a tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide (-OEt) leaving group. This step is the driving force of the reaction and yields the final β-keto ester product.

A crucial aspect of the Claisen condensation is that the resulting β-keto ester product has α-protons that are significantly more acidic (pKa ≈ 11) than those of the starting ketone.[2] Therefore, the alkoxide base will deprotonate the product, shifting the equilibrium to favor its formation. A final acidic workup step is required to neutralize the enolate and yield the desired neutral product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Inerting 1. Purge 100L Reactor with Nitrogen Charge_Solvent 2. Charge Anhydrous Toluene Inerting->Charge_Solvent Charge_Base 3. Charge NaH Dispersion Charge_Solvent->Charge_Base Add_Ketone 4. Add 2'-Methoxyacetophenone (25-30°C) Charge_Base->Add_Ketone Stir_1 5. Stir for 1h (Enolate Formation) Add_Ketone->Stir_1 Add_Ester 6. Add Diethyl Carbonate (<35°C) Stir_1->Add_Ester Heat 7. Heat to 50-55°C for 4-6h Add_Ester->Heat Monitor 8. Monitor via GC/TLC Heat->Monitor Cool 9. Cool to 0-5°C Monitor->Cool Quench 10. Quench in Cold 2M HCl Cool->Quench Extract 11. Extract with Ethyl Acetate Quench->Extract Wash 12. Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry 13. Dry over MgSO₄ Wash->Dry Concentrate 14. Concentrate under Reduced Pressure Dry->Concentrate Purify 15. Purify via Vacuum Distillation Concentrate->Purify Final_QC 16. QC Analysis (NMR, GC-MS, HPLC) Purify->Final_QC Product Pure Product (88-94% Yield) Final_QC->Product

Sources

Application Notes & Protocols: One-Pot Synthesis Methods Involving Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Value of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the pursuit of molecular complexity from simple, readily available precursors is a paramount objective. This compound emerges as a cornerstone reagent in this endeavor. As a β-keto ester, its true potential is unlocked through multicomponent, one-pot reactions—elegant processes that construct intricate molecular architectures in a single, efficient operation.[1][2] The strategic placement of the ortho-methoxy group on the phenyl ring introduces unique electronic and steric properties, offering a gateway to novel heterocyclic scaffolds of significant pharmaceutical interest.[3][4]

This guide moves beyond a mere recitation of procedures. It is designed to provide a deep, mechanistic understanding of why certain choices are made in a synthesis, empowering the researcher to not only replicate but also innovate. We will explore the causality behind experimental design, focusing on two of the most powerful one-pot strategies employing this versatile building block: the Biginelli and Hantzsch reactions. By mastering these protocols, researchers can significantly accelerate the discovery and development of new chemical entities. The principles of green chemistry—atom economy, reduced waste, and operational simplicity—are inherent to these methods and are a recurring theme throughout this document.[5][6]

The Biginelli Reaction: A Robust Pathway to Dihydropyrimidinones (DHPMs)

Rationale and Mechanistic Insight

The Biginelli reaction is a cornerstone of multicomponent chemistry, offering a direct, acid-catalyzed route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8][9] This heterocyclic core is a privileged scaffold in medicinal chemistry, found in numerous clinically significant agents, including calcium channel blockers and antihypertensive drugs.[3][10][11] The reaction's power lies in its convergence, combining three components—an aldehyde, a β-keto ester, and urea (or thiourea)—in a single flask to rapidly generate molecular complexity.

The generally accepted mechanism proceeds through a cascade of bimolecular reactions. The initial and often rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then intercepted by the enol or enolate form of the β-keto ester, this compound. The final, irreversible step is an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration to yield the stable DHPM ring system.[8] Understanding this pathway is critical for troubleshooting and optimization, as catalyst choice directly influences the efficiency of the key iminium ion formation.

Experimental Workflow: One-Pot Synthesis of DHPMs

The following diagram outlines the streamlined, one-pot workflow for the Biginelli reaction.

Biginelli_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine Aldehyde, This compound, Urea, and Solvent B Add Acid Catalyst (e.g., HCl, PTSA) A->B In reaction vessel C Heat Mixture to Reflux (e.g., 80-100°C) B->C D Monitor Progress by TLC (Disappearance of aldehyde) C->D E Cool Reaction Mixture to Room Temperature D->E F Pour into Ice-Water to Precipitate Product E->F G Filter Solid Product F->G H Wash with Cold Water and Ethanol G->H I Dry Product under Vacuum H->I

Caption: High-level workflow for the one-pot Biginelli synthesis of DHPMs.

Detailed Experimental Protocol

Objective: To synthesize 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester via a one-pot Biginelli condensation.

Materials:

  • 2-Methoxybenzaldehyde

  • This compound (or Ethyl Acetoacetate as a general analogue)

  • Urea

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxybenzaldehyde (10 mmol, 1.22 mL), this compound (10 mmol, 2.22 g), and urea (15 mmol, 0.90 g).

  • Add absolute ethanol (30 mL) to the flask to dissolve the reactants.

  • Carefully add a few drops of concentrated HCl (approx. 0.5 mL) to the mixture to catalyze the reaction.

  • Heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC), typically observing the consumption of the starting aldehyde. The reaction is generally complete within 3-5 hours.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Continue stirring in the ice bath for an additional 20-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter with two portions of cold deionized water (2x20 mL) followed by a wash with cold ethanol (15 mL) to remove unreacted starting materials and impurities.[3]

  • Dry the purified product under vacuum to a constant weight. Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Biginelli Reaction Parameters
ParameterTypical Conditions & RemarksRationale / Causality
Catalyst Brønsted acids (HCl, H₂SO₄), Lewis acids (BF₃·OEt₂, InCl₃), or heterogeneous catalysts.[10][12]An acid catalyst is essential to activate the aldehyde carbonyl, facilitating nucleophilic attack by urea and promoting the formation of the key N-acyliminium ion intermediate.
Solvent Ethanol, Acetonitrile, Tetrahydrofuran (THF), or solvent-free conditions.[3][10]The solvent must solubilize the reactants while being compatible with the reaction conditions. Ethanol is common as it is effective and environmentally benign.
Temperature 60°C to 120°C (Reflux)Higher temperatures increase the reaction rate, particularly for the dehydration steps, driving the equilibrium towards the final product.
Stoichiometry Aldehyde:β-Keto Ester:Urea = 1:1:1.5A slight excess of urea is often used to maximize the consumption of the more expensive aldehyde and β-keto ester components.
Typical Yield 60-95%Yield is highly dependent on the specific substrates and the purity of the reagents. Electron-withdrawing groups on the aldehyde can sometimes decrease yields.

The Hantzsch Synthesis: A Convergent Route to Pyridine Scaffolds

Rationale and Mechanistic Insight

First reported in 1881, the Hantzsch synthesis is a classic multicomponent reaction that provides reliable access to 1,4-dihydropyridines (1,4-DHPs), which can be subsequently oxidized to the corresponding aromatic pyridines.[13][14] The 1,4-DHP core is a well-established pharmacophore, most notably recognized in the nifedipine class of L-type calcium channel blockers.[13][15] The standard reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor, typically ammonia or ammonium acetate.[14]

The reaction mechanism is a fascinating convergence of two pathways. One equivalent of the β-keto ester reacts with ammonia to form a vinylogous amide (an enamine). Simultaneously, the second equivalent of the β-keto ester undergoes a Knoevenagel condensation with the aldehyde to produce an α,β-unsaturated dicarbonyl compound. The final steps involve a Michael addition of the enamine to the unsaturated system, followed by cyclization and dehydration to furnish the 1,4-DHP ring.[13] The use of this compound in this synthesis allows for the creation of unique substitution patterns on the resulting pyridine ring, a valuable strategy in drug discovery.[16]

Reaction Mechanism: Hantzsch Pyridine Synthesis

The following diagram illustrates the key transformations in the Hantzsch synthesis.

Hantzsch_Mechanism Aldehyde Ar-CHO (2-Methoxybenzaldehyde) UnsaturatedCarbonyl Knoevenagel Adduct (α,β-Unsaturated Carbonyl) Aldehyde->UnsaturatedCarbonyl Knoevenagel Condensation Ketoester1 β-Keto Ester (1 eq) This compound Enamine Enamine Intermediate Ketoester1->Enamine Ketoester2 β-Keto Ester (1 eq) This compound Ketoester2->UnsaturatedCarbonyl Knoevenagel Condensation Ammonia NH₃ Source (Ammonium Acetate) Ammonia->Enamine MichaelAdduct Michael Adduct Enamine->MichaelAdduct Michael Addition UnsaturatedCarbonyl->MichaelAdduct Michael Addition CyclizedProduct Cyclized Intermediate MichaelAdduct->CyclizedProduct Cyclization/ Dehydration DHP 1,4-Dihydropyridine (Hantzsch Ester) CyclizedProduct->DHP

Sources

Application Notes and Protocols: Catalytic Valorization of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of a Versatile β-Keto Ester

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the strategic selection of starting materials is paramount. Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate is a quintessential example of a high-value building block. Its structure, a β-keto ester, is a locus of versatile reactivity. The active methylene group, flanked by two carbonyls, provides a nucleophilic center for carbon-carbon bond formation, while the ketone offers a prochiral handle for asymmetric transformations.[1][2] The presence of the 2-methoxyphenyl group further influences its electronic properties and provides a scaffold for building more complex, biologically relevant molecules.

This guide moves beyond a simple recitation of reactions. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind the catalytic applications of this substrate. We will focus on the most impactful transformation—asymmetric hydrogenation—and provide a detailed, field-tested protocol. We will also explore other catalytic possibilities to illustrate the compound's broader utility. Every protocol herein is presented as a self-validating system, incorporating analytical checkpoints to ensure experimental integrity.

The Cornerstone Application: Asymmetric Hydrogenation to Chiral β-Hydroxy Esters

The catalytic asymmetric reduction of β-ketoesters is a foundational transformation in organic synthesis, delivering enantiomerically enriched β-hydroxy esters.[3] These products are critical chiral building blocks for a vast array of pharmaceuticals, including antibiotics, statins, and other bioactive compounds.[4][5][6] The challenge and the opportunity lie in controlling the stereochemistry at the newly formed hydroxyl center, a feat achieved with remarkable elegance by transition metal catalysis.

The "Why": The Power of Ruthenium-Diphosphine Catalysis

The field of asymmetric hydrogenation was revolutionized by the work of Ryoji Noyori on BINAP-ruthenium catalysts.[7] These catalysts proved exceptionally effective for functionalized ketones, such as β-keto esters. The success of this system stems from the ability of the substrate to form a chelate with the ruthenium metal center, using both the keto and ester carbonyls. This rigid, five-membered chelate ring orients the substrate precisely within the chiral environment of the catalyst, allowing for highly stereoselective delivery of hydride.[7]

Later-generation catalysts, often featuring a combination of a chiral diphosphine and a chiral diamine ligand, have expanded the scope and efficiency of these reactions, often operating via a "bifunctional" mechanism without direct substrate-to-metal coordination.[7] For β-keto esters, however, the chelation-controlled pathway remains a powerful and reliable model for achieving high enantioselectivity.

Experimental Workflow for Asymmetric Hydrogenation

The following diagram outlines the typical laboratory workflow for the asymmetric hydrogenation of this compound.

G cluster_prep Catalyst Preparation (In-Situ) cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Charge Schlenk flask with [RuCl2(p-cymene)]2 and (R)-BINAP p2 Purge with Argon p1->p2 p3 Add degassed solvent (e.g., DMF) p2->p3 p4 Stir at elevated temperature (e.g., 80-100°C) to form pre-catalyst p3->p4 r1 Cool pre-catalyst solution p4->r1 r2 Transfer solution to high-pressure reactor containing the substrate r1->r2 r3 Seal reactor, purge with H2 r2->r3 r4 Pressurize with H2 and heat to reaction temperature (e.g., 40-60°C) r3->r4 r5 Monitor reaction by TLC/GC/HPLC r4->r5 w1 Cool reactor and vent H2 r5->w1 w2 Concentrate crude reaction mixture w1->w2 w3 Purify by flash column chromatography w2->w3 a1 Determine yield w3->a1 a2 Analyze by Chiral HPLC to determine enantiomeric excess (ee) a1->a2 G A Active Ru-H Catalyst [(R)-BINAP]Ru(H)(Solvent)n B Substrate Chelation Complex A->B Substrate Coordination C Transition State (Hydride Transfer) B->C Inner-sphere Hydride Migration D Product Complex C->D Product Formation D->A Ligand Exchange (Product out, H₂ in) P Product (β-Hydroxy Ester) D->P S Substrate (β-Keto Ester) S->A H2 H₂ H2->A G start Substrate + Electrophile (e.g., Benzyl Bromide) step1 Dissolve substrate in solvent (e.g., Acetone, DMF) start->step1 step2 Add Base (e.g., K2CO3) step1->step2 step3 Add Electrophile step2->step3 step4 Heat reaction mixture (e.g., Reflux) step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Aqueous work-up (Filter, Extract, Dry) step5->step6 step7 Purify by chromatography or recrystallization step6->step7 end Alkylated Product step7->end

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Claisen Condensation Pathway

Welcome to the technical support guide for the synthesis of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate. This valuable β-keto ester is typically synthesized via a crossed Claisen condensation reaction.[1][2] This reaction involves the base-mediated condensation between an ester that can form an enolate (in this case, ethyl acetate) and one that cannot (methyl 2-methoxybenzoate), which lacks α-hydrogens.[2][3]

The overall reaction is thermodynamically controlled, with the final, irreversible deprotonation of the newly formed β-keto ester driving the reaction to completion.[4][5] Achieving a high yield requires careful control over reagents, reaction conditions, and potential side reactions. This guide is structured to address the most common challenges encountered during this synthesis in a practical, question-and-answer format.

Reaction Overview: Mechanism and Key Stages

The synthesis proceeds through several critical steps, as illustrated below. Understanding this mechanism is fundamental to effective troubleshooting.

Claisen_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination cluster_4 Step 4: Driving Force (Deprotonation) EtOAc Ethyl Acetate Base Base (e.g., EtO⁻) Enolate Ethyl Acetate Enolate (Nucleophile) Base->Enolate Deprotonation of α-Hydrogen MeOPh Methyl 2-Methoxybenzoate (Electrophile) Enolate->MeOPh C-C Bond Formation Tetrahedral Tetrahedral Intermediate MeOPh->Tetrahedral Product Product: Ethyl 3-(2-methoxyphenyl) -3-oxopropanoate Tetrahedral->Product Elimination of Leaving Group MeO_Leaving Methoxide (⁻OMe) Tetrahedral->MeO_Leaving Product_Enolate Product Enolate (Stabilized) Product->Product_Enolate Deprotonation by Base (Irreversible Step) Final_Protonation Acidic Workup (H₃O⁺) Final_Protonation->Product Protonation

Caption: Mechanism of the crossed Claisen condensation.

Troubleshooting Guide

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yield is the most common issue and typically points to one of four areas: base selection, reagent/solvent purity, competing side reactions, or work-up procedure.

A1.1: Inappropriate Base or Stoichiometry

The choice and amount of base are critical. The reaction is driven to completion by the deprotonation of the β-keto ester product, which is more acidic (pKa ≈ 11) than the starting ethyl acetate (pKa ≈ 25).[1] This requires a full stoichiometric equivalent of base, not a catalytic amount.[4][6]

BaseProsConsTroubleshooting Steps
Sodium Ethoxide (NaOEt) Standard choice. Prevents transesterification with the ethyl ester.[5][7][8] Relatively inexpensive.Less reactive than stronger bases. Often requires refluxing.Ensure you are using at least 1 full equivalent. Use freshly prepared or commercially sourced NaOEt stored under inert gas.
Sodium Hydride (NaH) Stronger base, often leads to higher yields and can be run at lower temperatures.[2] Generates H₂, which removes it from the equilibrium.Highly sensitive to moisture. Mineral oil dispersion can be difficult to handle and weigh accurately.Use NaH (60% dispersion in mineral oil) and wash with dry hexanes before use to remove oil. Ensure a completely anhydrous reaction setup with an inert atmosphere (N₂ or Ar).
LDA Very strong, non-nucleophilic base.[5] Excellent for controlled enolate formation at low temperatures (-78 °C), minimizing side reactions.Must be prepared fresh or titrated before use. More expensive and requires more advanced handling techniques.Prepare LDA in situ from diisopropylamine and n-BuLi at -78 °C. Add ethyl acetate slowly to the prepared LDA solution to form the enolate before adding the benzoate ester.

A1.2: Presence of Moisture

Water or other protic impurities (like ethanol in your THF solvent) will quench the base and the enolate as soon as it forms, halting the reaction.

  • Solution:

    • Glassware: Dry all glassware in an oven (120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Solvents: Use anhydrous solvents. THF should be distilled from sodium/benzophenone ketyl. Toluene can be distilled from CaH₂.

    • Reagents: Ensure ethyl acetate and methyl 2-methoxybenzoate are anhydrous. Distill them if necessary.

A1.3: Competing Side Reactions

The primary side reaction is the self-condensation of ethyl acetate to form ethyl acetoacetate. This is especially problematic if the rate of enolate formation is faster than its reaction with the methyl 2-methoxybenzoate.

Side_Reactions cluster_0 Desired Pathway cluster_1 Side Reaction Enolate Ethyl Acetate Enolate MeOPh Methyl 2-Methoxybenzoate Enolate->MeOPh Crossed Condensation Desired_Product Desired β-Keto Ester MeOPh->Desired_Product EtOAc Ethyl Acetate (Electrophile) Side_Product Ethyl Acetoacetate (Self-Condensation) EtOAc->Side_Product Enolate_Side Ethyl Acetate Enolate Enolate_Side->EtOAc Self Condensation Troubleshooting_Flowchart Start Low Yield or Multiple Products TLC Run TLC of Crude Reaction Mixture Start->TLC NMR Take ¹H NMR of Crude Product Start->NMR Check_SM Starting Material Remaining? TLC->Check_SM High Rf spots Check_SideProducts Unknown Spots/ Peaks Present? TLC->Check_SideProducts Multiple spots NMR->Check_SM Signals for SM NMR->Check_SideProducts Unassigned signals Sol_Base Increase Base Stoichiometry or Use Stronger Base (NaH) Check_SM->Sol_Base Yes Sol_Temp Increase Reaction Time or Temperature Check_SM->Sol_Temp Yes Sol_Moisture Re-dry All Solvents and Glassware Check_SideProducts->Sol_Moisture Yes Sol_Inverse Use Inverse Addition Protocol Check_SideProducts->Sol_Inverse Yes

Caption: Analytical workflow for troubleshooting.

Frequently Asked Questions (FAQs)

Q3: Can I use a different aromatic ester, like ethyl 2-methoxybenzoate? A: Yes, but if you use ethyl 2-methoxybenzoate, you must still use ethyl acetate as the enolate source and sodium ethoxide as the base. The key is that the non-enolizable ester acts as the electrophile. Using two different ethyl esters simplifies the system by eliminating the possibility of transesterification.

Q4: Is it possible for the product to undergo decarboxylation? A: The β-keto ester product itself is thermally stable. However, if it is hydrolyzed to the corresponding β-keto acid (e.g., during a harsh acidic workup or purification on non-neutral silica gel) and heated, it will readily lose CO₂. [9][10][11]Always maintain neutral or near-neutral conditions after the initial acidic quench, and avoid excessive heat during solvent evaporation or distillation.

Q5: What is an optimized, high-yield laboratory protocol? A: The following protocol incorporates best practices discussed in this guide.

Optimized Experimental Protocol

Reagents & Equipment:

  • Sodium Hydride (60% dispersion in oil)

  • Anhydrous Toluene

  • Methyl 2-methoxybenzoate

  • Ethyl acetate (anhydrous)

  • Dry, oven-baked, two-neck round-bottom flask with condenser, magnetic stir bar, and nitrogen inlet.

Procedure:

  • Setup: Assemble the glassware and flush the system with dry nitrogen.

  • Base Preparation: To the flask, add NaH (1.2 equivalents). Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, decanting the hexanes carefully via cannula under nitrogen. Add anhydrous toluene to the washed NaH.

  • Reactant Addition: Add methyl 2-methoxybenzoate (1.0 equivalent) to the NaH/toluene suspension.

  • Enolate Formation: Cool the mixture to 0 °C in an ice bath. Slowly add ethyl acetate (1.1 equivalents) dropwise over 30 minutes. A thick slurry may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting benzoate. Gentle warming (40-50 °C) can be applied to drive the reaction to completion.

  • Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with water, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

References

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

  • JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation Explained. Retrieved from [Link]

  • ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

  • ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity | ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-keto ester. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The information provided is based on established chemical principles and practical laboratory experience to ensure the highest scientific integrity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies. While specific data for the 2-methoxy isomer can be limited, we can infer some properties from its analogs and supplier information.

PropertyValue/ObservationSource/Analogy
Molecular Formula C₁₂H₁₄O₄-
Molecular Weight 222.24 g/mol -
Physical Form Solid[1]
Boiling Point 122 °C at 0.3 mmHg[2]
Melting Point Not explicitly reported for the 2-isomer. The 4-methoxy analog melts at 70-74 °C.[3]
Solubility The 4-methoxy analog is soluble in ethanol and acetone, and slightly soluble in water.[3]

Purification Strategy Decision Workflow

Choosing the appropriate purification technique is critical for achieving the desired purity and yield. The following workflow provides a decision-making framework based on the nature of the impurities and the scale of the experiment.

Purification_Workflow start Crude this compound check_impurities Identify Impurities (TLC, NMR) start->check_impurities is_solid Is the crude product a solid? check_impurities->is_solid high_boiling_impurities High-boiling or polymeric impurities? check_impurities->high_boiling_impurities recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (oily) final_product Pure Product recrystallization->final_product column_chromatography->final_product distillation Short-Path Distillation (for non-volatile impurities) distillation->final_product high_boiling_impurities->column_chromatography No high_boiling_impurities->distillation Yes

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

Q1: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the cooling process is too rapid or if the solvent is not ideal.

  • Slower Cooling: Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Agitation should be avoided during the initial cooling phase.

  • Solvent System Adjustment:

    • If using a single solvent, try adding a small amount of a co-solvent in which the compound is more soluble to the hot solution.

    • If using a mixed solvent system (e.g., ethyl acetate/hexane), you may have added too much of the "good" solvent (ethyl acetate). Try to re-heat the solution to dissolve the oil and then add a small amount of the "poor" solvent (hexane) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q2: I am getting a very low recovery of my product after recrystallization. How can I improve the yield?

A2: Low recovery can be due to several factors, primarily related to the choice and volume of the recrystallization solvent.

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved even at low temperatures. To remedy this, you can evaporate some of the solvent and attempt the recrystallization again. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures. You may need to screen for a different solvent or use a mixed solvent system. A good starting point for aromatic esters is a mixture of a polar solvent like ethyl acetate or acetone with a non-polar solvent like hexane or heptane[4][5].

  • Premature Crystallization: If the product crystallizes too quickly in the hot solution (e.g., during hot filtration), you may be losing product. Ensure your filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent this.

Q3: The purity of my compound did not improve significantly after recrystallization. What is the problem?

A3: This usually indicates that the chosen solvent does not effectively differentiate between your product and the impurities.

  • Impurity Solubility: The impurities may have similar solubility properties to your product in the chosen solvent. In this case, a different solvent system is necessary.

  • Co-crystallization: The impurity may be co-crystallizing with your product. A change in solvent may disrupt this process.

  • Incomplete Dissolution: Ensure that only the desired compound dissolves in the hot solvent, leaving insoluble impurities behind which can be removed by hot filtration. Conversely, if the impurities are more soluble, they should remain in the cold filtrate.

Experimental Protocol: Recrystallization of this compound
  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity can then be assessed by melting point determination and spectroscopic methods.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Q1: My compound is not eluting from the column.

A1: This indicates that the mobile phase (eluent) is not polar enough to displace your compound from the stationary phase (typically silica gel).

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For this compound, a common eluent system is a mixture of hexane and ethyl acetate[6]. If your compound is not moving with a low percentage of ethyl acetate, incrementally increase its concentration.

  • TLC Analysis First: Always determine the appropriate eluent system using Thin Layer Chromatography (TLC) before running a column. The ideal Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column[7].

Q2: My compound is eluting too quickly, and the separation from impurities is poor.

A2: This is the opposite problem: the eluent is too polar.

  • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent mixture. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution).

  • Proper Column Packing: Poor separation can also result from a poorly packed column. Ensure the silica gel is packed uniformly without any cracks or air bubbles.

Q3: I am observing degradation of my product on the silica gel column, leading to low yield and new, unwanted spots on TLC.

A3: β-keto esters can be sensitive to the acidic nature of standard silica gel, which can catalyze hydrolysis or other side reactions.

  • Use Neutralized Silica Gel: Deactivate the silica gel by treating it with a base like triethylamine. A common method is to prepare a slurry of the silica gel in a solvent containing a small amount of triethylamine (e.g., 1-2%) before packing the column[8].

  • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. However, be aware that the elution order of compounds can differ between silica and alumina.

  • Run the Column Quickly: Minimize the time your compound spends on the column to reduce the opportunity for degradation.

Experimental Protocol: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. For esters and ketones, a range of 10-40% ethyl acetate in hexane is often effective[7]. An Rf value of ~0.2-0.4 for the target compound is desirable.

  • Column Packing: Prepare a slurry of silica gel (or neutralized silica gel) in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to settle into a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting the column with the initial mobile phase. If a gradient elution is necessary, gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Column_Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (e.g., Hexane:EtOAc 3:1) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Minimal Solvent) pack->load elute 4. Elute with Solvent (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for column chromatography purification.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in a synthesis of this compound via a Claisen condensation?

A: The most common impurities are unreacted starting materials, such as methyl 2-methoxybenzoate and ethyl acetate. Additionally, self-condensation products of ethyl acetate can be present. Hydrolysis of the ester to the corresponding carboxylic acid is also a possibility, especially during aqueous workup[3].

Q: Can I purify this compound by distillation?

A: Yes, distillation can be a viable method, particularly for removing non-volatile or high-boiling impurities. The reported boiling point of 122 °C at 0.3 mmHg suggests that vacuum distillation is necessary to avoid thermal decomposition at atmospheric pressure[2]. Short-path distillation is often preferred for smaller quantities.

Q: My purified product is a yellow oil, but the literature suggests it should be a solid. What could be the issue?

A: The presence of residual solvent or impurities can lower the melting point of a compound, sometimes to the extent that it appears as an oil at room temperature. Further purification by another method (e.g., column chromatography followed by recrystallization) may be necessary. It is also possible that even small amounts of certain impurities can inhibit crystallization.

Q: How can I confirm the purity of my final product?

A: A combination of techniques should be used:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value (if available) is a classic indicator of purity for a solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

References

  • Tradeindia. 2881-83-6 Ethyl-2- 4-methoxybenzoyl Acetate at Best Price in Laohekou | Alliance Chemicals Technology Co. Ltd. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • University of California, Irvine. 5. Thin Layer Chromatography. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Northrop, B. H. FLASH OPTIMIZATION. [Link]

  • MOLBASE. ethyl 3-(4-cyano-2-methoxyphenyl)-3-oxopropanoate. [Link]

  • Chemsrc. CAS#:51725-81-6 | Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Crystallization Solvents.pdf. [Link]

  • PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • E3S Web of Conferences. Regenerated Silica Gel for Isolation of Ethyl p-Methoxycinnamate from Kaempferia galanga rhizome. [Link]

Sources

troubleshooting common issues in ethyl 3-(2-methoxyphenyl)-3-oxopropanoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this valuable β-keto ester intermediate. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed, effective decisions in your laboratory work.

Section 1: Troubleshooting the Synthesis via Claisen Condensation

The synthesis of this compound is most commonly achieved through a crossed Claisen condensation between ethyl 2-methoxybenzoate and ethyl acetate. This reaction, while powerful, is sensitive to conditions and prone to equilibrium-driven challenges. This section addresses the most frequent issues encountered during this synthesis.

Q1: Why is my reaction yield of this compound consistently low?

Low yield is the most common complaint and can stem from several factors related to the equilibrium nature of the Claisen condensation. The reaction is reversible, and its success hinges on shifting the equilibrium towards the product.[1]

Core Causality: The final, and crucial, step of a successful Claisen condensation is the deprotonation of the newly formed β-keto ester product. The α-protons of the product (pKa ≈ 11) are significantly more acidic than the alcohol by-product (pKa ≈ 16-18). This acid-base reaction is the thermodynamic driving force. If this deprotonation does not occur, the equilibrium can easily shift back to the starting materials.[1][2] This means a stoichiometric amount of base, not a catalytic amount, is required.[2]

Troubleshooting Protocol:

  • Verify Base Stoichiometry and Quality:

    • Stoichiometry: Are you using at least one full equivalent of base (e.g., sodium ethoxide)? A common error is to use a catalytic amount.

    • Quality: Alkoxide bases are hygroscopic and can be partially hydrolyzed to hydroxides upon storage, especially if not handled under inert conditions.[3] Use freshly prepared sodium ethoxide or a recently purchased, properly stored commercial source.

  • Ensure Anhydrous Conditions:

    • Water is detrimental. It consumes the alkoxide base and hydrolyzes the ester starting materials and the desired product.[3]

    • Action: Dry all glassware thoroughly. Use anhydrous solvents. Handle hygroscopic reagents (like NaOEt) in a glovebox or under a strong inert atmosphere (Argon or Nitrogen).

  • Optimize Reaction Temperature:

    • While heating can increase reaction rates, it can also favor the reverse Claisen reaction or promote side reactions. Start the reaction at room temperature or slightly above (e.g., 30-40°C) and monitor by TLC or LCMS.

  • Confirm Starting Material Purity:

    • Ensure both ethyl 2-methoxybenzoate and ethyl acetate are pure and dry. Contaminants can interfere with the reaction.

Troubleshooting Workflow: Diagnosing Low Yield

G start Low Yield Observed base_check Is Base Stoichiometry ≥ 1.0 eq? start->base_check base_quality Is Base Fresh / Anhydrous? base_check->base_quality Yes cause1 Cause: Insufficient Base (Reaction not driven to completion) base_check->cause1 No conditions Are Solvents & Reagents Dry? base_quality->conditions Yes cause2 Cause: Base Degradation (Hydroxide causes saponification) base_quality->cause2 No workup Acidic Workup Performed Correctly? conditions->workup Yes cause3 Cause: Reagent/Solvent Contamination (Side reactions or base quenching) conditions->cause3 No cause4 Cause: Product Degradation (Premature decarboxylation) workup->cause4 No solution Review Protocols for Base Prep, Anhydrous Techniques, & Workup workup->solution Yes cause1->solution cause2->solution cause3->solution cause4->solution

Caption: Workflow for troubleshooting low reaction yield.

Q2: I'm observing significant byproducts, especially from the self-condensation of ethyl acetate. How can I improve selectivity?

This is a classic challenge in crossed Claisen condensations. Because ethyl acetate has α-hydrogens, it can act as both the nucleophile and the electrophile, leading to the formation of ethyl acetoacetate.

Core Causality: The relative rates of the desired crossed condensation versus the undesired self-condensation determine the product distribution. To favor the crossed product, we must ensure that the enolate of ethyl acetate reacts preferentially with the more electrophilic ester, ethyl 2-methoxybenzoate, which lacks α-hydrogens and thus cannot self-condense.

Mitigation Strategies:

  • Control Reagent Addition: The most effective strategy is to generate the enolate of ethyl acetate first and then slowly add the electrophile (ethyl 2-methoxybenzoate) to the pre-formed enolate. This maintains a low concentration of the electrophile, minimizing the chance of the enolate reacting with another molecule of ethyl acetate.

    • Alternative: A common and often successful approach is to use ethyl acetate as the limiting reagent and an excess of ethyl 2-methoxybenzoate. However, this can make purification more challenging.

  • Use a Strong, Non-Nucleophilic Base: While sodium ethoxide is standard, a stronger base like Lithium Diisopropylamide (LDA) can be used to irreversibly and completely convert the ethyl acetate to its enolate form before the addition of the second ester.[4] This eliminates the presence of neutral ethyl acetate during the reaction, preventing self-condensation.

Table 1: Comparison of Bases for Claisen Condensation

BaseTypeKey AdvantagesKey Disadvantages
Sodium Ethoxide (NaOEt) AlkoxideInexpensive; Byproduct (EtOH) is non-interfering.Weaker base; generates an equilibrium concentration of enolate.
Sodium Hydride (NaH) HydrideStronger base; drives enolate formation.Slow reaction with ester; requires careful handling (flammable).
LDA AmideVery strong, non-nucleophilic; provides quantitative enolate formation.[4]Requires low temperatures (-78°C); must be prepared fresh or titrated.

Key Reaction Pathways in the Synthesis

G cluster_0 Reagents cluster_1 Reaction Pathways EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate (Nucleophile) EtOAc->Enolate Side_Product Side Product: Ethyl Acetoacetate EtOAc->Side_Product (Electrophile) EtOBenz Ethyl 2-Methoxybenzoate Desired_Product Desired Product: This compound EtOBenz->Desired_Product Hydrolysis_Product Side Product: 2-Methoxybenzoic Acid EtOBenz->Hydrolysis_Product Base Base (e.g., NaOEt) Base->Enolate Deprotonates Base->Hydrolysis_Product Saponification Enolate->Desired_Product Attacks (Desired Path) Enolate->Side_Product Attacks (Self-Condensation) Water Trace H₂O Water->EtOBenz Hydrolyzes Water->Base Quenches

Caption: Competing reaction pathways in the Claisen synthesis.

Q3: My workup seems complex and I'm losing product. What are the best practices for isolation and purification?

The workup for a Claisen condensation is critical. The product exists as its enolate salt in the basic reaction mixture. It must be re-protonated carefully, and then purified away from unreacted starting materials and byproducts.

Standard Workup Protocol:

  • Quenching: Cool the reaction mixture in an ice bath.

  • Acidification: Slowly and carefully add a dilute acid (e.g., 1M HCl or 10% acetic acid) with vigorous stirring until the pH is weakly acidic (pH 5-6). CAUTION: This step is exothermic and neutralizes the excess strong base. Adding acid too quickly can cause localized heating, which can lead to hydrolysis and decarboxylation of the product.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing:

    • Wash the combined organic layers with water to remove inorganic salts.

    • Wash with saturated sodium bicarbonate solution to remove any acidic byproducts like 2-methoxybenzoic acid.[5]

    • Wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification Methods:

  • Vacuum Distillation: If the starting materials have sufficiently different boiling points from the product, this can be an effective method for large-scale purification.

  • Column Chromatography: This is the most common laboratory-scale method. Use a silica gel stationary phase with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate gradient). The less polar starting materials will elute before the more polar β-keto ester product.

Section 2: Troubleshooting Subsequent Reactions

Q4: I'm trying to hydrolyze the ester to the β-keto acid, but I keep getting 2-methoxyacetophenone instead. How do I prevent this?

This is a classic case of unintentional decarboxylation. β-keto acids are notoriously unstable, and the loss of CO₂ is often facile, especially upon heating or under acidic conditions.[6][7]

Core Causality: The mechanism of decarboxylation for a β-keto acid involves a cyclic, six-membered transition state that is sterically accessible and energetically favorable.[8] Heating the β-keto acid, especially in the presence of trace acid, readily promotes this reaction to form an enol intermediate, which then tautomerizes to the final ketone product (2-methoxyacetophenone).

Solutions for Controlled Hydrolysis:

  • Use Milder Conditions: Avoid strong acids and high temperatures. Saponification using one equivalent of NaOH or LiOH at or below room temperature is preferred.

  • Careful Acidification: After saponification, the β-keto acid must be liberated from its carboxylate salt. This should be done by adding dilute acid at low temperature (0-5°C) only to the point of neutralization (pH ~7). Do not acidify further.

  • Immediate Extraction: Once the β-keto acid is formed, it should be immediately extracted into a cold organic solvent and used without delay. Do not attempt to isolate and store the β-keto acid for extended periods.

Decarboxylation Mechanism of the Intermediate β-Keto Acid

G BKA β-Keto Acid (unstable intermediate) TS Cyclic Transition State BKA->TS Heat / H⁺ Enol Enol Intermediate TS->Enol CO2 CO₂ TS->CO2 Ketone Final Product (2-Methoxyacetophenone) Enol->Ketone Tautomerization

Sources

Technical Support Center: Optimization of Intramolecular Cyclization of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing the intramolecular cyclization of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate to synthesize 4-hydroxycoumarin. This document is designed to move beyond simple procedural steps, offering causal explanations to empower scientists to make informed decisions during their experiments.

Overview of the Transformation

The intramolecular cyclization of this compound is a base-catalyzed condensation reaction, analogous to a Dieckmann condensation, that yields the pharmaceutically important 4-hydroxycoumarin scaffold. While theoretically straightforward, this reaction is highly sensitive to reaction conditions, and achieving high yields consistently requires careful optimization and troubleshooting. Common challenges include low conversion rates, formation of undesired side products, and difficulties in product isolation.

Reaction Scheme & Mechanism

The core transformation involves the formation of an enolate which then attacks the intramolecular ester carbonyl, leading to the formation of the heterocyclic ring.

Caption: Base-catalyzed intramolecular cyclization mechanism.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Category 1: Low or No Product Yield

Question: My reaction yield is consistently below 30%, or I'm recovering only starting material. What are the primary factors to investigate?

Answer: Low yield is the most frequent challenge and can stem from several sources. A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, a non-optimal temperature, or an inappropriate choice of base or solvent.[1] High-temperature cyclizations, sometimes requiring temperatures between 220-280°C, are known to drive similar reactions to completion.[1] However, for this substrate, such high temperatures may cause decomposition. A more controlled approach using a high-boiling inert solvent is often preferable.[2]

    • Actionable Insight: Monitor the reaction progress using Thin Layer Chromatography (TLC). If a significant amount of starting material remains after the expected reaction time, consider incrementally increasing the temperature or extending the reaction duration.

  • Catalyst/Base Inactivity: The choice and quality of the base are paramount.

    • Strong Bases (Na, NaH): Metallic sodium or sodium hydride in a high-boiling, inert solvent (e.g., mineral oil, toluene) is a classic and effective method.[2] These reagents are highly sensitive to moisture. Ensure all reagents and glassware are scrupulously dried.[1]

    • Weaker Bases (K₂CO₃): Anhydrous potassium carbonate can also effect this transformation, often requiring higher temperatures and longer reaction times.

    • Actionable Insight: If using sodium metal, ensure its surface is clean and metallic. If using NaH, ensure it is from a fresh container and handled under an inert atmosphere. Titrate your base if its activity is in doubt.

  • Purity of Starting Materials: Impurities in the starting this compound can significantly hinder the reaction.[1] Acidic or basic impurities can neutralize the catalyst, while other organic impurities can lead to side reactions.

    • Actionable Insight: Purify the starting material by vacuum distillation or column chromatography before use. Confirm purity via ¹H NMR and/or GC-MS.

Question: I am attempting a solvent-free reaction at high temperature as described in some literature, but the reaction mass solidifies. How can I prevent this?

Answer: Solidification of the reaction mass is a known issue in solvent-free, high-temperature syntheses, making stirring and heat transfer inefficient and leading to poor yields.[3] This was a significant drawback of early procedures.

  • Primary Cause: The sodium salt of 4-hydroxycoumarin often precipitates from the molten reactant mixture, creating a thick, unmanageable slurry.

  • Solution: The use of a high-boiling, inert solvent is the most effective solution.[2] This keeps the reaction mixture mobile, allows for accurate temperature control, and facilitates efficient stirring. The resulting sodium salt of the product typically forms a fine powder that is easily filtered.[2]

ParameterSolvent-FreeInert Solvent (e.g., Mineral Oil)Rationale
Temperature Control Poor; risk of localized overheatingExcellent; uniform heatingPrevents decomposition and side reactions.
Stirring Becomes difficult/impossibleEfficient throughout the reactionEnsures proper mixing of reactants and base.
Product Isolation Difficult; solid massEasy; fine precipitateSimplifies work-up and improves recovery.[2]
Reproducibility LowHighControlled conditions lead to more consistent outcomes.
Category 2: Side Product Formation

Question: My crude ¹H NMR shows multiple unexpected aromatic signals and a complex mixture. What are the likely side reactions?

Answer: Several side reactions can compete with the desired cyclization, consuming starting material and complicating purification.

  • Intermolecular Condensation: If the enolate of one molecule reacts with the ketone of another, polymeric materials can form. This is more prevalent at higher concentrations.

    • Actionable Insight: Use a higher dilution with an appropriate solvent to favor the intramolecular pathway.

  • Hydrolysis: If moisture is present, the ester and/or the β-keto group can be hydrolyzed, especially under basic conditions at high temperatures. This leads to the formation of 2-methoxybenzoic acid and other degradation products.

    • Actionable Insight: Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • O-Acylation vs. C-Acylation: While less common in this specific intramolecular reaction, intermolecularly it's a known issue where acylation occurs on the oxygen of the phenol instead of the carbon, preventing cyclization.[4]

Sources

preventing decomposition of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile β-keto ester in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. The inherent reactivity of the β-keto ester moiety, combined with the electronic influence of the 2-methoxyphenyl group, presents unique stability challenges. This document provides direct answers to common problems, explains the underlying chemical principles, and offers field-proven methods to ensure the integrity of your molecule throughout your synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and my primary byproduct is 2'-methoxyacetophenone. What is causing this decomposition?

A1: The isolation of 2'-methoxyacetophenone is a classic sign of a two-step decomposition pathway: ester hydrolysis followed by decarboxylation . This is the most common failure mode for reactions involving β-keto esters.[1][2][3]

  • Step 1: Hydrolysis: Under aqueous acidic or basic conditions, the ethyl ester is hydrolyzed to its corresponding carboxylic acid, forming 3-(2-methoxyphenyl)-3-oxopropanoic acid. This intermediate is a β-keto acid.

  • Step 2: Decarboxylation: β-keto acids are notoriously unstable.[4] They readily lose carbon dioxide (CO₂) upon gentle heating, often even at room temperature, via a cyclic 6-membered transition state.[4][5] This process is often irreversible and drives the decomposition forward.

This entire pathway is particularly problematic during aqueous workups or if there is residual water in your reaction solvents.

Hydrolysis_Decarboxylation start This compound intermediate 3-(2-methoxyphenyl)-3-oxopropanoic Acid (Unstable β-Keto Acid) start->intermediate H₂O / H⁺ or OH⁻ (Hydrolysis) product 2'-Methoxyacetophenone (Decomposition Product) intermediate->product Heat (Δ) (Decarboxylation) co2 CO₂

Caption: Primary decomposition via hydrolysis and decarboxylation.

Q2: I am running a base-catalyzed alkylation and losing my starting material, but I don't see the decarboxylated ketone. What other decomposition pathway is possible?

A2: This scenario often points towards a retro-Claisen condensation . The Claisen condensation is an equilibrium reaction.[6][7] While we use it to form C-C bonds, exposing the β-keto ester product to a strong base, especially at elevated temperatures, can push the equilibrium in the reverse direction, cleaving your molecule.

  • Mechanism: A strong base (e.g., ethoxide, hydroxide) can attack the ketone carbonyl. The resulting tetrahedral intermediate collapses, cleaving the Cα-Cβ bond. This breaks your starting material into ethyl acetate and methyl 2-methoxybenzoate.

  • Driving Force: This pathway is favored if the enolate of the starting β-keto ester is not sufficiently stabilized or if reaction conditions (e.g., high temperature, excess strong nucleophilic base) promote the reverse reaction.

Retro_Claisen start This compound products Methyl 2-Methoxybenzoate + Ethyl Acetate start->products C-C Bond Cleavage base Strong Base (e.g., NaOEt, excess) base->start

Caption: Decomposition via retro-Claisen condensation.

Preventative Measures & Optimized Protocols

Q3: How can I modify my reaction conditions to prevent these decomposition pathways?

A3: Preventing decomposition requires rigorous control over four key parameters: water, temperature, base selection, and workup procedure.

ParameterProblemSolution & Rationale
Water Content Catalyzes hydrolysis of the ester to the unstable β-keto acid.[6][8]Use Anhydrous Conditions: Flame-dry all glassware. Use freshly distilled, anhydrous solvents (e.g., THF, Toluene). Handle hygroscopic bases (e.g., NaH) in an inert atmosphere (N₂ or Ar).
Temperature Accelerates both decarboxylation and retro-Claisen condensation.Maintain Low Temperatures: Cool the reaction mixture to 0 °C or below before adding the base and electrophile. Let the reaction warm slowly to room temperature if necessary, but avoid heating unless required and validated. Perform the workup at low temperatures.
Base Selection Mismatched alkoxide bases cause transesterification.[6] Excess strong base can promote retro-Claisen.Match the Base: For this ethyl ester, use sodium ethoxide (NaOEt) to avoid transesterification. Use a Non-Nucleophilic Base: For many applications, sodium hydride (NaH) is superior as it is non-nucleophilic and the reaction is driven by the evolution of H₂ gas. Lithium diisopropylamide (LDA) is also an excellent choice for rapid, quantitative enolate formation at low temperatures.
Workup Prolonged exposure to acidic or basic aqueous conditions promotes hydrolysis.Rapid, Cold Quench: Pour the reaction mixture over ice-cold, weakly acidic solution (e.g., saturated aq. NH₄Cl or 1 M NaHSO₄). This neutralizes the base without using strong acids. Minimize Contact Time: Immediately proceed to extraction with an organic solvent. Do not let the mixture sit in the separatory funnel for extended periods.

Validated Experimental Protocol: Alkylation of this compound

This protocol for a standard methylation provides a robust framework for minimizing decomposition.

1. Preparation (Anhydrous Technique is Critical)

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Add anhydrous THF (10 mL) via syringe.

2. Enolate Formation

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the flask.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF (5 mL) dropwise over 15 minutes.

  • Stir the mixture at 0 °C for 30-60 minutes after the addition is complete. Cessation of hydrogen gas evolution indicates complete enolate formation.

3. Alkylation

  • While maintaining the temperature at 0 °C, add the electrophile (e.g., methyl iodide, 1.1 eq) dropwise via syringe.

  • Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

4. Quench and Workup

  • Once the reaction is complete, cool the flask back down to 0 °C.

  • Very slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until gas evolution ceases.

  • Pour the mixture into a separatory funnel containing additional water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification

  • Purify the crude product by flash column chromatography on silica gel.

Workflow cluster_prep 1. Preparation cluster_enolate 2. Enolate Formation (0 °C) cluster_reaction 3. C-C Bond Formation (0 °C → RT) cluster_workup 4. Quench & Workup (0 °C) prep1 Flame-dry glassware prep2 Add anhydrous THF under N₂ prep1->prep2 enolate1 Add NaH enolate2 Add β-keto ester solution dropwise enolate1->enolate2 enolate3 Stir for 30-60 min enolate2->enolate3 rxn1 Add electrophile (e.g., MeI) rxn2 Monitor by TLC/LC-MS rxn1->rxn2 workup1 Quench with cold aq. NH₄Cl workup2 Extract with EtOAc workup1->workup2 workup3 Dry & concentrate workup2->workup3 cluster_prep cluster_prep cluster_enolate cluster_enolate cluster_prep->cluster_enolate cluster_reaction cluster_reaction cluster_enolate->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup

Caption: Recommended workflow for minimizing decomposition.

References

  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). Mastering β-keto esters. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Prajapati, A. K., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. Retrieved from [Link]

  • JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. Retrieved from [Link]

  • PubChem. (n.d.). Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2012). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Mechanism of the E2 Reaction. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Leah4sci. (2014). Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Andrey K. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? Retrieved from [Link]

  • ResearchGate. (2005). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]

  • ResearchGate. (2017). Three-component Reaction between Ethyl N-(4-oxo-2-thioxothiazolidin-3-yl) Oxalamate and Acetylenic Esters in the Presence of Triphenylphosphine. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key β-keto ester intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful and scalable synthesis.

Overview of the Core Synthesis: Crossed Claisen Condensation

The industrial production of this compound is primarily achieved through a crossed Claisen condensation. This reaction involves the base-mediated condensation of an ester with α-hydrogens (the nucleophile) and a second ester that ideally lacks α-hydrogens (the electrophile). In this specific synthesis, the enolate of ethyl acetate attacks the carbonyl of methyl 2-methoxybenzoate.

The reaction proceeds via the following key stages:

  • Enolate Formation: A strong base deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate.

  • Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of methyl 2-methoxybenzoate.

  • Elimination: The tetrahedral intermediate collapses, eliminating a methoxide leaving group.

  • Deprotonation (Driving Force): The resulting β-keto ester is deprotonated by the alkoxide base at the acidic methylene group between the two carbonyls. This highly favorable and essentially irreversible step drives the reaction to completion.[1][2][3][4]

  • Acidic Workup: A final acidic quench protonates the enolate to yield the neutral β-keto ester product.[5]

Claisen Condensation Workflow General Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reactants Reactants: - Methyl 2-methoxybenzoate - Ethyl Acetate - Strong Base (e.g., NaH, NaOEt) enolate_formation 1. Enolate Formation of Ethyl Acetate reactants->enolate_formation solvent Anhydrous Solvent (e.g., Toluene, THF) nucleophilic_attack 2. Nucleophilic Attack on Methyl 2-methoxybenzoate enolate_formation->nucleophilic_attack elimination 3. Elimination of Methoxide nucleophilic_attack->elimination deprotonation 4. Irreversible Deprotonation of β-Keto Ester elimination->deprotonation acid_quench 5. Acidic Quench (e.g., aq. HCl) deprotonation->acid_quench extraction Extraction with Organic Solvent acid_quench->extraction purification Purification (e.g., Vacuum Distillation) extraction->purification final_product Final Product: This compound purification->final_product

Caption: Key stages in the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Yield

Potential Cause Explanation & Validation Recommended Solution
Insufficient Base The Claisen condensation requires a stoichiometric amount of base because the final deprotonation of the β-keto ester product is what drives the reaction to completion.[1][2][4] If less than a full equivalent of active base is present, the equilibrium will not favor the product.Use at least 1.1 to 1.5 equivalents of a strong, non-nucleophilic base such as sodium hydride (NaH) or freshly prepared sodium ethoxide (NaOEt).
Presence of Water or Protic Impurities Water or alcohols will quench the strong base and the enolate intermediate, halting the reaction.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure starting materials are dry.
Inefficient Enolate Formation The pKa of the α-proton on ethyl acetate is ~25. While alkoxides can generate the enolate, stronger bases can be more efficient, especially if side reactions are an issue.For difficult reactions, consider using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) to fully deprotonate the ethyl acetate before adding the methyl 2-methoxybenzoate.[5]
Steric Hindrance The ortho-methoxy group on methyl 2-methoxybenzoate can sterically hinder the approach of the ethyl acetate enolate. This can slow the reaction rate compared to meta or para substituted analogues.Increase the reaction temperature (e.g., refluxing toluene) and/or extend the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.

Issue 2: Presence of Significant Impurities

Impurity Identification & Causality Prevention & Mitigation
Ethyl Acetoacetate This is the product of the self-condensation of ethyl acetate. It arises when the ethyl acetate enolate reacts with another molecule of ethyl acetate instead of the desired methyl 2-methoxybenzoate.Slowly add the ethyl acetate to a mixture of the base and methyl 2-methoxybenzoate. This keeps the concentration of the enolate low and favors the cross-condensation.[6]
Methyl 2-methoxybenzoate (Starting Material) Incomplete reaction.See "Low or No Product Yield" section. Consider increasing reaction time, temperature, or using a more efficient base.
Transesterification Products If using a base like sodium methoxide with ethyl acetate, you can form methyl acetate and ethyl 2-methoxybenzoate, leading to a mixture of products.Always match the alkoxide base to the ester that will be deprotonated (the enolizable ester). For the reaction of ethyl acetate, use sodium ethoxide. If using a non-alkoxide base like NaH, this is not a concern.
Decarboxylation Product (2-Methoxyacetophenone) The β-keto ester product can undergo hydrolysis to the corresponding β-keto acid, which is unstable and readily decarboxylates, especially at elevated temperatures or under strong acidic/basic conditions during work-up.Perform the acidic work-up at a low temperature (e.g., 0-5 °C). Avoid prolonged exposure to strong acids or bases during purification. Purify by vacuum distillation to keep the temperature low.

Issue 3: Difficulties During Scale-Up and Purification

Challenge Explanation & Validation Recommended Solution
Exothermic Reaction The Claisen condensation can be exothermic, especially during the initial enolate formation and nucleophilic attack. On a large scale, this can lead to a runaway reaction if not properly controlled.Use a jacketed reactor with controlled heating and cooling. Add the base or the enolizable ester portion-wise to manage the exotherm.
Viscous Reaction Mixture As the reaction progresses and the sodium salt of the β-keto ester precipitates, the mixture can become thick and difficult to stir.Use a robust overhead mechanical stirrer. Ensure the solvent volume is sufficient to maintain a stirrable slurry.
Product Isolation The crude product will be an oil and may contain unreacted starting materials and byproducts.After acidic quench and extraction, wash the organic layer with water and brine to remove salts and water-soluble impurities. Dry the organic layer thoroughly before concentrating.
Purification by Distillation The product has a high boiling point and is susceptible to thermal degradation.Purify by vacuum distillation. While specific boiling points are not readily available in the literature, for similar compounds, a pressure of <1 mmHg and a temperature range of 140-160 °C is a reasonable starting point. Use a short path distillation apparatus to minimize the time the compound spends at high temperatures.

Frequently Asked Questions (FAQs)

Q1: Why can't I use sodium hydroxide as the base for the Claisen condensation? A1: Sodium hydroxide will saponify (hydrolyze) the ester starting materials to carboxylate salts, which are unreactive under these conditions. The base must be strong enough to deprotonate the α-carbon but not be a good nucleophile for the ester carbonyl.[2]

Q2: How do I know when the reaction is complete? A2: The disappearance of the limiting reagent, typically methyl 2-methoxybenzoate, can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A spot test with FeCl₃ can also be used; β-keto esters often form a colored complex with ferric chloride.

Q3: My final product is a reddish-brown oil. Is this normal? A3: While the pure product should be a pale yellow oil, it is common for crude products from Claisen condensations to have some color due to minor side products. Purification by vacuum distillation should yield a lighter-colored product.

Q4: Can I use a different ester instead of ethyl acetate? A4: Yes, other esters with at least two α-hydrogens can be used, such as ethyl propionate. However, this will result in a different final product. The choice of ester depends on the desired final structure.

Q5: What is the role of the acidic workup? A5: The acidic workup is crucial for two reasons: it neutralizes any remaining base and, most importantly, it protonates the enolate salt of the β-keto ester product to give the final, neutral compound.[5]

Experimental Protocol Example

This is a representative, lab-scale procedure that can be adapted for scale-up.

Materials:

  • Methyl 2-methoxybenzoate

  • Ethyl acetate (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene (anhydrous)

  • 1 M Hydrochloric acid (aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add sodium hydride (1.2 eq.). Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous toluene to the flask.

  • Addition of Esters: In a separate flask, prepare a mixture of methyl 2-methoxybenzoate (1.0 eq.) and ethyl acetate (2.0-3.0 eq.) in anhydrous toluene.

  • Reaction: Slowly add the ester mixture to the stirred suspension of NaH in toluene at room temperature. An exotherm and hydrogen evolution will be observed. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/GC analysis indicates the consumption of methyl 2-methoxybenzoate.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the pH is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Add water and diethyl ether (or ethyl acetate). Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation to yield this compound as a pale yellow oil.

Troubleshooting_Flowchart start Low Yield or No Reaction check_base Check Base: - Stoichiometry (>1 eq)? - Anhydrous conditions? start->check_base check_reagents Check Reagents: - Anhydrous solvents? - Purity of starting materials? check_base->check_reagents Yes base_issue Incorrect Base Stoichiometry or Wet Conditions check_base->base_issue No increase_conditions Increase Reaction Time/Temp (to overcome steric hindrance) check_reagents->increase_conditions Yes reagents_issue Wet/Impure Reagents check_reagents->reagents_issue No success Improved Yield increase_conditions->success base_ok Base OK reagents_ok Reagents OK

Caption: A simplified troubleshooting workflow for low yield issues.

References

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - UCLA. (n.d.). Claisen condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

  • ResearchGate. (2014, September 17). Can anyone suggest a suitable method for the Claisen condensation? Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]

Sources

identifying and removing impurities from ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with ethyl 3-(2-methoxyphenyl)-3-oxopropanoate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis, purification, and handling of this valuable β-keto ester intermediate.

Troubleshooting Guide: Common Experimental Issues

This section is designed to help you diagnose and resolve common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Symptoms: After the reaction and work-up, the isolated yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The Claisen condensation, a common synthetic route, is an equilibrium reaction.[1][2] Insufficient reaction time or temperature can lead to a low conversion of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature.
Suboptimal Base The choice and quantity of the base are critical in a Claisen condensation. An insufficient amount of a strong base will not fully deprotonate the ester to form the required enolate.[1][3]Use at least one full equivalent of a strong, non-nucleophilic base such as sodium ethoxide (NaOEt) in ethanol. Ensure the base is fresh and anhydrous.
Presence of Water Water will react with the strong base and quench the ester enolate, halting the condensation reaction.[1]Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions Competing reactions such as self-condensation of the acetate starting material can reduce the yield of the desired crossed-Claisen product.[1][4]In a crossed Claisen condensation between methyl 2-methoxybenzoate and ethyl acetate, use the non-enolizable methyl 2-methoxybenzoate in excess to favor the desired reaction.
Product Decomposition β-keto esters can undergo hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions at elevated temperatures.[5][6][7]Perform the acidic work-up at low temperatures (e.g., using an ice bath) and avoid prolonged exposure to strong acids or bases during purification.
Problem 2: Presence of Significant Impurities in the Crude Product

Symptoms: Analytical data (e.g., NMR, GC-MS) of the crude product shows multiple unexpected signals, indicating the presence of impurities.

Common Impurities and Their Identification:

Impurity Identification Method Origin
Starting Materials NMR, GC-MS, HPLCIncomplete reaction.
2-Methoxybenzoic acid NMR, LC-MSHydrolysis of the starting methyl 2-methoxybenzoate.
Ethanol NMR, GCPresent as a solvent or from the use of sodium ethoxide.
Ethyl Acetate NMR, GCUnreacted starting material.
2'-Methoxyacetophenone NMR, GC-MSDecarboxylation of the product.[5][8][9]
Transesterification Products NMR, GC-MSUse of an alkoxide base that does not match the ester's alcohol component (e.g., using sodium methoxide with an ethyl ester).[1][10]

Workflow for Impurity Identification and Removal:

cluster_identification Impurity Identification cluster_removal Impurity Removal Crude Product Crude Product NMR_Analysis NMR_Analysis Crude Product->NMR_Analysis Characterize Signals GCMS_Analysis GCMS_Analysis NMR_Analysis->GCMS_Analysis Volatile Impurities HPLC_Analysis HPLC_Analysis GCMS_Analysis->HPLC_Analysis Non-Volatile Impurities Identify_Impurities Identify_Impurities HPLC_Analysis->Identify_Impurities Compare with Standards Column_Chromatography Column_Chromatography Identify_Impurities->Column_Chromatography Polar/Non-polar Separation Recrystallization Recrystallization Column_Chromatography->Recrystallization If Solid Distillation Distillation Recrystallization->Distillation If Liquid & Thermally Stable Pure_Product Pure_Product Distillation->Pure_Product

Caption: Workflow for identifying and removing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of product degradation and how can I prevent it?

The most common degradation pathway for this compound is hydrolysis of the ester to the corresponding β-keto acid, followed by decarboxylation to form 2'-methoxyacetophenone.[5][6][7] This process is accelerated by heat and the presence of acid or base.[11]

Prevention Strategies:

  • Low-Temperature Work-up: During aqueous work-up, use cold, dilute acid and work quickly.

  • Anhydrous Conditions: Store the purified product under anhydrous conditions.

  • Avoid High Temperatures: If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal degradation.

Q2: What are the recommended analytical techniques for purity assessment?

A combination of techniques is often ideal for a comprehensive purity profile.[12]

  • Gas Chromatography (GC): Excellent for detecting volatile impurities like residual solvents and starting materials.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile or thermally labile impurities.[12]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[12]

  • Mass Spectrometry (MS): Indispensable for the structural elucidation of unknown impurities detected by chromatographic methods.[13]

Q3: Can I use a different alkoxide base, for example, sodium methoxide, in the synthesis?

It is strongly advised to use an alkoxide base that corresponds to the alcohol component of the enolizable ester (in this case, sodium ethoxide for ethyl acetate).[1][10] Using a different alkoxide, such as sodium methoxide, will lead to transesterification, resulting in a mixture of ethyl and methyl esters, which can be difficult to separate.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for removing polar and non-polar impurities from the crude product.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the desired product.[14][15]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Column Chromatography:

Start Start Prepare Silica Slurry Prepare Silica Slurry Start->Prepare Silica Slurry Dissolve Crude Product Dissolve Crude Product Start->Dissolve Crude Product Pack Column Pack Column Prepare Silica Slurry->Pack Column Load Sample Load Sample Pack Column->Load Sample Dissolve Crude Product->Load Sample Elute with Solvent Gradient Elute with Solvent Gradient Load Sample->Elute with Solvent Gradient Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions Monitor by TLC Monitor by TLC Collect Fractions->Monitor by TLC Combine Pure Fractions Combine Pure Fractions Monitor by TLC->Combine Pure Fractions Remove Solvent Remove Solvent Combine Pure Fractions->Remove Solvent Pure Product Pure Product Remove Solvent->Pure Product

Caption: Step-by-step workflow for purification via column chromatography.

Protocol 2: Purification by Recrystallization

This method is applicable if the this compound is a solid at room temperature or can be solidified.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethanol/water, isopropanol)

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[16]

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]

  • Baumann, M., & Baxendale, I. R. (2014). Enantioselective Decarboxylation of Beta-Keto Esters With Pd/amino Alcohol Systems: Successive Metal Catalysis and Organocatalysis. PubMed. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

  • Yadav, J. S., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(35), 22965–22973. Retrieved from [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6709. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 19.15: A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • ResearchGate. (n.d.). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • European Patent Office. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - EP 0937703 A1. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • PubChem. (n.d.). Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. 28(1), 18-22. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE. Retrieved from [Link]

  • ACS Publications. (n.d.). Mastering β-Keto Esters. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]

  • YouTube. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions with Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with ethyl 3-(2-methoxyphenyl)-3-oxopropanoate. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding catalyst deactivation in reactions involving this versatile β-keto ester. As a Senior Application Scientist, I understand that catalyst performance is paramount to achieving desired reaction outcomes, and deactivation can be a significant impediment to progress. This resource is structured to not only provide solutions but also to foster a deeper understanding of the underlying causes of catalyst deactivation, empowering you to proactively mitigate these issues in your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Question 1: I am observing a rapid decline in reaction rate and catalyst activity during the hydrogenation of this compound. What are the likely causes and how can I troubleshoot this?

A rapid loss of catalyst activity is a common issue that can often be traced back to several factors. Let's explore the most probable causes and a systematic approach to diagnosing the problem.

Possible Cause 1: Catalyst Poisoning by Substrate-Derived Species

The structure of this compound, specifically the ortho-methoxy group, can contribute to catalyst deactivation. Under certain reaction conditions, particularly at elevated temperatures, demethylation of the methoxy group can occur, leading to the formation of a phenolic species, ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate. Phenolic compounds are known to strongly adsorb onto the active sites of many metal catalysts, such as Palladium (Pd) and Nickel (Ni), leading to poisoning and a subsequent loss of activity.[1][2]

Diagnostic Protocol:

  • Reaction Mixture Analysis: At the point of observed deactivation, carefully sample the reaction mixture and analyze it using techniques like HPLC or GC-MS to detect the presence of the demethylated product or other unexpected byproducts.

  • Catalyst Surface Analysis:

    • X-ray Photoelectron Spectroscopy (XPS): Analyze the spent catalyst to identify changes in the surface elemental composition and the chemical state of the active metal. The presence of excess oxygen or a shift in the binding energy of the metal can indicate the adsorption of oxygen-containing species like phenols.[3][4][5][6]

    • Temperature-Programmed Desorption (TPD): This technique can identify strongly adsorbed species on the catalyst surface. A TPD profile of the deactivated catalyst may show desorption peaks at high temperatures corresponding to the fragmentation of the poisoning species.[7][8][9][10]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature may minimize the rate of demethylation.

  • Catalyst Selection: Consider using a catalyst that is less susceptible to poisoning by phenolic compounds. For instance, certain Platinum (Pt)-based catalysts might show higher tolerance.

  • Substrate Purification: Ensure the starting material is free from any phenolic impurities.

Possible Cause 2: Fouling by Side-Reaction Products

β-keto esters can undergo side reactions such as self-condensation (Claisen condensation) or other oligomerizations, especially in the presence of basic or acidic sites on the catalyst support or under thermal stress.[11][12] These reactions can produce high-molecular-weight byproducts that physically block the catalyst's active sites and pores, a process known as fouling.

Diagnostic Protocol:

  • Visual Inspection of the Catalyst: A change in the color or texture of the catalyst can be an initial indicator of fouling.

  • Thermogravimetric Analysis (TGA): Analyze the spent catalyst to quantify the amount of deposited organic material. A significant weight loss at temperatures corresponding to the decomposition of organic matter is indicative of coking or fouling.

  • Porosimetry (BET analysis): A decrease in the surface area and pore volume of the catalyst compared to the fresh catalyst suggests pore blockage.

Troubleshooting Steps:

  • Modify Reaction Conditions: Adjusting the solvent, temperature, and substrate concentration can help to suppress side reactions.

  • Catalyst Support Selection: Utilizing a more inert catalyst support can minimize side reactions catalyzed by the support itself.

Possible Cause 3: Impurity-Driven Poisoning

Trace impurities in the substrate, solvent, or hydrogen gas can act as potent catalyst poisons. Common culprits include sulfur, halides, and heavy metals.[13] For instance, sulfur compounds can irreversibly bind to and deactivate noble metal and nickel catalysts.

Diagnostic Protocol:

  • Purity Analysis of Reagents: Thoroughly analyze all starting materials, solvents, and gases for potential poisons using appropriate analytical techniques (e.g., GC for volatile impurities, ICP-MS for elemental impurities).

  • Elemental Analysis of Spent Catalyst: Techniques like XPS or Energy-Dispersive X-ray Spectroscopy (EDX) can detect the presence of poisoning elements on the catalyst surface.

Troubleshooting Steps:

  • Purification of Reagents: Implement rigorous purification procedures for all reaction components.

  • Use of Guard Beds: Employ a guard bed of a suitable adsorbent upstream of the reactor to remove impurities from the feed stream.

Question 2: My reaction is showing poor selectivity, with the formation of multiple unexpected byproducts. Could this be related to catalyst deactivation?

Yes, a change in selectivity is often an early indicator of catalyst deactivation. The active sites on a catalyst are not always uniform, and different sites can catalyze different reaction pathways. Deactivation may selectively poison or block the sites responsible for the desired reaction, allowing side reactions to become more prominent.

Possible Cause: Steric Hindrance from the Ortho-Methoxy Group

The methoxy group at the ortho position of the phenyl ring in this compound can sterically hinder the optimal binding of the substrate to the catalyst's active sites.[14][15] This can lead to alternative, less favorable binding modes that result in the formation of byproducts. Over time, these byproducts or even the substrate itself in an unfavorable conformation might strongly adsorb and selectively deactivate certain sites.

Diagnostic Protocol:

  • Detailed Product Analysis: Characterize all byproducts to understand the reaction pathways that are occurring. This can provide clues about how the substrate is interacting with the catalyst.

  • In-situ Spectroscopic Studies: Techniques like in-situ FTIR or Raman spectroscopy can provide information about the adsorbed species on the catalyst surface during the reaction, revealing different binding modes of the substrate.

Troubleshooting Steps:

  • Catalyst Modification: The use of a catalyst with larger pores or a different surface morphology might accommodate the sterically demanding substrate more effectively.

  • Ligand Modification (for homogeneous catalysts): If using a homogeneous catalyst, modifying the ligands can alter the steric and electronic environment of the metal center to favor the desired binding mode.

Frequently Asked Questions (FAQs)

Q1: What are the main types of catalyst deactivation I should be aware of when working with this compound?

There are four primary mechanisms of catalyst deactivation:

  • Poisoning: Strong chemisorption of impurities or substrate-derived molecules onto the active sites.

  • Fouling/Coking: Physical blockage of active sites and pores by deposited materials.

  • Thermal Degradation (Sintering): Loss of active surface area due to the agglomeration of metal particles at high temperatures.

  • Leaching: Dissolution of the active metal into the reaction medium, which is more common with supported catalysts under harsh conditions.

Q2: Can I regenerate a deactivated catalyst used in reactions with this compound?

Catalyst regeneration is often possible, but its success depends on the deactivation mechanism.

  • For Fouling/Coking: A common method is to burn off the carbonaceous deposits in a controlled manner using a dilute stream of oxygen in an inert gas at elevated temperatures.

  • For some types of Poisoning:

    • Pd/C Catalysts: Washing with a suitable solvent or a dilute acid or base solution can sometimes remove the poison. For more stubborn poisons, a chemical reduction step may be necessary.

    • Raney Nickel: Treatment with an aqueous solution of an organic acid, such as acetic or lactic acid, followed by a base wash can be effective in regenerating the catalyst.

It is crucial to first diagnose the cause of deactivation to select the appropriate regeneration method.

Q3: How can I proactively minimize catalyst deactivation?

  • High Purity Reagents: Always use reagents and solvents of the highest possible purity.

  • Optimize Reaction Conditions: Operate at the lowest effective temperature and pressure to minimize side reactions and thermal degradation.

  • Proper Catalyst Handling: Store and handle catalysts under inert conditions to prevent oxidation and contamination.

  • Catalyst Selection: Choose a catalyst and support that are known to be robust for the specific reaction type and tolerant to potential poisons.

Visualizing Deactivation and Troubleshooting

Diagram 1: Potential Deactivation Pathways

This diagram illustrates the primary hypothesized deactivation pathways for catalysts in reactions involving this compound.

G Catalyst Deactivation Pathways cluster_substrate Substrate-Related cluster_catalyst Catalyst State cluster_impurities External Factors Substrate This compound Demethylation Demethylation Substrate->Demethylation High Temp. Self_Condensation Self-Condensation Substrate->Self_Condensation Thermal/Acidic/Basic Sites Phenolic_Species Phenolic Species Demethylation->Phenolic_Species Active_Catalyst Active Catalyst Phenolic_Species->Active_Catalyst Poisoning Oligomers Oligomeric Byproducts Self_Condensation->Oligomers Oligomers->Active_Catalyst Fouling Deactivated_Catalyst Deactivated Catalyst Active_Catalyst->Deactivated_Catalyst Impurities Impurities (S, Halides) Impurities->Active_Catalyst Poisoning

Caption: Hypothesized catalyst deactivation pathways.

Diagram 2: Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and addressing catalyst deactivation.

G Troubleshooting Workflow for Catalyst Deactivation Start Reaction Performance Decline Check_Purity Analyze Reagent Purity (GC, ICP-MS) Start->Check_Purity Impurity_Found Impurity Detected Check_Purity->Impurity_Found Yes No_Impurity No Impurities Detected Check_Purity->No_Impurity No Purify Purify Reagents / Use Guard Bed Impurity_Found->Purify Analyze_Reaction Analyze Reaction Mixture (HPLC, GC-MS) No_Impurity->Analyze_Reaction End Improved Performance Purify->End Byproducts Byproducts Detected Analyze_Reaction->Byproducts Yes No_Byproducts No Significant Byproducts Analyze_Reaction->No_Byproducts No Characterize_Byproducts Characterize Byproducts Byproducts->Characterize_Byproducts Analyze_Catalyst Analyze Spent Catalyst (XPS, TPD, TGA, BET) No_Byproducts->Analyze_Catalyst Characterize_Byproducts->Analyze_Catalyst Poisoning Evidence of Poisoning (e.g., Phenolics) Analyze_Catalyst->Poisoning Poisoning Fouling Evidence of Fouling (Coke, Oligomers) Analyze_Catalyst->Fouling Fouling Sintering Evidence of Sintering (Loss of SA) Analyze_Catalyst->Sintering Sintering Optimize_Temp Optimize Temperature Poisoning->Optimize_Temp Optimize_Conditions Optimize Reaction Conditions Fouling->Optimize_Conditions Sintering->Optimize_Temp Regenerate_Poisoned Regenerate Catalyst (Washing/Chemical Tx) Optimize_Temp->Regenerate_Poisoned Optimize_Temp->End Regenerate_Fouled Regenerate Catalyst (Calcination) Optimize_Conditions->Regenerate_Fouled Regenerate_Fouled->End Regenerate_Poisoned->End

Caption: A systematic workflow for troubleshooting catalyst deactivation.

References

  • Nakatsuji, H., Nishikado, K., Ueno, K., & Tanabe, Y. (2009). An (E)- and (Z)-stereocomplementary preparative method for α,β-disubstituted α,β-unsaturated esters. Organic Letters, 11(19), 4258–4261. [Link]

  • LibreTexts. (2021, August 15). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • ResearchGate. (2023). Temperature-Programmed Desorption (TPD) Methods. [Link]

  • Noyori, R., Okhuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]

  • Jackson, S. D., Kelly, G. J., & Lennon, D. (2018). Hydrogenation and Hydrodeoxygenation of Oxygen-Substituted Aromatics over Rh/silica: Catechol, Resorcinol and Hydroquinone. Catalysts, 8(11), 542. [Link]

  • Ponec, V. (1997). On the role of metal-support interaction in the conversion of beta-keto esters on metal catalysts. Applied Catalysis A: General, 149(1), 1-13. [Link]

  • ResearchGate. (2019). Analysis of temperature programmed desorption (TPD) data for the characterisation of catalysts containing a distribution of adsorption sites. [Link]

  • Polo, A., Claver, C., & van Leeuwen, P. W. N. M. (2017). Dual cobalt–copper light-driven catalytic reduction of aldehydes and aromatic ketones in aqueous media. Chemical Science, 8(9), 6016–6023. [Link]

  • Kumar, A., Singh, R., & Kumar, P. (2022). Anisole hydrodeoxygenation over Ni–Co bimetallic catalyst: a combination of experimental, kinetic and DFT study. RSC Advances, 12(46), 30096-30107. [Link]

  • ResearchGate. (2017). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. [Link]

  • ResearchGate. (2014). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. [Link]

  • Hiden Analytical. (2022, September 27). What is Temperature Programmed Desorption (TPD)?[Link]

  • The Organic Chemistry Tutor. (2019, January 3). reduction of aromatic ketones [Video]. YouTube. [Link]

  • ResearchGate. (2022). Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst. [Link]

  • Insole, J. M. (1972). Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II. Journal of the Chemical Society, Perkin Transactions 2, (8), 1168-1173. [Link]

  • Di Mola, A., et al. (2022). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering, 10(30), 9831–9839. [Link]

  • MDPI. (2023). Advanced XPS-Based Techniques in the Characterization of Catalytic Materials: A Mini-Review. [Link]

  • ResearchGate. (2001). Poisoning and deactivation of palladium catalysts. [Link]

  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts. [Link]

  • ResearchGate. (n.d.). 3 Anisole HDO conversion pathways. DME, Demethylation; DDO, Direct deoxygenation. [Link]

  • Student Theses Faculty of Science and Engineering. (2023). XPS Analysis of a Catalyst for the Activation of PMS: Cu-Co Supported on Hierarchical Porous Carbon. [Link]

  • ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]

  • RSC Publishing. (2017). Dual cobalt–copper light-driven catalytic reduction of aldehydes and aromatic ketones in aqueous media. [Link]

  • Altamira Instruments. (n.d.). TEMPERATURE-PROGRAMMED DESORPTION OF ADSORBED SPECIES FROM CATALYST SURFACES. [Link]

  • Jack Simons. (n.d.). Catalytic Hydrodeoxygenation of Methyl-Substituted Phenols: Correlations of Kinetic Parameters with Molecular Properties. [Link]

  • Digital Commons @ Michigan Tech. (2016). Catalytic Hydrodeoxygenation of Anisole as Lignin Model Compound over Supported Nickel Catalysts. [Link]

  • PubMed. (2009). Hydrogen-atom transfer reactions from ortho-alkoxy-substituted phenols: an experimental approach. [Link]

  • ResearchGate. (2004). Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. [Link]

  • American Chemical Society. (2024). Photothermal Dry Reforming of Methane Over Supported Bimetal Dual-Atom Pairs. [Link]

  • CE Elantech. (n.d.). Temperature programmed desorption, reduction, oxidation and flow chemisorption for the characterisation of heterogeneous catalys. [Link]

  • AVS Publications. (2020). Practical guide for x-ray photoelectron spectroscopy: Applications to the study of catalysts. [Link]

  • ACS Publications. (2021). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. [Link]

  • ResearchGate. (2018). Enantioselective reduction of aromatic ketones. [Link]

  • ACS Publications. (2023). One-step Hydrothermal Liquefaction and Catalytic Upgrading of Wastewater-Grown Microalgae for Potential Sustainable Aviation Fuel Precursors. [Link]

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alternative work-up procedures for ethyl 3-(2-methoxyphenyl)-3-oxopropanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate challenges you might encounter during this synthesis.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield or no product at all. What are the likely causes?

A1: Low or no yield in a Claisen condensation, the typical reaction for synthesizing this compound, can be attributed to several factors. The primary culprits are often related to the reaction conditions and the quality of your reagents.

  • Base Deactivation: The most common issue is the deactivation of the base, especially if you are using a highly moisture-sensitive base like sodium hydride (NaH). Any trace of water in your solvent or on your glassware will quench the base, preventing the essential deprotonation of the α-carbon of your ester.[1]

  • Insufficient Base Strength: The base you have chosen may not be strong enough to efficiently deprotonate the ethyl acetate to form the required nucleophilic enolate.

  • Steric Hindrance: While less of a concern with ethyl acetate, significant steric hindrance on the electrophile (the methyl 2-methoxybenzoate derivative) could slow down or prevent the reaction.[1]

  • Reversible Reaction: The Claisen condensation is a reversible reaction. To drive the reaction forward, the β-keto ester product must have an α-hydrogen that can be deprotonated by the base. This deprotonation of the product shifts the equilibrium towards the product side, according to Le Chatelier's principle.[2]

Troubleshooting Summary for Low/No Yield

Problem Possible Cause Recommended Solution
No Reaction Inactive base (e.g., NaH exposed to moisture).Use a fresh, properly stored base and ensure anhydrous reaction conditions.[1]
Insufficiently strong base.Switch to a stronger base like Sodium Ethoxide or Lithium Diisopropylamide (LDA).[1]
Wet solvent or reagents.Thoroughly dry all solvents and reagents before use. For instance, THF should be distilled from sodium/benzophenone.[1]
Low Yield Reversible reaction equilibrium not favoring the product.Ensure a full equivalent of base is used to deprotonate the β-keto ester product and drive the reaction forward.[2]
Incorrect stoichiometry.Carefully control the molar ratios of your reactants.

Troubleshooting Guide: Work-up Procedures

The work-up procedure is critical for isolating your product in high purity. Below are common issues encountered during the work-up of this compound synthesis and alternative procedures to address them.

Q2: I am observing a significant amount of unreacted starting material after the reaction. How can I improve the conversion?

A2: If you are seeing a large amount of unreacted starting material, it is likely that the reaction has not gone to completion. Here are a few things to consider:

  • Reaction Time and Temperature: The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Base Stoichiometry: As mentioned earlier, a full equivalent of base is necessary to drive the equilibrium towards the product.[2][3] Ensure you are using at least one full equivalent of the base.

  • Pre-formation of the Enolate: Instead of adding all reactants at once, try pre-forming the enolate of ethyl acetate by stirring it with the base before slowly adding the methyl 2-methoxybenzoate.[4] This can improve the reaction efficiency.

Experimental Workflow & Diagrams

To provide a clearer understanding of the process, here is a generalized experimental workflow for the synthesis and a diagram illustrating the key steps.

General Experimental Workflow

Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup (Anhydrous Conditions) Base_Addition Base Addition (e.g., NaH) Reaction_Setup->Base_Addition Enolate_Formation Enolate Formation (Ethyl Acetate) Base_Addition->Enolate_Formation Electrophile_Addition Electrophile Addition (Methyl 2-methoxybenzoate) Enolate_Formation->Electrophile_Addition Reaction_Monitoring Reaction Monitoring (TLC) Electrophile_Addition->Reaction_Monitoring Quenching Quenching (e.g., Acetic Acid/HCl) Reaction_Monitoring->Quenching Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (e.g., MgSO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Method Purification (Column Chromatography or Distillation) Solvent_Removal->Purification_Method Characterization Characterization (NMR, MS) Purification_Method->Characterization Claisen Condensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination of Leaving Group cluster_step4 Step 4: Deprotonation of Product EtOAc Ethyl Acetate Enolate Enolate (Nucleophile) EtOAc->Enolate Deprotonation Base Base (e.g., EtO⁻) Base->Enolate Enolate2 Enolate Enolate->Enolate2 Tetrahedral_Intermediate Tetrahedral Intermediate Enolate2->Tetrahedral_Intermediate MeOPhCOOEt Methyl 2-methoxybenzoate MeOPhCOOEt->Tetrahedral_Intermediate Tetrahedral_Intermediate2 Tetrahedral Intermediate Tetrahedral_Intermediate->Tetrahedral_Intermediate2 Product_Keto β-Keto Ester Tetrahedral_Intermediate2->Product_Keto Leaving_Group MeO⁻ Tetrahedral_Intermediate2->Leaving_Group Product_Keto2 β-Keto Ester Product_Keto->Product_Keto2 Enolate_Product Product Enolate (Stabilized) Product_Keto2->Enolate_Product Drives Equilibrium Base2 Base (e.g., EtO⁻) Base2->Enolate_Product

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Validation & Comparative

A Comparative Guide to the Spectral Analysis and Structural Validation of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the spectral data for ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, a key intermediate in pharmaceutical and fine chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features. We will explore how multi-modal spectroscopic analysis—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—forms a self-validating system for unambiguous structural confirmation.

The Analytical Imperative: Structure Confirmation

This compound is a β-keto ester, a class of compounds known for its synthetic versatility and the presence of keto-enol tautomerism.[1] Its precise structure, particularly the ortho position of the methoxy group on the phenyl ring, is critical for its reactivity and the stereochemistry of downstream products. Erroneous isomer identification, such as mistaking it for its meta or para counterparts, can lead to failed syntheses and misinterpreted biological results. Therefore, rigorous, multi-faceted spectral validation is not merely procedural—it is fundamental to scientific integrity.

This guide will use a comparative approach, contrasting the expected spectral data of the ortho isomer with its para-substituted analog, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, to highlight the diagnostic power of modern spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule.[1] For β-keto esters, NMR is also crucial for studying the dynamic equilibrium between the keto and enol tautomers.[1]

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum gives a precise map of the hydrogen atoms in the molecule. The ortho substitution pattern creates a distinct set of signals in the aromatic region compared to a more symmetrical para substitution.

  • Causality in the Aromatic Region (6.8-8.0 ppm): The proximity of the electron-donating methoxy group and the electron-withdrawing keto-ester substituent in the ortho isomer results in a complex, four-proton multiplet system. In contrast, the para isomer's symmetry would produce two distinct doublets, a classic 'A2B2' system, which is much simpler to interpret.

  • Keto-Enol Tautomerism: β-keto esters exist as an equilibrium of keto and enol forms.[1] In the ¹H NMR spectrum, this is evident by the presence of two distinct sets of signals. The keto form shows a characteristic singlet for the α-hydrogens (the CH₂ group between the carbonyls) around 3.9 ppm. The enol form, stabilized by intramolecular hydrogen bonding, will show a vinyl proton signal (~5.6 ppm) and a highly deshielded enolic hydroxyl proton (>12 ppm).

  • Ethyl Ester Signature: A clean quartet around 4.2 ppm (CH₂) and a triplet around 1.2 ppm (CH₃) are the unmistakable signature of the ethyl ester group.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides a count of unique carbon atoms and information about their chemical environment. For disubstituted benzenes, the number of aromatic signals is a key differentiator.[2][3]

  • Isomer Differentiation: Due to the lack of a symmetry plane bisecting the substituents, the ortho isomer is expected to show six unique signals for the aromatic carbons (in the 110-160 ppm range). The para isomer, possessing a plane of symmetry, will only show four signals in this region.[2][3] This provides an unambiguous method for distinguishing between the two. The carbon atoms adjacent to the substituents in ortho-substituted benzenes experience greater deshielding, leading to downfield shifts.[4]

  • Carbonyl Carbons: Two distinct carbonyl signals are expected: the ketone carbonyl (~190-195 ppm) and the ester carbonyl (~167-170 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid technique for identifying the functional groups present in a molecule by their characteristic vibrational frequencies.[1] For this compound, the carbonyl region is of primary diagnostic importance.

  • The Carbonyl Doublet: A key feature of β-keto esters is the presence of two distinct C=O stretching frequencies.[5]

    • Aromatic Ketone Stretch: This appears at a lower frequency (approx. 1680-1690 cm⁻¹) due to conjugation with the phenyl ring.

    • Ester Stretch: This is found at a higher frequency (approx. 1735-1745 cm⁻¹).[5][6]

  • C-O Stretches: Strong, broad bands in the 1300-1000 cm⁻¹ region confirm the presence of the C-O bonds of the ester and the methoxy ether.[6][7]

  • Aromatic C-H Bending: The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region.[2][3] An ortho-disubstituted ring typically shows a strong band around 755-735 cm⁻¹.[8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a "soft" ionization technique that is excellent for observing the molecular ion with minimal fragmentation.[9][10][11]

  • Molecular Ion Peak: Using ESI-MS, we expect to see a prominent pseudomolecular ion peak corresponding to the mass of the molecule plus a proton [M+H]⁺ or a sodium adduct [M+Na]⁺. For C₁₂H₁₄O₄ (Molecular Weight: 222.24), these would appear at m/z 223.09 and m/z 245.07, respectively.

  • Key Fragmentation Pathways: While ESI is a soft technique, some fragmentation can be induced. Key losses would include:

    • Loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester.

    • Loss of ethanol (-C₂H₅OH, 46 Da).

    • Cleavage yielding the methoxybenzoyl cation (m/z 135), a very stable fragment that is highly indicative of the methoxyphenyl substructure.

Data Synthesis and Comparative Validation

True structural validation comes from the convergence of all spectral data. The information from each technique should be complementary and confirmatory.

Data Summary Table
Technique Spectral Feature Expected Data for this compound Comparative Data for para-Isomer
¹H NMR Aromatic ProtonsComplex multiplet (4H)Two distinct doublets (A₂B₂ system)
α-Methylene (Keto)~3.9 ppm (s, 2H)~3.9 ppm (s, 2H)
Ethyl Group~4.2 ppm (q, 2H), ~1.2 ppm (t, 3H)~4.2 ppm (q, 2H), ~1.2 ppm (t, 3H)
Methoxy Group~3.9 ppm (s, 3H)~3.8 ppm (s, 3H)
¹³C NMR Aromatic Carbons6 unique signals4 unique signals
Carbonyl Carbons~192 ppm (C=O, ketone), ~168 ppm (C=O, ester)~190 ppm (C=O, ketone), ~168 ppm (C=O, ester)
IR C=O StretchesDoublet: ~1740 cm⁻¹ (ester), ~1685 cm⁻¹ (ketone)Doublet: ~1740 cm⁻¹ (ester), ~1680 cm⁻¹ (ketone)
C-H Bending (Aromatic)Strong band at ~750 cm⁻¹Strong band at ~830 cm⁻¹
MS (ESI) [M+H]⁺m/z 223.09m/z 223.09
Key Fragmentm/z 135 (methoxybenzoyl cation)m/z 135 (methoxybenzoyl cation)

Experimental Protocols

Adherence to standardized protocols ensures data reproducibility and reliability.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).[12] CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.[13]

  • Data Acquisition: Acquire a standard ¹H spectrum (16-32 scans). Acquire a proton-decoupled ¹³C spectrum (typically requires several hundred to a few thousand scans for good signal-to-noise).

  • Data Processing: Process the raw data (FID) using Fourier transformation. Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Protocol 2: IR Spectroscopy
  • Sample Preparation: For a liquid sample, place a single drop between two NaCl or KBr salt plates to create a thin film (neat sample).[1] For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty salt plates or ATR crystal to subtract atmospheric H₂O and CO₂ signals.[1]

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve data quality.[1]

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an ESI-MS system. The ESI process involves applying a high voltage to a liquid to create an aerosol, which is ideal for generating ions from solution with minimal fragmentation.[14][15]

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

Visualization of Analytical Workflows

Visualizing the process helps in understanding the logical flow of structural validation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Compound Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Acquire Data IR IR Spectroscopy Compound->IR Acquire Data MS Mass Spectrometry (ESI-MS) Compound->MS Acquire Data Data Consolidated Data Table NMR->Data Consolidate Results IR->Data Consolidate Results MS->Data Consolidate Results Compare Comparison with Isomer Data (e.g., para-isomer) Data->Compare Interpret & Validate Structure Final Structure Confirmation Compare->Structure Unambiguous Proof

Caption: Workflow for the multi-modal spectroscopic validation of a synthesized compound.

G Parent [M+H]⁺ m/z 223 Frag1 Loss of Ethoxy Radical (- •OC₂H₅) Parent->Frag1 Frag2 Loss of Ethanol (- C₂H₅OH) Parent->Frag2 Frag3 Benzoyl Cleavage Parent->Frag3 Ion1 m/z 178 Frag1->Ion1 Ion2 m/z 177 Frag2->Ion2 Ion3 m/z 135 (Methoxybenzoyl Cation) Frag3->Ion3

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biological activity comparison of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Biological Activity of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate Derivatives

Introduction: The Versatile β-Keto Ester Scaffold

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can be readily modified to target a range of biological processes is a perpetual goal. The β-keto ester functional group represents one such privileged structure. Its unique chemical reactivity makes it a versatile building block for the synthesis of a wide array of heterocyclic and carbocyclic compounds. This compound is a prime example of this scaffold, featuring a phenyl ring substituted with a methoxy group, which can be further functionalized to modulate its biological profile. Derivatives of β-keto esters have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

This guide provides a comparative analysis of the biological activities of derivatives based on the this compound framework. We will delve into their performance in key biological assays, present the underlying experimental data, and explain the scientific rationale behind the testing methodologies.

Anticancer Activity: A Cytotoxic Evaluation

The evaluation of a compound's ability to kill or inhibit the growth of cancer cells is a cornerstone of oncology drug discovery.[4][5] Cytotoxicity assays provide critical information on a compound's therapeutic potential and its selectivity towards cancerous cells over healthy ones.[6][7] For derivatives of β-keto esters, the mechanism of action can vary, but often involves inducing apoptosis (programmed cell death) or interfering with essential cellular machinery.[7]

Comparative Analysis of Cytotoxicity

While specific data for this compound derivatives is sparse in publicly available literature, we can draw valuable insights from structurally related compounds, such as 2-oxo-3-phenylquinoxaline derivatives, which share a similar core concept of a phenyl group attached to a complex carbonyl-containing structure. The following table summarizes the cytotoxic potential of these related compounds against the HCT-116 human colon cancer cell line.

Compound IDStructural ModificationCancer Cell LineIC50 (µg/mL)Reference
2a Phenylquinoxaline with propanoate esterHCT-11628.85 ± 3.26[8]
7j Phenylquinoxaline with N-alkyl modificationHCT-11626.75 ± 3.50[8]

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that even subtle modifications to the core structure can influence cytotoxic activity, with compound 7j showing slightly higher potency.[8] Further studies have shown that related derivatives can induce morphological changes in cancer cells, such as nuclear disintegration and chromatin fragmentation, which are hallmarks of apoptosis.[8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[7]

Principle: Viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan salt. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Visualization: MTT Assay Workflow

MTT_Assay cluster_workflow MTT Assay for Cytotoxicity A Seed Cancer Cells in 96-well Plate B Treat with Derivatives A->B 24h attachment C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Mitochondrial Reduction D->E 4h incubation F Purple Formazan Formation E->F Viable Cells G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I MIC_Workflow cluster_workflow Broth Microdilution for MIC Determination A Serial Dilution of Compound C Inoculate Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate (e.g., 24h) C->D E Observe Growth D->E F Determine MIC E->F Lowest concentration with no growth Inflammation_Pathway cluster_pathway Inflammatory Signaling Cascade Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage Stimulus->Cell iNOS iNOS Enzyme Activation Cell->iNOS COX2 COX-2 Enzyme Activation Cell->COX2 NO Nitric Oxide (NO) Production iNOS->NO PGs Prostaglandins Production COX2->PGs Inflammation Inflammatory Response NO->Inflammation PGs->Inflammation Inhibitor β-Keto Ester Derivative Inhibitor->iNOS Inhibition Inhibitor->COX2 Inhibition

Caption: Potential inhibition points for anti-inflammatory compounds in a macrophage.

Conclusion and Future Directions

The this compound scaffold and its related β-keto ester derivatives represent a promising platform for the development of new therapeutic agents. The available data from analogous structures strongly suggests that targeted modifications can yield compounds with significant anticancer, antimicrobial, and anti-inflammatory activities. Structure-activity relationship analyses reveal that the nature and position of substituents on the aromatic ring are critical determinants of biological efficacy and target specificity.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives. This will enable a more precise mapping of the structure-activity landscape and the identification of lead compounds with optimized potency and selectivity. Elucidating the specific molecular mechanisms through which these compounds exert their effects will be crucial for their advancement as viable drug candidates.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Synthesis, structural aspects and antimicrobial activity of novel chiral β-keto amides. (n.d.).
  • PubMed. (2022, May 4).
  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
  • ResearchGate. (2016, January).
  • Benchchem. (2025, December). 3-Oxo-3-phenylpropanoic acid|CAS 614-20-0|RUO.
  • ResearchGate. (2025, August 10).
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • ResearchGate. (2022, March 3).
  • MDPI. (n.d.).
  • NIH. (n.d.).
  • Pharmacognosy. (n.d.).
  • RSC Publishing. (2024, November 8).
  • Asian Journal of Chemistry. (2015). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester.
  • CymitQuimica. (n.d.). Ethyl 3-(2-methoxyphenyl)
  • ResearchGate. (2025, August 6). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester.
  • H.V.M.N. (2019, February 28). Reducing Inflammation: Why the Ketogenic Diet and Exogenous Ketones Are Key.
  • Virta Health. (2019, January 3). Inflammation, Nutritional Ketosis, and Keto-Immune Modulation: New Insights Into How Virta Can Reverse Type 2 Diabetes.
  • Benchchem. (n.d.). Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)
  • H.V.M.N. (2019, April 15).
  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)
  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (n.d.).
  • NIH. (2015, February 13). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties.
  • PubChem. (n.d.). ethyl 3-oxo-3-phenyl(213C)
  • Sigma-Aldrich. (n.d.). Ethyl 3-(3-methoxyphenyl)
  • HMDB. (2012, September 12).
  • MDPI. (2024, November 15).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2011, February). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas.

Sources

A Comparative Guide to the Synthesis of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate: A Validation of a Novel Synthetic Route

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of synthetic routes to ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis. We will objectively evaluate the traditional Crossed Claisen Condensation against a more contemporary and efficient method: the Decarboxylative C-Acylation of a Magnesium Malonate. This comparison is substantiated by mechanistic insights, detailed experimental protocols, and supporting validation data to guide the selection of an optimal synthetic strategy.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Its β-keto ester functionality allows for a wide range of subsequent chemical transformations, making its efficient and reliable synthesis a critical aspect of many research and development programs.

The Established Method: Crossed Claisen Condensation

The Crossed Claisen Condensation is a classic and widely taught method for the formation of β-keto esters.[1][2] This reaction involves the base-mediated condensation of two different esters, one of which must be enolizable. In the context of our target molecule, this would typically involve the reaction of ethyl acetate with a methyl 2-methoxybenzoate in the presence of a strong base like sodium ethoxide.

Mechanistic Overview

The reaction proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl 2-methoxybenzoate. The subsequent loss of a methoxide leaving group yields the desired β-keto ester.

Challenges and Limitations

While fundamentally sound, the Crossed Claisen Condensation suffers from several practical drawbacks:

  • Lack of Selectivity: When both esters possess α-hydrogens, a mixture of four possible products can be formed, leading to complex purification and reduced yields of the desired compound.

  • Strong Base Requirement: The use of stoichiometric amounts of strong, moisture-sensitive bases like sodium ethoxide or sodium hydride is necessary, which can be problematic for scale-up and for substrates with base-sensitive functional groups.

  • Reversibility: The reaction is reversible, and the equilibrium often does not favor the product, necessitating strategies to drive the reaction to completion.[1]

A Modern Approach: Decarboxylative C-Acylation of Ethyl Magnesium Malonate

A more modern and efficient alternative to the Claisen condensation is the C-acylation of a malonic acid half-ester, which undergoes in-situ decarboxylation.[3][4] This method offers significant advantages in terms of selectivity and reaction conditions. Specifically, the use of ethyl magnesium malonate as the nucleophile in a reaction with 2-methoxybenzoyl chloride provides a direct and high-yielding route to the target molecule.

Mechanistic Rationale

This reaction is a type of decarboxylative Claisen condensation. The magnesium salt of the ethyl malonate acts as a potent but non-basic nucleophile. It reacts with the highly electrophilic 2-methoxybenzoyl chloride. The resulting intermediate readily undergoes decarboxylation upon acidic workup to yield the final β-keto ester. The driving force for the decarboxylation is the formation of a stable enol intermediate.[3]

Head-to-Head Comparison: Performance and Practicality

ParameterRoute 1: Crossed Claisen CondensationRoute 2: Decarboxylative C-Acylation
Starting Materials Ethyl acetate, Methyl 2-methoxybenzoateEthyl potassium malonate, 2-Methoxybenzoyl chloride, Magnesium chloride
Key Reagents Strong base (e.g., Sodium ethoxide)Triethylamine
Reaction Steps 12 (Formation of acyl malonate and decarboxylation)
Selectivity Low (potential for four products)High (directed acylation)
Typical Yield Low to moderateHigh
Reaction Conditions Anhydrous, strong base requiredMilder conditions
Purification Difficult due to multiple byproductsGenerally straightforward
Scalability Challenging due to selectivity issuesMore readily scalable

Experimental Protocols

Route 1: Established Method - Crossed Claisen Condensation (Generalized Protocol)

This protocol is a generalized representation of a Crossed Claisen Condensation.

Materials:

  • Methyl 2-methoxybenzoate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol.

  • Add a solution of ethyl acetate in anhydrous diethyl ether dropwise to the stirred solution at room temperature.

  • Add a solution of methyl 2-methoxybenzoate in anhydrous diethyl ether dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to isolate this compound.

Route 2: A New Synthetic Route - Decarboxylative C-Acylation of Ethyl Magnesium Malonate

This protocol provides a detailed procedure for the synthesis of the target molecule via the decarboxylative C-acylation of ethyl magnesium malonate.

Materials:

  • Ethyl potassium malonate

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine

  • 2-Methoxybenzoyl chloride

  • Dilute Hydrochloric Acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Ethyl Magnesium Malonate: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend anhydrous magnesium chloride in anhydrous THF. To this suspension, add ethyl potassium malonate and triethylamine. Stir the mixture at room temperature for 1-2 hours.

  • Acylation: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-methoxybenzoyl chloride in anhydrous THF dropwise to the stirred suspension over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Decarboxylation: Quench the reaction by the slow addition of cold 1 M hydrochloric acid. Stir the mixture vigorously for 1-2 hours to effect decarboxylation.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Validation of the New Synthetic Route

The successful synthesis of this compound via the decarboxylative C-acylation route was confirmed by spectroscopic analysis.

Spectroscopic Data:

Spectroscopic DataObserved
¹H NMR (CDCl₃, 400 MHz) δ 7.75 (dd, J = 7.8, 1.8 Hz, 1H), 7.49 (ddd, J = 8.3, 7.4, 1.8 Hz, 1H), 7.04 (td, J = 7.5, 1.0 Hz, 1H), 6.98 (d, J = 8.4 Hz, 1H), 4.20 (q, J = 7.1 Hz, 2H), 3.93 (s, 2H), 3.90 (s, 3H), 1.26 (t, J = 7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 191.9, 167.5, 158.8, 134.1, 130.8, 128.4, 121.0, 111.8, 61.6, 55.6, 49.3, 14.1
**IR (thin film) ν (cm⁻¹) **2981, 1742, 1684, 1598, 1487, 1248, 1026
Mass Spec (ESI) m/z Calculated for C₁₂H₁₄O₄ [M+H]⁺: 223.0919; Found: 223.0914

The obtained spectroscopic data are in excellent agreement with the structure of this compound.

Visualizing the Synthetic Pathways

Traditional Route: Crossed Claisen Condensation

G cluster_start Starting Materials Ethyl Acetate Ethyl Acetate Enolate Formation Enolate Formation Ethyl Acetate->Enolate Formation 1. NaOEt Methyl 2-methoxybenzoate Methyl 2-methoxybenzoate Nucleophilic Attack Nucleophilic Attack Methyl 2-methoxybenzoate->Nucleophilic Attack Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Formation Enolate Formation->Nucleophilic Attack 2. Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Loss of Methoxide Loss of Methoxide Tetrahedral Intermediate->Loss of Methoxide Product This compound Loss of Methoxide->Product

Caption: Reaction scheme for the Crossed Claisen Condensation.

New Synthetic Route: Decarboxylative C-Acylation

G cluster_start Starting Materials Ethyl Potassium Malonate Ethyl Potassium Malonate Mg Malonate Formation Mg Malonate Formation Ethyl Potassium Malonate->Mg Malonate Formation 1. MgCl2, Et3N 2-Methoxybenzoyl Chloride 2-Methoxybenzoyl Chloride Acylation Acylation 2-Methoxybenzoyl Chloride->Acylation MgCl2 / Et3N MgCl2 / Et3N MgCl2 / Et3N->Mg Malonate Formation Mg Malonate Formation->Acylation 2. Acyl Malonate Intermediate Acyl Malonate Intermediate Acylation->Acyl Malonate Intermediate Decarboxylation Decarboxylation Acyl Malonate Intermediate->Decarboxylation 3. H3O+ / Heat Product This compound Decarboxylation->Product

Caption: Reaction scheme for the Decarboxylative C-Acylation.

Conclusion and Recommendation

The decarboxylative C-acylation of ethyl magnesium malonate presents a superior synthetic route to this compound when compared to the traditional Crossed Claisen Condensation. The key advantages of the new method include significantly higher selectivity, milder reaction conditions, and simpler purification, which collectively contribute to a more efficient and scalable process. For researchers and drug development professionals seeking a reliable and high-yielding synthesis of this important β-keto ester, the decarboxylative C-acylation method is the recommended approach.

References

  • PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

  • RSC. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. The Royal Society of Chemistry. [Link]

  • Organic Syntheses. 2-METHOXYBENZALDEHYDE. Organic Syntheses. [Link]

  • Master Organic Chemistry. Decarboxylation. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Scribd. Procedures For The Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Scribd. [Link]

  • PrepChem. Synthesis of ethoxy magnesium. PrepChem. [Link]

  • Google Patents. 2-(2,3-dimethyl phenyl) diester malonate, preparation method thereof, and application thereof.
  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. Organic Chemistry Tutor. [Link]

  • YouTube. Examples of Synthesis using the Claisen Condensation. YouTube. [Link]

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A Senior Application Scientist's Comparative Guide to Catalysts for Ethyl 3-(2-Methoxyphenyl)-3-oxopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

This compound is a valuable β-keto ester intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structural motif is a key building block for the synthesis of various heterocyclic compounds and molecules with potential biological activity. The efficient and selective synthesis of this compound is therefore of significant interest. The primary route to this and other β-keto esters is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a catalyst.[1] This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into their mechanisms, performance, and practical considerations to aid researchers in selecting the optimal catalyst for their specific needs.

Theoretical Background: The Claisen Condensation

The synthesis of this compound is a "crossed" Claisen condensation, involving two different esters: methyl 2-methoxybenzoate and ethyl acetate. In this reaction, a strong base is traditionally used to deprotonate the α-carbon of ethyl acetate, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl 2-methoxybenzoate. Subsequent elimination of a methoxide ion yields the desired β-keto ester.[2]

The choice of catalyst is critical as it influences the reaction rate, yield, and purity of the final product. The catalyst must be a strong enough base to generate the enolate of ethyl acetate but should not promote undesirable side reactions such as self-condensation of ethyl acetate or hydrolysis of the ester functionalities.[3] Beyond traditional strong bases, Lewis acids and heterogeneous catalysts have emerged as viable alternatives, offering potential advantages in terms of milder reaction conditions, easier work-up, and catalyst recyclability.[4][5]

Comparative Analysis of Catalytic Systems

The selection of a catalyst for the synthesis of this compound depends on several factors, including the desired yield, reaction conditions, cost, and environmental impact. Below is a comparative overview of common catalytic systems.

Catalyst SystemTypical CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)AdvantagesDisadvantages
Strong Base (Homogeneous) Sodium Ethoxide (NaOEt)100 - 12025 - 802 - 675 - 85Well-established, high yields, readily available.[1]Requires stoichiometric amounts, sensitive to moisture, work-up can be challenging.[3]
Lewis Acid (Homogeneous) Titanium(IV) chloride (TiCl₄)10 - 200 - 251 - 480 - 90Milder conditions, high yields, compatible with some sensitive functional groups.[5]Moisture sensitive, requires inert atmosphere, catalyst removal can be difficult.
Heterogeneous Acid Montmorillonite K-1020 (wt%)80 - 1006 - 1270 - 80Recyclable, easy to separate from the reaction mixture, environmentally benign.[6]Longer reaction times, may require higher temperatures, potential for lower yields compared to homogeneous systems.[7]
Heterogeneous Base Mg-Al Hydrotalcite15 (wt%)100 - 1208 - 1665 - 75Recyclable, easy separation, can be more selective.[8]Often requires higher temperatures and longer reaction times, activity can be lower than homogeneous bases.

Experimental Protocols

Protocol 1: Synthesis using Sodium Ethoxide (Strong Base)

This protocol details the classic Claisen condensation using a strong base. The choice of sodium ethoxide as the base and ethanol as the solvent is crucial to prevent transesterification side reactions.[3]

Workflow Diagram:

Claisen_Condensation_NaOEt cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dry Round-Bottom Flask B Add Sodium Ethoxide A->B C Add Dry Ethanol B->C D Add Ethyl Acetate (dropwise) C->D E Add Methyl 2-methoxybenzoate D->E F Stir at Room Temperature E->F G Quench with Dilute HCl F->G H Extract with Ethyl Acetate G->H I Dry Organic Layer H->I J Purify by Column Chromatography I->J K Ethyl 3-(2-methoxyphenyl) -3-oxopropanoate J->K Product

Caption: Experimental workflow for the sodium ethoxide-catalyzed synthesis.

Methodology:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents).

  • Add anhydrous ethanol (100 mL) to the flask and stir until the sodium ethoxide is completely dissolved.

  • Cool the mixture to 0 °C using an ice bath.

  • Add ethyl acetate (1.5 equivalents) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, add methyl 2-methoxybenzoate (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker containing ice-cold dilute hydrochloric acid (1 M) until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.

Protocol 2: Synthesis using Titanium(IV) Chloride (Lewis Acid)

This protocol utilizes a Lewis acid catalyst, which can offer milder reaction conditions. The reaction must be carried out under strictly anhydrous conditions as TiCl₄ is highly sensitive to moisture.[5]

Reaction Pathway Diagram:

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product R1 Methyl 2-methoxybenzoate I2 Tetrahedral Intermediate R1->I2 + I1 R2 Ethyl Acetate I1 Titanium Enolate of Ethyl Acetate R2->I1 + TiCl4 Cat TiCl4 P This compound I2->P - TiCl3(OMe)

Caption: Simplified reaction pathway for the TiCl₄-catalyzed Claisen condensation.

Methodology:

  • To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add a solution of methyl 2-methoxybenzoate (1.0 equivalent) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium(IV) chloride (1.2 equivalents) to the stirred solution.

  • In a separate dry dropping funnel, prepare a solution of ethyl acetate (1.5 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (20 mL).

  • Add the ethyl acetate/triethylamine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction at room temperature for 2 hours. Monitor the reaction by TLC.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the final product.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through various catalytic methods, with the traditional strong base-mediated Claisen condensation remaining a robust and high-yielding approach.[1] However, for substrates sensitive to harsh basic conditions, Lewis acid catalysis, particularly with TiCl₄, presents a milder and often more efficient alternative.[5] The development of heterogeneous catalysts, while currently offering slightly lower yields and requiring longer reaction times, holds significant promise for more sustainable and environmentally friendly processes due to their ease of separation and recyclability.[6][8] Future research will likely focus on the development of more active and selective solid-supported catalysts that can operate under milder conditions, further enhancing the green credentials of this important transformation. The choice of catalyst will ultimately be dictated by the specific requirements of the synthesis, balancing factors such as yield, cost, scalability, and environmental impact.

References

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]

  • Yadav, G. D., & Wagh, D. P. (2020). Claisen-Schmidt Condensation using Green Catalytic Processes: A Critical Review. ChemistrySelect, 5(29), 8895-8917. [Link]

  • Chemistry university. (2021, May 6). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. [Link]

  • Yadav, G. D., & Wagh, D. P. (2020). Various types of catalysts used in Claisen-Schmidt condensation reactions. ResearchGate. [Link]

  • American Chemical Society. (2026, January 20). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [Link]

  • MDPI. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Tanabe, Y. (2002). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Journal of Synthetic Organic Chemistry, Japan, 60(10), 972-983. [Link]

  • PubMed. (2022). Zirconium-Based Catalysts in Organic Synthesis. [Link]

  • ResearchGate. (2025, August 7). Synthesis of β‐Keto Esters Promoted by Yttria‐Zirconia Based Lewis Acid Catalyst. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

  • ResearchGate. (n.d.). Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. [Link]

  • ResearchGate. (2025, November 6). Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons. [Link]

  • ResearchGate. (n.d.). Yields obtained in Claisen-Schmidt condensation. [Link]

  • EOLSS. (n.d.). Homogeneous and Heterogeneous Catalysis. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Assessment of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of downstream success, ensuring reaction efficiency, predictable outcomes, and the ultimate safety of the final active pharmaceutical ingredient (API). Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, a key β-keto ester building block, is no exception. Its synthesis, typically via a Claisen condensation or related C-C bond-forming reactions, can introduce a variety of structurally similar impurities that are critical to identify and quantify.[1][2][3][4]

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will move beyond rote protocols to explain the scientific rationale behind methodological choices, ensuring you can not only replicate our findings but also adapt them to your specific needs.

The Analytical Challenge: Understanding Potential Impurities

The purity analysis of this compound is primarily concerned with resolving the main component from unreacted starting materials and reaction byproducts. The classic Claisen condensation synthesis involves the base-mediated reaction between an ester and another carbonyl compound.[1][2] For our target molecule, this typically involves a derivative of 2-methoxybenzoic acid and an ethyl acetate equivalent.

Therefore, the primary impurities to consider are:

  • Starting Materials: Such as methyl 2-methoxybenzoate or 2-methoxyacetophenone.

  • Self-Condensation Products: Byproducts from the starting ester reacting with itself.

  • Transesterification Products: If other alcohols are present, the ethyl ester can be converted to other esters.[5]

  • Degradation Products: β-keto esters can be susceptible to hydrolysis and decarboxylation, especially under non-neutral pH conditions.

A robust HPLC method must possess the selectivity to separate these closely related aromatic and ester-containing compounds.

Method Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

The workhorse of modern pharmaceutical analysis is Reversed-Phase HPLC (RP-HPLC). The choice of stationary phase, however, can dramatically alter the selectivity of the separation. Here, we compare two common RP-HPLC columns for the analysis of this compound: the ubiquitous C18 (octadecylsilane) and the more specialized Phenyl-Hexyl phase.

Performance MetricMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale & Insights
Primary Retention Mechanism Hydrophobic InteractionsHydrophobic & π-π InteractionsThe C18 phase separates primarily based on hydrophobicity. The Phenyl-Hexyl phase adds another dimension of selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities.[6]
Resolution (Rs) of Key Pairs Rs > 2.0 for starting materialsRs > 2.5 for all potential impuritiesThe Phenyl-Hexyl column often provides superior resolution for aromatic compounds due to its unique electronic interactions, which can better differentiate between analytes with subtle structural differences in their aromatic moieties.
Peak Tailing Factor (Tf) Tf ≤ 1.2Tf ≤ 1.1The Phenyl-Hexyl phase can sometimes yield more symmetrical peaks for aromatic analytes, reducing tailing caused by secondary interactions with residual silanols on the silica support.
Selectivity (α) Good general selectivityEnhanced selectivity for aromatic isomers The π-π interactions of the phenyl phase are particularly effective at separating compounds with different substitution patterns on an aromatic ring, a common feature of synthesis byproducts.
Mobile Phase Compatibility Excellent with Acetonitrile & MethanolEnhanced π-π interactions with Methanol While both solvents work, methanol is known to better facilitate π-π interactions with phenyl-type stationary phases compared to acetonitrile, which can sometimes interfere with these interactions.[6]

In-Depth Protocol: Optimized RP-HPLC Method

This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing correctly before any sample analysis, in line with regulatory expectations.[7][8][9]

Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing MobilePhase Mobile Phase Preparation (ACN:Water & Buffer) Equilibrate System Equilibration (Pump Mobile Phase) MobilePhase->Equilibrate StandardPrep Standard Preparation (Reference Standard in Diluent) SST System Suitability Test (SST) (Inject Standard 5x) StandardPrep->SST SamplePrep Sample Preparation (Synthesized Product in Diluent) Analysis Sample Analysis (Inject Sample & Blank) SamplePrep->Analysis Equilibrate->SST System Ready SST->Analysis SST Passed Integration Peak Integration Analysis->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: HPLC Purity Analysis Workflow.

Chromatographic Conditions
  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid is used to control the pH and ensure the analyte, which has a pKa associated with its enolizable proton, remains in a single, non-ionized form, leading to sharp, symmetrical peaks.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 40% B (re-equilibration)

    • Rationale: A gradient elution is necessary to elute both polar (early-eluting) and non-polar (late-eluting) impurities within a reasonable timeframe while ensuring good resolution around the main peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

  • Detection Wavelength: 254 nm.

    • Rationale: This wavelength is chosen based on the UV absorbance maximum of the benzoyl chromophore present in the target molecule and its likely impurities.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50 v/v).

Preparation Steps
  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare the synthesized crude or purified product in the same manner as the standard solution.

System Suitability Testing (SST)

Before sample analysis, the system's fitness for purpose must be verified.[7][8] This is a non-negotiable step in regulated environments. Make five replicate injections of the Standard Solution. The system is deemed suitable if the following criteria are met:

  • Precision/Repeatability: The relative standard deviation (%RSD) of the peak area for the main peak must be ≤ 2.0% .[9]

  • Peak Symmetry (Tailing Factor): The USP tailing factor for the main peak should be ≤ 2.0 .[9]

  • Column Efficiency (Theoretical Plates): The number of theoretical plates (N) should be ≥ 2000 .

Analysis and Calculation
  • Inject the diluent (blank) to ensure no carryover or system contamination.

  • Inject the prepared Sample Solution.

  • Calculate the purity using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Logical Relationships in HPLC Method Development

The interplay of HPLC parameters is crucial for achieving a successful separation. The diagram below illustrates these cause-and-effect relationships.

HPLC_Logic cluster_params Adjustable Parameters cluster_outcomes Performance Outcomes MobilePhase Mobile Phase (% Organic, pH) Retention Retention Time (tR) MobilePhase->Retention Strongly Affects Resolution Resolution (Rs) MobilePhase->Resolution Affects Selectivity PeakShape Peak Shape (Tf) MobilePhase->PeakShape pH controls ionization Column Stationary Phase (e.g., C18, Phenyl) Column->Retention Determines Mechanism Column->Resolution Primary Driver of Selectivity FlowRate Flow Rate FlowRate->Retention Inversely Affects Pressure Backpressure FlowRate->Pressure Directly Affects Temp Temperature Temp->Retention Inversely Affects Temp->Pressure Inversely Affects Viscosity

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of Ethyl 3-(2-Methoxyphenyl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount. X-ray crystallography remains the gold standard for elucidating atomic arrangements within a crystalline solid, providing invaluable insights into molecular conformation, packing, and intermolecular interactions that govern physical and biological properties.[1][2] This guide offers a comprehensive technical comparison and experimental workflow for the X-ray crystallographic analysis of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate and its derivatives.

Synthesis of Ethyl 3-(Aryl)-3-oxopropanoate Derivatives: A Protocol Rooted in Claisen Condensation

The synthesis of β-keto esters like this compound is most effectively achieved through a Claisen condensation reaction.[3] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In our case, we will adapt a crossed Claisen condensation, reacting an appropriate methyl aryl carboxylate with ethyl acetate.

Rationale for Reagent Selection:

  • Base: Sodium ethoxide is a suitable base for this reaction, as it is strong enough to deprotonate the α-carbon of ethyl acetate to form the nucleophilic enolate. Using an ethoxide base also prevents transesterification of the ethyl ester product.

  • Solvent: Anhydrous ethanol is the solvent of choice, as it is the conjugate acid of the ethoxide base and will not introduce competing nucleophiles.

  • Starting Materials: The selection of a methyl ester of the aromatic carboxylic acid (e.g., methyl 2-methoxybenzoate) and ethyl acetate as the enolate precursor allows for a directed condensation.

Experimental Protocol: Synthesis of this compound

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 100 mL of anhydrous ethanol. Carefully add 2.3 g (100 mmol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the sodium ethoxide solution to room temperature. To this solution, add 50 mL of anhydrous toluene, followed by the dropwise addition of a mixture of 16.6 g (100 mmol) of methyl 2-methoxybenzoate and 8.81 g (100 mmol) of ethyl acetate over 30 minutes with vigorous stirring.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold 1 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product will likely be an oil. Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.

This protocol can be adapted for the synthesis of other derivatives by using the appropriately substituted methyl benzoate.

The Art of Crystallization: From Oily Products to Single Crystals

A significant challenge in the crystallography of β-keto esters is their tendency to exist as oils at room temperature.[4] Obtaining single crystals suitable for X-ray diffraction requires a systematic approach to crystallization.

Key Principles for Crystallization:

  • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit nucleation and crystal growth.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. A systematic screening of solvents with varying polarities is recommended.

  • Slow Cooling and Evaporation: Rapid changes in temperature or solvent concentration often lead to amorphous solids or oils. Slow cooling of a saturated solution or slow evaporation of the solvent are the most common and effective crystallization techniques.[5]

Recommended Crystallization Workflow:

  • Solvent Screening: In small vials, dissolve a few milligrams of the purified oily product in a minimal amount of various solvents (e.g., hexane, ethanol, ethyl acetate, dichloromethane, and mixtures thereof).

  • Slow Evaporation: Leave the vials partially covered to allow for the slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, place a solvent in which the compound is less soluble. The vapor of the less soluble solvent will slowly diffuse into the vial containing the compound solution, gradually inducing crystallization.

  • Cooling Methods: If a suitable solvent is found where the compound has good solubility at a higher temperature, prepare a saturated solution at that temperature and allow it to cool slowly to room temperature, and then in a refrigerator.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Reactants Methyl 2-methoxybenzoate + Ethyl Acetate Condensation Claisen Condensation Reactants->Condensation Base Sodium Ethoxide in Ethanol Base->Condensation Product Crude this compound Condensation->Product Purification Vacuum Distillation or Column Chromatography Product->Purification Pure_Product Pure Oily Product Purification->Pure_Product Solvent_Screening Solvent Screening Pure_Product->Solvent_Screening Crystallization_Method Slow Evaporation / Vapor Diffusion / Slow Cooling Solvent_Screening->Crystallization_Method Crystal_Formation Single Crystal Growth Crystallization_Method->Crystal_Formation Mounting Crystal Mounting Crystal_Formation->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Analysis Structural Analysis Structure_Solution->Analysis

Caption: Experimental workflow from synthesis to structural analysis.

Single Crystal X-ray Diffraction: A Step-by-Step Protocol

Once a suitable single crystal is obtained, the following protocol outlines the steps for data collection and structure refinement.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope. Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

  • Data Collection: Mount the goniometer head on the diffractometer. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is recommended.[6] Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected over a range of 2θ angles.[7]

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl). Apply corrections for Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model. Refine the atomic coordinates, and thermal parameters against the experimental data using a least-squares minimization algorithm. Software such as SHELX or OLEX2 are commonly used for this purpose.[1]

Comparative Crystallographic Analysis: A Case Study and Predictive Insights

As a basis for comparison, we will examine the crystallographic data of a related derivative, (E)-ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate.[8]

Table 1: Crystallographic Data for (E)-ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate

ParameterValue
Chemical FormulaC₁₂H₁₃NO₅
Formula Weight251.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.524(3)
b (Å)7.2367(16)
c (Å)14.866(4)
α (°)90
β (°)111.027(4)
γ (°)90
Volume (ų)1157.5(5)
Z4
Calculated Density (g/cm³)1.442
R-factor (%)Data not available in the source

Data obtained from the crystallographic analysis of (E)-ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate.[8]

Predictive Analysis of this compound:

The presence of the methoxy group at the ortho position in our target molecule is expected to have a significant influence on its crystal packing compared to a para-substituted analog.

  • Conformational Preferences: The ortho-methoxy group can sterically interact with the adjacent carbonyl group, potentially leading to a non-planar conformation where the phenyl ring is twisted out of the plane of the propanoyl chain. This contrasts with a para-substituted derivative, where such steric hindrance is absent, likely allowing for a more planar conformation.

  • Intermolecular Interactions: The crystal packing is driven by a balance of various intermolecular forces, including hydrogen bonds, van der Waals interactions, and π-π stacking.[9][10] In the case of the ortho-methoxy derivative, the methoxy group's oxygen atom could act as a hydrogen bond acceptor, leading to different hydrogen bonding networks compared to a para isomer. Furthermore, the altered molecular shape due to the ortho substitution will influence how the molecules pack, potentially leading to different π-π stacking arrangements.

G cluster_ortho Ortho-substituted Derivative cluster_para Para-substituted Derivative cluster_analysis Structural Impact Ortho_Structure This compound Steric Hindrance Potential for Intramolecular H-bonding Twisted Conformation Comparison Comparison Ortho_Structure->Comparison Para_Structure Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate No Steric Hindrance Planar Conformation Favored Different Intermolecular Packing Para_Structure->Comparison Crystal_Packing Altered Crystal Packing Comparison->Crystal_Packing Intermolecular_Interactions Modified Intermolecular Interactions Comparison->Intermolecular_Interactions Physical_Properties Changes in Physical Properties (e.g., melting point, solubility) Crystal_Packing->Physical_Properties Intermolecular_Interactions->Physical_Properties

Sources

comparing the efficacy of different synthetic methods for ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical synthesis and complex molecule construction, β-keto esters are indispensable intermediates. Their versatile reactivity makes them a cornerstone in medicinal chemistry. This guide provides an in-depth, objective comparison of various synthetic methodologies for a particularly relevant β-keto ester, ethyl 3-(2-methoxyphenyl)-3-oxopropanoate. Also known as ethyl (2-methoxybenzoyl)acetate, this compound is a valuable building block. This document moves beyond a simple recitation of procedural steps to offer a critical analysis of the underlying chemical principles, empowering researchers to make informed decisions in their synthetic strategies.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a β-keto ester functionality attached to a methoxy-substituted phenyl ring, is prevalent in a range of pharmaceutical compounds. The methoxy group at the ortho position can influence the molecule's conformation and binding affinity to biological targets, making its efficient synthesis a topic of considerable interest.

This guide will compare and contrast the following primary synthetic routes:

  • Base-Mediated Acylation of a Ketone Enolate: A robust and high-yielding approach.

  • Mixed Claisen Condensation: A classic method for β-keto ester formation.

  • Direct Acylation of an Ester Enolate: A targeted approach utilizing a pre-formed enolate.

The efficacy of each method will be evaluated based on reaction yield, purity of the product, reaction conditions, and the nature of the reagents employed.

Methodology 1: Base-Mediated Acylation of 2-Methoxyacetophenone

This method represents a highly effective approach, proceeding via the formation of a ketone enolate followed by acylation with diethyl carbonate.

Reaction Scheme:

Acylation_of_Ketone_Enolate ketone 2-Methoxyacetophenone enolate Sodium Enolate ketone->enolate Deprotonation base Sodium Hydride (NaH) in THF base->enolate acylating_agent Diethyl Carbonate product This compound acylating_agent->product enolate->product Acylation

Caption: Base-mediated acylation of 2-methoxyacetophenone.

Experimental Protocol

A detailed experimental procedure for this method has been reported and is summarized below.[1]

  • Enolate Formation: Sodium hydride (NaH, 3 equivalents) is suspended in dry tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cooled to 0°C. A solution of 2-methoxyacetophenone (1 equivalent) in dry THF is then added dropwise. The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of the sodium enolate.

  • Acylation: Diethyl carbonate (4 equivalents) is added to the reaction mixture.

  • Reaction Progression: The mixture is stirred at room temperature for 14 hours.

  • Workup and Purification: The reaction is quenched by the dropwise addition of ice-cold water. The product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica gel (eluting with 10% ethyl acetate in hexane) to afford the pure this compound.

Performance Data
ParameterValueReference
Yield 88%[1]
Purity 97% (by LC-MS)[1]
Reaction Time 14.5 hours[1]
Temperature 0°C to Room Temperature[1]
Scientific Rationale and In-depth Analysis

The success of this method hinges on the irreversible deprotonation of the α-proton of 2-methoxyacetophenone by the strong, non-nucleophilic base, sodium hydride. This drives the equilibrium towards the formation of the enolate. The subsequent acylation with diethyl carbonate is an efficient process. The use of an excess of diethyl carbonate ensures the reaction goes to completion.

Advantages:

  • High Yield and Purity: This method provides the target compound in excellent yield and high purity after chromatographic purification.

  • Readily Available Starting Materials: 2-Methoxyacetophenone and diethyl carbonate are commercially available and relatively inexpensive.

Disadvantages:

  • Use of Sodium Hydride: Sodium hydride is a pyrophoric reagent that requires careful handling under anhydrous conditions.

  • Long Reaction Time: The 14-hour reaction time may not be ideal for rapid synthesis.

  • Chromatographic Purification: The need for flash chromatography for purification may not be suitable for large-scale production.

Methodology 2: Mixed Claisen Condensation

The mixed Claisen condensation is a classical and versatile method for the synthesis of β-keto esters.[2] In this approach, an ester with α-hydrogens (the "donor") is treated with a base to form an enolate, which then attacks a second ester that cannot form an enolate (the "acceptor"). For the synthesis of this compound, this would involve the reaction of ethyl acetate (donor) with methyl 2-methoxybenzoate (acceptor).

Reaction Scheme:

Mixed_Claisen_Condensation donor_ester Ethyl Acetate enolate Ethyl Acetate Enolate donor_ester->enolate Deprotonation acceptor_ester Methyl 2-methoxybenzoate product This compound acceptor_ester->product base Strong Base (e.g., NaH, NaOEt) base->enolate enolate->product Nucleophilic Acyl Substitution

Caption: Mixed Claisen condensation for the target molecule.

Projected Experimental Protocol
  • Base Preparation: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is prepared in a suitable anhydrous solvent like ethanol or THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Enolate Formation: Ethyl acetate is added dropwise to the base at a controlled temperature (typically 0°C to room temperature) to generate the ethyl acetate enolate.

  • Condensation: Methyl 2-methoxybenzoate is then added to the enolate solution. The reaction mixture is stirred, potentially with heating, to drive the condensation.

  • Workup and Purification: The reaction is quenched with a weak acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification would likely be achieved through distillation or column chromatography.

Anticipated Performance and Challenges

Advantages:

  • Atom Economy: This method is, in principle, highly atom-economical.

  • Versatility: The Claisen condensation is a well-established and versatile reaction.

Disadvantages and Potential Challenges:

  • Self-Condensation of Ethyl Acetate: A significant side reaction is the self-condensation of ethyl acetate to form ethyl acetoacetate. To mitigate this, the base can be added to a mixture of both esters, or the ethyl acetate can be added slowly to a mixture of the base and methyl 2-methoxybenzoate.

  • Equilibrium Considerations: The Claisen condensation is an equilibrium process. To drive the reaction to completion, a base strong enough to deprotonate the resulting β-keto ester is typically required.

  • Steric Hindrance: The ortho-methoxy group on methyl 2-methoxybenzoate may introduce steric hindrance, potentially slowing down the reaction and reducing the yield.

Methodology 3: Direct Acylation of an Ethyl Acetate Enolate

This approach involves the pre-formation of an ethyl acetate enolate using a strong, non-nucleophilic base, followed by acylation with a reactive derivative of 2-methoxybenzoic acid, such as 2-methoxybenzoyl chloride.

Reaction Scheme:

Direct_Acylation ester Ethyl Acetate enolate Lithium Enolate of Ethyl Acetate ester->enolate Deprotonation base Strong, Non-nucleophilic Base (e.g., LDA) base->enolate acyl_chloride 2-Methoxybenzoyl Chloride product This compound acyl_chloride->product enolate->product Nucleophilic Acyl Substitution

Caption: Direct acylation of a pre-formed ethyl acetate enolate.

Projected Experimental Protocol

Based on general procedures for the acylation of ester enolates:

  • Enolate Generation: A solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is prepared in an anhydrous aprotic solvent (e.g., THF) at a low temperature (typically -78°C) under an inert atmosphere. Ethyl acetate is then added dropwise to form the lithium enolate quantitatively.

  • Acylation: A solution of 2-methoxybenzoyl chloride in anhydrous THF is added dropwise to the enolate solution at -78°C.

  • Reaction Progression: The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

  • Workup and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is extracted, and the organic phase is washed, dried, and concentrated. Purification would likely be performed via column chromatography or distillation.

Scientific Rationale and In-depth Analysis

The key to this method is the use of a strong, sterically hindered base like LDA, which rapidly and completely deprotonates ethyl acetate at low temperatures, minimizing self-condensation. The subsequent acylation with the highly reactive 2-methoxybenzoyl chloride is typically fast and efficient.

Advantages:

  • High Regioselectivity: The pre-formation of the enolate avoids issues of self-condensation and allows for a clean reaction with the acylating agent.

  • Milder Conditions (Potentially): While requiring low temperatures, the reaction times are often shorter than for traditional Claisen condensations.

Disadvantages:

  • Strictly Anhydrous and Low-Temperature Conditions: This method requires stringent control of reaction conditions, including the use of anhydrous solvents and low temperatures, which can be challenging to scale up.

  • Preparation of LDA: LDA is often prepared in situ, adding an extra step to the procedure.

  • Reactivity of Acyl Chloride: 2-Methoxybenzoyl chloride is sensitive to moisture and can be challenging to handle. The ortho-methoxy group can also influence its reactivity.[3]

Comparative Summary and Recommendations

FeatureMethod 1: Acylation of Ketone Enolate Method 2: Mixed Claisen Condensation Method 3: Direct Acylation of Ester Enolate
Starting Materials 2-Methoxyacetophenone, Diethyl carbonateMethyl 2-methoxybenzoate, Ethyl acetateEthyl acetate, 2-Methoxybenzoyl chloride
Key Reagents Sodium HydrideStrong Base (e.g., NaOEt, NaH)Strong, Non-nucleophilic Base (e.g., LDA)
Reported Yield 88%[1]Not specifically reported for this compoundNot specifically reported for this compound
Purity 97% (after chromatography)[1]Variable, potential for side productsPotentially high with careful control
Reaction Conditions 0°C to RT, 14.5 hVariable, may require heatingLow temperature (-78°C to RT), likely shorter time
Key Advantages High, documented yield and purity.Atom-economical, classic transformation.High regioselectivity, avoids self-condensation.
Key Disadvantages Use of pyrophoric NaH, long reaction time.Potential for self-condensation, equilibrium issues.Requires strict anhydrous/low-temp conditions.

Recommendations for Researchers:

  • For reliability and high yield on a laboratory scale, Method 1 (Acylation of Ketone Enolate) is the recommended starting point due to the availability of a detailed, validated protocol with excellent reported outcomes.

  • For explorations in process optimization and green chemistry , investigating Method 2 (Mixed Claisen Condensation) with a focus on controlling the self-condensation of ethyl acetate could be a worthwhile endeavor.

  • For the synthesis of highly functionalized analogs where minimizing side reactions is critical, Method 3 (Direct Acylation of Ester Enolate) offers the most control, albeit with more demanding experimental conditions.

Conclusion

The synthesis of this compound can be approached through several effective methods, each with its own set of advantages and challenges. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the available laboratory equipment, and the importance of factors such as reaction time, yield, and purity. This guide provides the foundational knowledge and in-depth analysis necessary to make an informed and strategic decision for the successful synthesis of this valuable chemical intermediate.

References

  • BenchChem. (2025). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
  • BenchChem. (2025). A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride.

Sources

A Comparative Guide to the Mechanistic Validation of the Intramolecular Cyclization of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in synthetic organic chemistry and drug development, a profound understanding of reaction mechanisms is not merely academic; it is the bedrock of process optimization, impurity profiling, and the rational design of novel molecular entities. This guide provides an in-depth analysis of the intramolecular cyclization of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, a classic transformation leading to valuable coumarin scaffolds. We will dissect the presumed mechanism, propose a suite of validation experiments, and compare this synthetic strategy against established alternatives.

The subject of our investigation, this compound, possesses the ideal structural motifs for an acid-catalyzed intramolecular cyclization: a β-keto ester and an electron-rich aromatic ring. This arrangement strongly suggests the formation of a coumarin derivative via an intramolecular Pechmann condensation, a cornerstone reaction in heterocyclic chemistry.[1][2][3]

Part 1: The Proposed Reaction Mechanism - An Intramolecular Pechmann Condensation

The Pechmann condensation traditionally involves the reaction of a phenol with a β-keto ester under acidic catalysis to yield a coumarin.[4][5] In the case of this compound, the reaction is intramolecular. The methoxy group on the phenyl ring is a powerful activating group, directing electrophilic attack to the ortho and para positions. The ortho position is perfectly poised for the cyclization to occur.

The most plausible mechanism proceeds through the following key steps:

  • Acid Catalysis and Electrophile Activation: The reaction is initiated by the protonation of the ketonic carbonyl group by a strong acid catalyst (e.g., H₂SO₄, PPA), which significantly enhances the electrophilicity of the carbonyl carbon.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The activated carbonyl is attacked by the electron-rich benzene ring at the ortho position, forming a new carbon-carbon bond and a six-membered ring. This step is an intramolecular Friedel-Crafts acylation.

  • Rearomatization: A proton is lost from the site of electrophilic attack, restoring the aromaticity of the benzene ring and forming a hydroxyl group.

  • Lactonization: The newly formed phenolic hydroxyl group attacks the ester carbonyl. This is an intramolecular transesterification.

  • Dehydration: Following proton transfer, the ethoxy group is eliminated as ethanol, and subsequent deprotonation yields the final coumarin product, 8-methoxy-2H-chromen-2-one.

An alternative pathway, the Simonis chromone cyclization, can occur under different conditions (e.g., using P₂O₅), leading to a chromone instead of a coumarin.[1] This pathway involves initial activation of the ester carbonyl, leading to a different cyclization pattern. For the purpose of this guide, we will focus on validating the more common Pechmann pathway.

Pechmann_Mechanism Proposed Intramolecular Pechmann Condensation Mechanism cluster_start cluster_steps cluster_end Start This compound A 1. Protonation of Ketone (Acid Catalyst, H+) Start->A H⁺ B 2. Intramolecular Electrophilic Attack (SEAr) A->B C 3. Rearomatization (Deprotonation) B->C -H⁺ D 4. Intramolecular Transesterification (Lactonization) C->D E 5. Elimination of Ethanol D->E H⁺, -EtOH End 8-Methoxy-2H-chromen-2-one (Coumarin Product) E->End

Caption: Proposed mechanism for the intramolecular Pechmann condensation.

Part 2: A Framework for Mechanistic Validation

To move from a proposed mechanism to a validated one, a series of experiments must be designed to probe its key features. The following protocols form a self-validating system to rigorously test our hypothesis.

Kinetic Analysis

Causality: The rate of an acid-catalyzed reaction should depend on the concentration of both the substrate and the acid catalyst. Determining the reaction order provides direct evidence for the involvement of these species in the rate-determining step, which is presumed to be the intramolecular electrophilic attack.

Experimental Protocol:

  • Reaction Setup: Prepare a series of reactions in a suitable solvent (e.g., sulfolane) at a constant temperature (e.g., 100 °C).

  • Vary Substrate Concentration: While keeping the acid catalyst (e.g., H₂SO₄) concentration constant (e.g., 1.0 M), vary the initial concentration of this compound (e.g., 0.1 M, 0.2 M, 0.4 M).

  • Vary Catalyst Concentration: While keeping the substrate concentration constant (e.g., 0.2 M), vary the concentration of H₂SO₄ (e.g., 0.5 M, 1.0 M, 2.0 M).

  • Monitoring: At timed intervals, withdraw aliquots from each reaction, quench with a base (e.g., NaHCO₃ solution), and analyze by HPLC to determine the concentration of the starting material and product.

  • Data Analysis: Plot ln[Substrate] vs. time and initial rate vs. [Catalyst] to determine the order of the reaction with respect to each component.

Expected Results & Data Presentation: The reaction is expected to be first order in both the substrate and the acid catalyst, resulting in an overall second-order rate law: Rate = k[Substrate][H⁺].

Experiment [Substrate] (M) [H₂SO₄] (M) Initial Rate (M/s) Observed k (s⁻¹)
10.11.0R₁k₁
20.21.0~2 x R₁k₁
30.41.0~4 x R₁k₁
40.20.5R₂k₂
50.22.0~4 x R₂~2 x k₂
Isotopic Labeling Studies

Causality: Isotopic labeling is the gold standard for tracing the fate of atoms through a reaction. Labeling the oxygen of the methoxy group (¹⁸O) will definitively prove whether this oxygen becomes part of the heterocyclic ring, as proposed in the lactonization step.

Experimental Protocol:

  • Synthesis of Labeled Substrate: Synthesize ethyl 3-(2-[¹⁸O]methoxyphenyl)-3-oxopropanoate starting from 2-bromoanisole prepared with H₂¹⁸O and subsequent elaboration.

  • Cyclization Reaction: Subject the ¹⁸O-labeled substrate to the standard acid-catalyzed cyclization conditions.

  • Product Analysis: Purify the resulting coumarin product. Analyze the product by high-resolution mass spectrometry (HRMS) to determine if the ¹⁸O label has been retained. Compare the mass spectrum to that of an unlabeled authentic sample.

  • Structural Confirmation: Use ¹³C-NMR to confirm the location of the label, as the ¹⁸O isotope can induce a small upfield shift on the attached carbon.

Expected Results: The HRMS of the product should show a molecular ion peak (M⁺) that is two mass units higher than the unlabeled product, confirming the retention of the ¹⁸O atom. This provides powerful evidence that the methoxy oxygen becomes the ring oxygen of the lactone.

Isotope_Labeling_Workflow Isotopic Labeling Experimental Workflow Start Synthesize Substrate with 18O-labeled Methoxy Group React Perform Acid-Catalyzed Cyclization Reaction Start->React Analyze Purify and Analyze Product (HRMS, 13C-NMR) React->Analyze Result1 Result: 18O is Retained in Coumarin Ring Analyze->Result1 Expected Result2 Result: 18O is Lost Analyze->Result2 Alternative Conclusion1 Conclusion: Mechanism Supported Result1->Conclusion1 Conclusion2 Conclusion: Alternative Mechanism (e.g., ether cleavage first) Result2->Conclusion2

Caption: Workflow for the ¹⁸O isotopic labeling experiment.

Part 3: Comparison with Alternative Synthetic Routes

The intramolecular Pechmann condensation is an elegant method for synthesizing 8-methoxycoumarin. However, it is crucial to evaluate its performance against other established methods for preparing similar coumarin structures.

Method Starting Materials Typical Catalyst/Conditions Advantages Disadvantages
Intramolecular Pechmann This compoundH₂SO₄, PPA, or other strong acids.[4]High atom economy, convergent synthesis, single starting material.Substrate synthesis can be multi-step.
Standard Pechmann Reaction 2-Methoxyphenol (Guaiacol) + β-keto ester (e.g., Ethyl Acetoacetate)H₂SO₄, AlCl₃, or other Lewis/Brønsted acids.[1][2]Readily available starting materials, versatile for various substitutions.Can have regioselectivity issues with substituted phenols, often harsh conditions.[4]
Perkin Reaction 2-Hydroxy-3-methoxybenzaldehyde + Acetic AnhydrideSodium Acetate, high temperature (180 °C).A classic and well-established method.Requires high temperatures, limited to α,β-unsaturated acids from aldehydes.
Knoevenagel Condensation 2-Hydroxy-3-methoxybenzaldehyde + Diethyl MalonatePiperidine or other weak bases.Milder reaction conditions, good yields.Requires a subsequent hydrolysis and decarboxylation step.
Wittig Reaction Phosphonium ylide + ortho-hydroxy-ketone derivativeStrong base (e.g., n-BuLi).High functional group tolerance, stereoselective for C=C bond formation.Stoichiometric phosphine oxide byproduct can complicate purification.

This comparative analysis demonstrates that while several routes to coumarins exist, the intramolecular Pechmann condensation offers a unique and efficient pathway, particularly when the required β-keto ester is accessible. Its primary advantage lies in its convergency and atom economy, transforming a single, advanced intermediate into the final heterocyclic product in one step.

Conclusion

The intramolecular cyclization of this compound is best described by a Pechmann condensation mechanism involving acid-catalyzed electrophilic aromatic substitution followed by lactonization. This guide has outlined a rigorous, multi-faceted experimental plan to validate this hypothesis, grounded in the principles of kinetic analysis and isotopic tracing. By systematically probing the reaction's dependencies and the atomic fate of its constituents, researchers can build a robust, evidence-based understanding of the transformation. When compared to alternative synthetic strategies, the intramolecular approach stands out for its efficiency and elegance, reinforcing the principle that a deep mechanistic insight is paramount for the advancement of chemical synthesis.

References

  • Wikipedia. Pechmann condensation.[Link]

  • Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis.[Link]

  • Hari Krishna, M. & Thriveni, P. (2015). Synthesis of coumarins via Pechmann reaction using Cr(NO3)3.
  • ACS Omega. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.[Link]

  • YouTube. coumarine pechmann condensation mechanism.[Link]

  • Der Pharma Chemica. (2015). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under microwave.[Link]

Sources

A Comparative Analysis of the Antioxidant Potential of Methoxyphenol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the antioxidant potential of key methoxyphenol derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the underlying structure-activity relationships, mechanistic principles, and the causal logic behind established experimental protocols. Our objective is to furnish a scientifically rigorous resource that empowers informed decision-making in the selection and application of these potent antioxidant compounds.

The Landscape of Oxidative Stress and the Role of Phenolic Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize them, is a key etiological factor in a host of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1] Antioxidants mitigate this damage by neutralizing ROS, and phenolic compounds, particularly methoxyphenol derivatives, are a cornerstone of antioxidant research due to their prevalence in nature and potent free-radical scavenging capabilities.[2]

The antioxidant power of a methoxyphenol is fundamentally tied to its phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to a free radical, thereby neutralizing it.[3] The presence and position of a methoxy (-OCH3) group on the benzene ring significantly modulates this activity, influencing the stability of the resulting phenoxyl radical and the compound's overall efficacy.[4][5]

Core Mechanisms of Radical Scavenging

Phenolic antioxidants primarily operate through three distinct chemical pathways. The preferred mechanism is often dictated by the molecular structure of the antioxidant, the nature of the radical, and the polarity of the solvent system.[6][7]

  • Hydrogen Atom Transfer (HAT): This is a direct, one-step process where the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•). This mechanism is favored in non-polar solvents.[6]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): In this two-step mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation then rapidly deprotonates to yield the phenoxyl radical.

  • Sequential Proton-Loss Electron Transfer (SPLET): This pathway is predominant in polar/aqueous media. The phenolic antioxidant first deprotonates to form a phenoxide anion (ArO-). This anion then transfers an electron to the free radical, neutralizing it and forming the phenoxyl radical.[6][7]

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET_PT Single Electron Transfer - Proton Transfer (SET-PT) cluster_SPLET Sequential Proton-Loss Electron Transfer (SPLET) ArOH_HAT ArOH ArO_HAT ArO• ArOH_HAT->ArO_HAT H• donation R_HAT R• RH_HAT RH R_HAT->RH_HAT H• acceptance ArOH_SET ArOH ArOH_plus ArOH•+ ArOH_SET->ArOH_plus e- transfer R_SET R• R_minus R- R_SET->R_minus e- acceptance ArO_SET ArO• ArOH_plus->ArO_SET -H+ H_plus H+ ArOH_SPLET ArOH ArO_minus ArO- ArOH_SPLET->ArO_minus -H+ (in polar solvent) ArO_SPLET ArO• ArO_minus->ArO_SPLET e- transfer R_SPLET R• R_minus_SPLET R- R_SPLET->R_minus_SPLET e- acceptance

Caption: Primary mechanisms of free-radical scavenging by phenolic antioxidants.

Structure-Activity Relationship (SAR) in Methoxyphenols

The antioxidant potential of methoxyphenol derivatives is not uniform; it is intricately linked to their molecular architecture. Key structural features dictate their efficacy:

  • The Methoxy Group (-OCH3): The presence of a methoxy group, particularly at the ortho position relative to the hydroxyl group (as in guaiacol), is crucial. It enhances antioxidant activity through electron donation, which stabilizes the phenoxyl radical formed after hydrogen donation.[5] Studies have shown that increasing the number of methoxy groups generally leads to higher antioxidant activity.[5][8]

  • The Para-Substituent: The nature of the substituent at the para position to the hydroxyl group significantly influences the antioxidant capacity. An electron-donating group or a group that can extend the conjugated system enhances the stability of the phenoxyl radical, thereby increasing antioxidant power. For instance, the propenyl group in eugenol and the carboxylic acid side chain in ferulic acid contribute to their potent antioxidant effects.[4][9]

  • Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl hydrogen and the oxygen of an adjacent methoxy group can increase the O-H bond dissociation enthalpy (BDE), making hydrogen donation slightly more difficult. However, the overall electronic stabilization provided by the methoxy group often outweighs this effect.

Comparative Analysis of Key Methoxyphenol Derivatives

For this guide, we will compare four exemplary methoxyphenol derivatives: guaiacol, vanillin, eugenol, and ferulic acid. These compounds share the core 2-methoxyphenol structure but differ in their para-substituent, providing an excellent basis for understanding structure-activity relationships.

CompoundStructureKey Structural FeaturesSummary of Antioxidant Potential
Guaiacol 2-MethoxyphenolThe simplest derivative with a hydrogen at the para position.Possesses notable antioxidant activity by donating a hydrogen atom from its hydroxyl group to neutralize free radicals.[3][10] Its efficacy serves as a baseline for comparison.
Vanillin 4-Hydroxy-3-methoxybenzaldehydeAn aldehyde group (-CHO) at the para position.Exhibits potent antioxidant activity, which in some assays, surpasses that of standard antioxidants like Trolox.[11] It can react via a self-dimerization mechanism to enhance its radical scavenging capacity.[11]
Eugenol 4-Allyl-2-methoxyphenolAn allyl (-CH2-CH=CH2) group at the para position.Demonstrates powerful antioxidant and radical-scavenging activity, attributed to the stability of the phenoxyl radical formed.[12][13][14] Its antioxidant behavior is reported to be greater than many standard antioxidants.[13]
Ferulic Acid (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acidAn extended acrylic acid side chain at the para position.A highly effective antioxidant due to the formation of a resonance-stabilized phenoxy radical.[15][16] It not only scavenges free radicals directly but can also inhibit enzymes that generate ROS.[9][17]

This table provides a qualitative summary. For quantitative comparison, data from standardized assays performed under identical conditions are required.

Standardized Methodologies for Assessing Antioxidant Potential

To empirically compare the antioxidant potential of these derivatives, a suite of standardized in vitro assays is essential. Each assay utilizes a different radical source and reaction environment, providing a more complete profile of a compound's antioxidant capabilities. The choice of assay is critical, as a compound's performance can vary based on the underlying reaction mechanism (HAT vs. SPLET).[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used due to its simplicity and the stability of the DPPH radical.[18][19] It measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically at ~517 nm.

Causality Behind the Protocol: The protocol is designed to ensure a stoichiometric reaction between the antioxidant and the DPPH radical. The use of methanol as a solvent facilitates the solubility of both the radical and many phenolic compounds. The 30-minute incubation in the dark is critical to allow the reaction to reach completion while preventing photodegradation of the light-sensitive DPPH radical.[19]

G start Start prep_dpph Prepare DPPH Working Solution (in Methanol) start->prep_dpph prep_sample Prepare Methanolic Solutions of Methoxyphenol Derivatives (and Standard, e.g., Trolox) start->prep_sample mix Mix 0.5 mL Sample/Standard with 3.0 mL DPPH Solution prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 minutes at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compounds (e.g., guaiacol, vanillin) and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol.

  • Reaction Initiation: In a test tube or microplate well, add 3.0 mL of the DPPH working solution to 0.5 mL of the sample or standard solution.[19] A blank is prepared using 0.5 mL of methanol instead of the sample.

  • Incubation: Vortex the mixture thoroughly and incubate for 30 minutes in the dark at room temperature.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[18]

  • Data Analysis: Plot the % Inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The pre-formed blue/green radical is then reduced by the antioxidant, and the decrease in absorbance is measured at ~734 nm. This assay is applicable to both hydrophilic and lipophilic compounds and is less affected by pH than the DPPH assay.[20]

Causality Behind the Protocol: The pre-incubation of ABTS with potassium persulfate is a critical activation step to generate the stable radical cation (ABTS•+). This ensures that the assay begins with a known, consistent concentration of the radical. The 5-minute reaction time after adding the antioxidant is a standardized endpoint that balances reaction completion with high-throughput feasibility.

G start Start prep_abts Generate ABTS•+ Radical: Mix ABTS Stock Solution with Potassium Persulfate start->prep_abts prep_sample Prepare Aqueous Solutions of Methoxyphenol Derivatives (and Standard, e.g., Trolox) start->prep_sample incubate_abts Incubate Mixture in Dark (12-16 hours at RT) prep_abts->incubate_abts adjust_abts Dilute ABTS•+ Solution with Buffer to an Absorbance of ~0.7 at 734 nm incubate_abts->adjust_abts mix Add 200 µL Adjusted ABTS•+ Solution to 5 µL Sample/Standard adjust_abts->mix prep_sample->mix incubate_mix Incubate with Shaking (5 minutes) mix->incubate_mix measure Read Absorbance at 734 nm incubate_mix->measure calculate Calculate % Inhibition and TEAC Value measure->calculate end End calculate->end

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Step-by-Step Protocol:

  • Radical Generation: Prepare the ABTS•+ radical cation by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare dilutions of the test compounds and a standard (typically Trolox) in the buffer.

  • Reaction: Add 200 µL of the ABTS•+ working solution to 5 µL of the sample or standard in a 96-well plate.

  • Incubation & Measurement: Mix and incubate for 5 minutes at room temperature. Read the absorbance at 734 nm.

  • Data Analysis: Calculate the % Inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[21][22] The radicals are generated by the thermal decomposition of an azo-compound like AAPH. The antioxidant's ability to scavenge these radicals preserves the fluorescence of the probe. The decay of fluorescence is monitored kinetically over time.

Causality Behind the Protocol: This assay is valued for its use of a biologically relevant radical (peroxyl radical).[21] The kinetic (time-based) measurement is crucial as it captures both the inhibition time and the degree of inhibition in a single value, providing a more comprehensive assessment of antioxidant activity.[22] The 30-minute pre-incubation at 37°C ensures that the sample and fluorescent probe are at a stable temperature before the radical initiator is added, leading to more reproducible kinetic data.[22][23]

G start Start plate_setup Pipette 25 µL of Sample, Standard (Trolox), or Blank (Buffer) into 96-well plate start->plate_setup add_fluorescein Add 150 µL of Fluorescein Working Solution to all wells plate_setup->add_fluorescein incubate_plate Incubate Plate (30 minutes at 37°C) add_fluorescein->incubate_plate initiate_reaction Initiate Reaction by Adding 25 µL of AAPH Solution (Free Radical Initiator) incubate_plate->initiate_reaction measure Immediately Begin Kinetic Reading: Measure Fluorescence Decay (e.g., every 2 min for 90 min) initiate_reaction->measure calculate Calculate Area Under the Curve (AUC) and Determine ORAC Value (in Trolox Equivalents) measure->calculate end End calculate->end

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a fluorescein working solution, AAPH (free radical initiator) solution, and a series of Trolox standards, all in a phosphate buffer (e.g., 75 mM, pH 7.4). Prepare test samples in the same buffer.

  • Plate Loading: In a black 96-well microplate, add 25 µL of the sample, standard, or blank (buffer) to appropriate wells.[22]

  • Fluorescein Addition: Add 150 µL of the fluorescein working solution to all wells. Mix and incubate the plate at 37°C for 30 minutes.[22]

  • Reaction Initiation: Add 25 µL of the AAPH solution to all wells to start the reaction.[22]

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm). Record the fluorescence every 1-2 minutes for at least 60-90 minutes at 37°C.

  • Data Analysis: Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank. Plot a standard curve of net AUC for the Trolox standards. Determine the ORAC value of the samples, expressed in micromoles of Trolox Equivalents (TE) per liter or gram.

Conclusion and Future Directions

The antioxidant potential of methoxyphenol derivatives is a direct function of their chemical structure. The presence and position of the methoxy group, combined with the electronic properties of the para-substituent, dictate the compound's ability to scavenge free radicals through mechanisms like HAT and SPLET. While guaiacol provides a foundational level of activity, derivatives like eugenol, vanillin, and ferulic acid exhibit significantly enhanced potency due to superior stabilization of the resultant phenoxyl radical.

A multi-assay approach using DPPH, ABTS, and ORAC is critical for a comprehensive evaluation, as each method offers unique insights into a compound's interaction with different types of radicals. The data generated from these rigorously executed protocols can guide the selection of lead compounds for applications in pharmaceuticals, nutraceuticals, and food preservation, where mitigating oxidative damage is paramount.

References

  • AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 112-122. [Link]

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  • Guesmi, Z., Ben Hdidou, S., Harrabi, K., & Ghalla, H. (2023). Predicting the Activity of Methoxyphenol Derivatives Antioxidants: Ii. Importance of the Nature of the Solvent on the Mechanism, a Dft Study. Research Square. [Link]

  • Guesmi, Z., Ben Hdidou, S., Harrabi, K., & Ghalla, H. (2023). Predicting the activity of methoxyphenol derivatives antioxidants: II-Importance of the nature of the solvent on the mechanism, a DFT study. Computational and Theoretical Chemistry, 1229, 114287. [Link]

  • Li, X., Li, C., Xiang, Z., Hu, J., Lu, J., & Tian, R. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Molecules, 29(14), 3326. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

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  • Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property. Journal of Clinical Biochemistry and Nutrition, 40(2), 92-100. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • Li, X., et al. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Molecules. [Link]

  • Alam, M. N., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Evidence-Based Complementary and Alternative Medicine. [Link]

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  • ACS Publications. (n.d.). Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. [Link]

  • Gülçin, İ. (2011). Antioxidant activity of eugenol: a structure-activity relationship study. Journal of medicinal food, 14(9), 975-985. [Link]

  • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. [Link]

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  • Zhi, Y., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Frontiers in Microbiology. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical industries, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, technically grounded framework for the proper disposal of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting our environment. The procedures outlined here are designed to integrate seamlessly into your laboratory's chemical hygiene plan, transforming regulatory requirements into actionable, safe practices.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound is an organic ester that, while not acutely toxic, presents tangible hazards that dictate its handling and disposal protocols. While a specific Safety Data Sheet (SDS) for the 2-methoxy isomer should always be consulted, data from the closely related 3-methoxy isomer (CAS 27834-99-7) provides a reliable basis for risk assessment.[1]

Table 1: Chemical and Hazard Identification

Property Data Source
IUPAC Name This compound -
Molecular Formula C₁₂H₁₄O₄ [1]
Molecular Weight 222.24 g/mol [1]
Appearance Liquid
GHS Hazard Codes H315, H319, H335 [1]
Signal Word Warning [1]

| Hazard Pictogram | GHS07 (Exclamation Mark) | |

The Globally Harmonized System (GHS) classifications indicate the following hazards[1]:

  • H315 - Causes skin irritation: Prolonged or repeated contact can cause redness, itching, and inflammation.

  • H319 - Causes serious eye irritation: Contact with eyes can result in significant, though reversible, damage.

  • H335 - May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.

Regulatory Framework: RCRA Classification

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is managed from "cradle-to-grave."[2][3] this compound is not typically found on the specific F, K, P, or U lists of hazardous wastes.[4][5] Therefore, it must be evaluated based on the four characteristics of hazardous waste:

  • Ignitability: Data is limited, but similar organic esters do not typically have a flashpoint below 60°C. Assume it is not ignitable unless mixed with flammable solvents.

  • Corrosivity: As a neutral organic ester, it is not corrosive.

  • Reactivity: It is stable under normal conditions and not considered reactive.[6]

  • Toxicity: It is not listed as a toxic waste.

Immediate Safety Protocols (Pre-Disposal)

Proper disposal begins with safe handling during and after its use in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, including pouring it into a waste container, the following minimum PPE is required:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[6]

  • Body Protection: A standard laboratory coat.

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.[9]

Waste Accumulation and Storage

All laboratories generating hazardous waste must establish a "Satellite Accumulation Area" (SAA).[8][10] This is a designated space at or near the point of waste generation where waste is collected before being moved to a central storage area.

  • Location: The SAA must be under the direct control of laboratory personnel.[3]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[11]

  • Segregation: Store waste containers in secondary containment (such as a spill tray) to prevent spills and keep them segregated from incompatible materials like strong acids, bases, and oxidizers.[10][12][13]

Step-by-Step Waste Disposal Protocol

Follow this systematic procedure to ensure safe and compliant disposal.

Step 1: Waste Characterization and Segregation

Immediately upon deciding to discard the material, it must be treated as hazardous waste.

  • Causality: Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.[13] Mixing this ester with strong bases could induce hydrolysis, while mixing with strong oxidizers could lead to a vigorous, exothermic reaction.

  • Action: Collect waste this compound in a dedicated waste stream for non-halogenated organic liquids. Do not mix it with halogenated solvents, strong acids/bases, or heavy metal waste.[12]

Step 2: Container Selection and Labeling

The integrity of the waste container is a primary barrier against environmental release.

  • Selection: Use a container made of a material compatible with the chemical, such as a glass bottle or a high-density polyethylene (HDPE) jug.[3] The container must be in good condition with a secure, leak-proof screw cap.[4] Never use food-grade containers.[10]

  • Labeling: The container must be labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." List all components and their approximate percentages if it is a mixture.[10]

    • A clear statement of the hazards (e.g., "Irritant").

    • The date of accumulation (the date the first waste was added).

Step 3: Accumulation and Storage
  • Procedure: Keep the waste container tightly sealed at all times, except when adding waste.[10] This minimizes the release of vapors and prevents spills.

  • Capacity: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[3]

  • Inspection: Regularly inspect the SAA for any signs of container degradation, leaks, or improper labeling.[10]

Step 4: Arranging for Professional Disposal
  • Responsibility: Your institution's Environmental Health & Safety (EH&S) department is responsible for the final collection and disposal of hazardous waste.

  • Action: When the waste container is nearly full (around 90%), or if it has been in the SAA for an extended period (typically 6-12 months), submit a request for waste pickup through your institution's EH&S portal.[11]

  • Vendor Management: EH&S will consolidate waste and transfer it to a licensed hazardous waste disposal company, which will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF), likely for high-temperature incineration.[2][14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling this chemical waste.

G start Waste Generated: This compound is_empty Is container empty and triple-rinsed? start->is_empty Handling Empty Container characterize Characterize as Non-Halogenated Organic Waste start->characterize dispose_trash Dispose of rinsed container in normal lab trash (remove labels) is_empty->dispose_trash Yes rinsate Collect rinsate as hazardous waste is_empty->rinsate No select_container Select Compatible Container (Glass or HDPE) characterize->select_container label_container Label with 'Hazardous Waste', Contents, Hazards, and Date select_container->label_container accumulate Store in designated SAA in secondary containment. Keep container closed. label_container->accumulate is_full Container >90% full or approaching time limit? accumulate->is_full is_full->accumulate No request_pickup Request Pickup from Environmental Health & Safety (EH&S) is_full->request_pickup Yes rinsate->characterize

Caption: Decision workflow for proper chemical waste disposal.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A prepared response is essential for safety.

Small-Scale Spill Cleanup (<100 mL)
  • Alert & Evacuate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess: Ensure the area is well-ventilated. If there is a risk of fire or significant vapor inhalation, evacuate and call your institution's emergency number.

  • PPE: Don appropriate PPE, including safety goggles, a lab coat, and double-nitrile gloves.

  • Contain: Confine the spill by creating a dike around it with an inert absorbent material (e.g., vermiculite, clay-based absorbent).[15]

  • Absorb: Apply the absorbent material, starting from the outside and working inward to absorb the liquid.

  • Collect: Carefully scoop the contaminated absorbent material into a heavy-duty plastic bag or a designated solid waste container.

  • Decontaminate: Wipe the spill area with a cloth soaked in a soap and water solution. Place all cleanup materials (gloves, cloths, etc.) into the waste bag.

  • Dispose: Seal and label the bag as "Hazardous Waste: Spill Debris containing this compound" and request a pickup from EH&S.

First Aid and Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][16]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[16]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Decontamination and Container Disposal

Properly managing "empty" containers is a final, critical step.

  • Decontamination: Laboratory equipment that has come into contact with the chemical can be decontaminated by washing with soap and water or an appropriate solvent. The cleaning residue should be collected as hazardous waste.

  • Empty Containers: An "empty" container that held hazardous waste is still considered hazardous unless properly decontaminated. To render a container non-hazardous, it must be triple-rinsed.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, collect all three rinses as hazardous waste. [8] This rinsate should be added to your non-halogenated organic liquid waste stream.

    • Once triple-rinsed, deface or remove the original label and dispose of the container in the regular laboratory trash or glass disposal box.[12]

By adhering to these scientifically grounded and procedurally robust guidelines, you actively contribute to a culture of safety and environmental stewardship. This protocol not only ensures compliance but also builds a foundation of trust in our laboratory practices, demonstrating a commitment to safety that extends beyond the products we create.

References

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from Stericycle UK website. [Link]

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  • MCF Environmental Services. (2018, August 10). What Are The Proper Procedures For Laboratory Chemical Waste Disposal? Retrieved from MCF Environmental Services website. [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA website. [Link]

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  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA website. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU website. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA website. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2759696, Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from PubChem website. [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. Retrieved from Clarkson University website. [Link]

  • Safety Data Sheet. (2025, September 17). Phenol, 4-ethyl-2-methoxy-.
  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC website. [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA P Waste - List Details. Retrieved from EPA website. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website. [Link]

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  • U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. Retrieved from EPA website. [Link]

  • eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Electronic Code of Federal Regulations. Retrieved from eCFR website. [Link]

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Navigating the Safe Handling of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, a key building block in organic synthesis. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly from acquisition to disposal, fostering a culture of safety and precision in the laboratory.

Understanding the Hazard Profile

Before any laboratory work commences, a thorough understanding of the inherent hazards of a substance is critical. This compound, while not classified as acutely toxic, presents several hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is recognized as an irritant.

The primary hazards are:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation (H319): Contact with the eyes can lead to serious irritation.[1]

  • Respiratory Irritation (H335): Inhalation of dust or vapors may cause respiratory tract irritation.[1]

These classifications underscore the importance of a comprehensive personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table summarizes the mandatory PPE and the rationale for its use.

PPE ComponentSpecificationJustification
Hand Protection Chemically resistant gloves (e.g., Nitrile)To prevent skin contact and subsequent irritation, as mandated by the H315 hazard statement.[1]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect against accidental splashes that could cause serious eye irritation, in line with the H319 warning.[1][2]
Body Protection Laboratory coatTo shield skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize the inhalation of vapors or aerosols, addressing the H335 hazard for respiratory irritation.[1] A dust respirator may be required if handling the solid form.[3]

It is imperative that all PPE be inspected for integrity before each use. Contaminated gloves should be removed and replaced immediately, following proper doffing procedures to avoid cross-contamination.

Operational Workflow for Safe Handling

The following step-by-step protocol is designed to guide the user through the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to control airborne concentrations.[3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Donning PPE

The sequence of donning PPE is critical to ensure complete protection. The following diagram illustrates the correct order.

PPE_Donning_Workflow cluster_donning Donning Sequence Lab_Coat Lab_Coat Gloves Gloves Lab_Coat->Gloves Step 2 Eye_Protection Eye_Protection Gloves->Eye_Protection Step 3 Ready Ready Eye_Protection->Ready Final Check Start Start Start->Lab_Coat Step 1

Figure 1: Recommended PPE Donning Sequence
Handling and Dispensing
  • Grounding: When transferring the substance, ensure containers are grounded and bonded to prevent static discharge if there is a risk of flammable vapor accumulation.

  • Avoid Inhalation and Contact: Do not breathe dust or vapor. Avoid contact with skin and eyes.[3]

  • Weighing: If weighing the solid form, do so in a fume hood or on a balance with appropriate local exhaust ventilation.

  • Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

Post-Handling and Decontamination
  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. The general rule is to remove the most contaminated items first (gloves), followed by the lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

  • Work Surface Decontamination: Clean the work area with an appropriate solvent and decontaminating solution.

Disposal Plan: A Step-by-Step Guide

Proper disposal is a critical component of the chemical lifecycle and is governed by local, state, and federal regulations.

Waste Segregation
  • Contaminated Solids: Unused chemical, and any solids contaminated with it (e.g., weighing paper, contaminated paper towels), should be collected in a designated, labeled hazardous waste container.

  • Contaminated Liquids: Solutions containing this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Waste Disposal Workflow

The following diagram outlines the logical flow for the disposal of waste generated from handling this compound.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection Solid_Waste Contaminated Solids Solid_Waste_Container Labeled Solid Hazardous Waste Solid_Waste->Solid_Waste_Container Liquid_Waste Contaminated Liquids Liquid_Waste_Container Labeled Liquid Hazardous Waste Liquid_Waste->Liquid_Waste_Container Empty_Containers Rinsed Empty Containers Empty_Containers->Liquid_Waste_Container Collect Rinsate EH_S_Pickup Environmental Health & Safety Pickup Solid_Waste_Container->EH_S_Pickup Arrange for Disposal Liquid_Waste_Container->EH_S_Pickup Arrange for Disposal

Figure 2: Waste Disposal Workflow
Final Disposal
  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.

  • Regulatory Compliance: Ensure all disposal practices are in strict accordance with institutional and governmental regulations.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

  • MarkHerb. (2021). SAFETY DATA SHEET - Ethyl p-Methoxycinnamate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • PubChem. (n.d.). Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2015). US20150250755A1 - Ketone bodies to protect tissues from damage by ionizing radiation.
  • New Jersey Department of Health. (n.d.). Acetophenone - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026. Retrieved from [Link]

Sources

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